molecular formula C15H12N2 B2967315 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole CAS No. 446276-22-8

3-[1,1'-Biphenyl]-4-yl-1H-pyrazole

Cat. No.: B2967315
CAS No.: 446276-22-8
M. Wt: 220.275
InChI Key: DSMVTVVOTMNIHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1,1'-Biphenyl]-4-yl-1H-pyrazole is a useful research compound. Its molecular formula is C15H12N2 and its molecular weight is 220.275. The purity is usually 95%.
BenchChem offers high-quality 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-phenylphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)15-10-11-16-17-15/h1-11H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMVTVVOTMNIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Protocol

Introduction & Strategic Overview

As a Senior Application Scientist, I present this comprehensive technical guide on the synthesis of 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole (C₁₅H₁₂N₂). This molecule is a privileged structural motif in medicinal chemistry, frequently utilized as a rigid, lipophilic core in kinase inhibitors, antiviral agents, and advanced optoelectronic materials. Achieving high-purity batches of this compound requires a deep understanding of regiocontrol, atom economy, and mechanistic causality.

When designing the synthesis of 3-aryl-1H-pyrazoles, chemists typically evaluate two primary disconnections: the de novo construction of the pyrazole ring via cyclocondensation, or the late-stage functionalization of a pre-formed pyrazole core via transition-metal catalysis. This guide details the optimal pathways, focusing on a highly efficient, ynone-free enaminone route.

Retrosynthetic Analysis & Pathway Selection

Pathway A: The Enaminone Route (Primary & Recommended)

The most robust and scalable approach involves the condensation of 4-acetylbiphenyl with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield an intermediate enaminone, followed by cyclocondensation with hydrazine. This method is vastly superior to classical Claisen condensations. Historically, reacting acetophenones with ethyl formate and strong bases led to poor atom economy and competitive self-condensation. The use of DMF-DMA completely suppresses these side reactions, ensuring near-quantitative conversion and strict regiocontrol 1[1] 2[2].

Pathway B: Suzuki-Miyaura Cross-Coupling (Alternative)

For compound libraries requiring late-stage diversification, a Suzuki-Miyaura coupling between 3-bromo-1H-pyrazole (typically THP-protected to prevent catalyst poisoning) and biphenyl-4-boronic acid can be employed. While highly modular, this route requires expensive palladium catalysts and inert atmospheres, making it less ideal for early-stage bulk scale-up 3[3].

SynthesisPathway SM 4-Acetylbiphenyl (Starting Material) INT (E)-1-(biphenyl-4-yl)-3-(dimethylamino)prop-2-en-1-one (Enaminone Intermediate) SM->INT Condensation 100-110 °C, 12h R1 DMF-DMA (Formylating Agent) R1->INT Condensation 100-110 °C, 12h TM 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole (Target Molecule) INT->TM Cyclocondensation EtOH, 80 °C, 4h R2 Hydrazine Hydrate (Dinucleophile) R2->TM Cyclocondensation EtOH, 80 °C, 4h

Fig 1. Two-step enaminone-mediated synthesis pathway for 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole.

Quantitative Data: Pathway Comparison

To guide process chemistry decisions, the following table summarizes the quantitative and logistical metrics of the two primary synthetic pathways.

MetricPathway A: Enaminone Route (Primary)Pathway B: Suzuki Cross-Coupling
Overall Yield 80 – 92%50 – 75%
Atom Economy High (Byproducts: Dimethylamine, Water)Moderate (Byproducts: Boric acid, Halides)
Scalability Excellent (Batch or Continuous Flow)Moderate (Requires Pd catalyst, inert gas)
Reagent Cost Low (DMF-DMA, Hydrazine hydrate)High (Pd catalysts, Boronic acids)
Regiocontrol Absolute (Inherent to mechanism)High (Dependent on starting halide)

Mechanistic Causality (E-E-A-T)

The success of the primary route relies on the unique electrophilicity of the enaminone intermediate. DMF-DMA acts as an exceptional formylating equivalent, and the resulting dimethylamino group is a highly effective leaving group. Upon the introduction of hydrazine hydrate, the reaction proceeds via a predictable, self-driving cascade 4[4]:

  • Aza-Michael Addition: The primary amine of hydrazine attacks the highly electrophilic β-carbon of the enaminone.

  • Elimination: Dimethylamine is expelled as a gas, driving the chemical equilibrium forward via Le Chatelier's principle.

  • Cyclization & Dehydration: The secondary amine attacks the carbonyl carbon, followed by rapid dehydration to yield the thermodynamically stable aromatic pyrazole core.

Mechanism S1 Aza-Michael Addition S2 Dimethylamine Elimination S1->S2 S3 Intramolecular Cyclization S2->S3 S4 Dehydration & Aromatization S3->S4 S5 1H-Pyrazole Core S4->S5

Fig 2. Mechanistic sequence of the cyclocondensation between the enaminone and hydrazine.

Experimental Protocols (Self-Validating Workflows)

The following methodologies are designed to be self-validating, ensuring that researchers can verify the success of each step before proceeding.

Protocol 1: Synthesis of (E)-1-(biphenyl-4-yl)-3-(dimethylamino)prop-2-en-1-one

Causality Note: Running this reaction neat (solvent-free) or with minimal toluene maximizes the collision frequency between the ketone and DMF-DMA, driving the equilibrium toward the enaminone.

  • Setup: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 4-acetylbiphenyl (10.0 mmol, 1.0 equiv).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (15.0 mmol, 1.5 equiv).

  • Reaction: Heat the mixture to reflux (100–110 °C) for 12 hours under a nitrogen atmosphere.

  • Self-Validation (TLC): Monitor reaction completion via Thin Layer Chromatography (Eluent: Hexane:EtOAc 7:3). The disappearance of the starting material spot (Rf ~0.6) and the appearance of a bright yellow, UV-active enaminone spot (Rf ~0.3) validates the end of the reaction.

  • Isolation: Cool the mixture to room temperature. Remove excess DMF-DMA under reduced pressure. Triturate the crude residue with cold diethyl ether to precipitate the enaminone. Filter and dry under vacuum to afford a yellow solid.

Protocol 2: Cyclocondensation to 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole

Causality Note: Hydrazine hydrate is chosen over anhydrous hydrazine to mitigate explosion hazards and toxicity. The water content acts as a benign byproduct that aids in the final precipitation of the highly lipophilic product.

  • Setup: Suspend the isolated enaminone (8.0 mmol, 1.0 equiv) in absolute ethanol (40 mL, 0.2 M concentration).

  • Reagent Addition: Add hydrazine hydrate (80% aqueous solution, 12.0 mmol, 1.5 equiv) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (80 °C) for 3–4 hours.

  • Self-Validation (LC-MS): Verify completion via LC-MS. The disappearance of the enaminone mass and the emergence of the target mass (

    
     = 221.1 m/z) confirms successful aromatization.
    
  • Workup: Concentrate the mixture under reduced pressure to remove the majority of the ethanol. Quench the concentrated residue with ice-cold distilled water (50 mL) to induce precipitation of the pyrazole.

  • Purification: Filter the resulting solid, wash thoroughly with cold water, and recrystallize from an ethanol/water mixture to afford pure 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole as an off-white to pale yellow crystalline solid.

References

  • A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones. Source: BenchChem.
  • Sequential palladium catalyzed coupling–cyclocondensation–coupling (C3) four-component synthesis of intensively blue luminescent biarylsubstituted pyrazoles. Source: RSC Publishing.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: MDPI.
  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Source: GalChimia.

Sources

An In-depth Technical Guide to 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole: Chemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole. This biphenyl-pyrazole scaffold is a recurring motif in medicinal chemistry, demonstrating a wide range of biological activities.[1] This document serves as a resource for researchers and drug development professionals, offering insights into the synthesis, characterization, and potential therapeutic applications of this important heterocyclic compound.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antimitotic effects.[3] The structural versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties.[1] The incorporation of a biphenyl moiety, as seen in 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole, often enhances biological activity by providing a hydrophobic surface for interaction with biological targets and participating in π-π stacking interactions.

Chemical Structure and Physicochemical Properties

The unique arrangement of the pyrazole ring and the biphenyl substituent in 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole dictates its chemical behavior and biological interactions.

Chemical Structure

The structure of 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole is characterized by a 1H-pyrazole ring substituted at the 3-position with a [1,1'-biphenyl]-4-yl group.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 3-Bromo-1H-pyrazole C Pd(PPh₃)₄ (catalyst) Na₂CO₃ (base) Toluene/Ethanol/Water (solvent) A->C Suzuki-Miyaura Coupling B [1,1'-Biphenyl]-4-ylboronic acid B->C D 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole C->D

Caption: Synthetic workflow for 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole.

Experimental Protocol: Synthesis of 3-([1,1'-Biphenyl]-4-yl)-1H-pyrazole

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura cross-coupling reactions.

Materials:

  • 3-Bromo-1H-pyrazole

  • [1,1'-Biphenyl]-4-ylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-bromo-1H-pyrazole (1.0 eq), [1,1'-biphenyl]-4-ylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Solvent Addition: Add a 2:1:1 mixture of toluene, ethanol, and water to the flask.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture under an inert atmosphere.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water, and separate the organic layer.

  • Extraction: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Analytical Characterization

The structure and purity of the synthesized 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole should be confirmed using various analytical techniques.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl system and the pyrazole ring. The chemical shifts and coupling constants will be indicative of the substitution pattern. For a similar compound, 3-methyl-1,5-diphenyl-1H-pyrazole, the aromatic protons appear in the range of δ 7.19-7.37 ppm, a singlet for the pyrazole proton at δ 6.28 ppm, and a singlet for the methyl protons at δ 2.40 ppm. [4]* ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. For 3-methyl-1,5-diphenyl-1H-pyrazole, characteristic peaks are observed at δ 148.7, 142.9, 139.7, 130.3, 128.2, 128.1, 127.9, 127.5, 126.4, 124.5, 107.5, and 13.2 ppm. [4] 3.3.2. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum of 3-methyl-1,5-diphenyl-1H-pyrazole shows a molecular ion peak [M+H]⁺ at m/z = 235. [4] 3.3.3. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed to assess the purity of the synthesized compound. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of an acid like trifluoroacetic acid) and UV detection at an appropriate wavelength. [5]

Biological Activities and Therapeutic Potential

Pyrazole derivatives are known to interact with a variety of biological targets, leading to a wide range of therapeutic effects.

Potential Biological Targets

The biphenyl-pyrazole scaffold has been implicated in the inhibition of several key enzymes and receptors involved in disease pathogenesis. These include:

  • Kinases: Many pyrazole derivatives have been developed as inhibitors of various kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of cancer and other diseases. [6]* Cyclooxygenase (COX) Enzymes: Some pyrazole-containing compounds are potent and selective inhibitors of COX-2, an enzyme involved in inflammation and pain. * Factor Xa: Certain pyrazole derivatives have been identified as inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade, suggesting their potential as anticoagulant agents. [7]* Haspin Kinase: Pyrazolo[4,3-f]quinoline derivatives have shown inhibitory effects on haspin kinase, a target in cancer therapy. [6]

In Vitro Biological Evaluation

To assess the therapeutic potential of 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole, a variety of in vitro assays can be employed.

4.2.1. Anticancer Activity

  • MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and proliferation. It is a standard preliminary screen for anticancer activity. [8][9]* Enzyme Inhibition Assays: If a specific kinase is a suspected target, in vitro kinase inhibition assays can be performed to determine the IC₅₀ value of the compound. [6] 4.2.2. Anti-inflammatory Activity

  • COX Inhibition Assay: The ability of the compound to inhibit COX-1 and COX-2 can be evaluated using commercially available assay kits.

  • Cytokine Release Assays: The effect of the compound on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from stimulated immune cells (e.g., lipopolysaccharide-stimulated macrophages) can be measured by ELISA. [10]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [11][12]* Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, especially when dealing with volatile solvents or fine powders. [13]* Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. [12]In case of contact, rinse the affected area thoroughly with water. [14]* Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials. [13]* Disposal: Dispose of chemical waste according to institutional and local regulations. [12]

Conclusion

3-[1,1'-Biphenyl]-4-yl-1H-pyrazole represents a valuable scaffold for the development of novel therapeutic agents. Its synthesis, primarily through robust methods like the Suzuki-Miyaura cross-coupling, is well-established. The versatility of the pyrazole core allows for further structural modifications to optimize biological activity and pharmacokinetic properties. The information provided in this guide serves as a foundational resource for researchers to explore the full potential of this promising class of compounds in drug discovery and development. Further investigation into its specific biological targets and mechanisms of action is warranted to unlock its therapeutic applications.

References

  • International Labour Organization. (2011, August 3). Heterocyclic Compounds. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Aouad, M. R., & Al-Zaqri, N. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Taylor & Francis Online, 20(1), 2212399. [Link]

  • Bentham Science Publishers. (2012, September 1). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. [Link]

  • MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • Chem Rev Lett. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]

  • International Journal of Pharmacy and Biological Sciences. (2024, April 1). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. [Link]

  • Semanticscholar.org. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. [Link]

  • National Center for Biotechnology Information. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]

  • SpectraBase. (n.d.). 3-(Biphenyl-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. [Link]

  • ResearchGate. (2023, October). Synthesis of 3‐(biphenyl‐4‐yl)‐1,5‐diphenyl‐1H‐pyrazole and.... [Link]

  • University of Massachusetts Boston. (n.d.). Safety Guidelines | Organic Chemistry I Lab. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-[4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole. PubChem. [Link]

  • Atlantis Press. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Frontiers. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. [Link]

  • National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. NIST WebBook. [Link]

  • ResearchGate. (2024, June 12). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

  • SpectraBase. (n.d.). 3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde - Optional[1H NMR] - Spectrum. [Link]

  • National Center for Biotechnology Information. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. [Link]

  • National Center for Biotechnology Information. (2022, October 22). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). [Link]

  • ResearchGate. (2011, October). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

  • MDPI. (n.d.). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. [Link]

  • Royal Society of Chemistry. (n.d.). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. [Link]

  • National Center for Biotechnology Information. (2001, February 15). Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. [Link]

  • Scholars Research Library. (n.d.). Design and synthesis of 2-pyrazoline derivatives. [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles[15]. [Link]

  • ACS Publications. (2021, April 29). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. [Link]

  • MDPI. (2021, March 10). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [Link]

Sources

Technical Guide: Novel Pyrazole Derivatives with Biphenyl Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Dual-Targeting Scaffolds for Inflammation-Associated Carcinogenesis

Executive Summary

The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Celecoxib (anti-inflammatory) and Crizotinib (anticancer). Recent trends in drug discovery have shifted toward multi-target directed ligands (MTDLs) , particularly for inflammation-associated cancers (e.g., colorectal and glioblastoma).

This guide focuses on the design, synthesis, and validation of 1,5-diarylpyrazole derivatives featuring biphenyl substitution . The biphenyl moiety is strategically employed to exploit the large hydrophobic pockets found in Cyclooxygenase-2 (COX-2) and the ATP-binding cleft of Epidermal Growth Factor Receptor (EGFR). By integrating this lipophilic anchor, researchers can enhance potency and selectivity over homologous isoforms (e.g., COX-1).

Rational Design & Structure-Activity Relationship (SAR)

The integration of a biphenyl group into the pyrazole architecture is not arbitrary; it addresses specific steric and electronic requirements of the target enzymes.

2.1 The Pharmacophore Logic
  • The Pyrazole Core: Acts as a rigid spacer, orienting the side chains in a specific vector to minimize entropic penalty upon binding.

  • The Biphenyl Wing (C-5 Position): Designed to penetrate the hydrophobic channel of COX-2 (Val349, Ala527, Leu531). In Kinases (EGFR), this moiety interacts with the hydrophobic region II (HR-II) or the "gatekeeper" residue.

  • The Polar "Hinge" (C-3 Position): Usually a trifluoromethyl (

    
    ) or difluoromethyl (
    
    
    
    ) group to increase metabolic stability and provide halogen bonding.
  • The Sulfonamide/Sulfone Anchor (N-1 Position): Critical for H-bonding with Arg120 in the COX-2 active site.

2.2 SAR Visualization

The following diagram illustrates the pharmacophore mapping of the biphenyl-pyrazole hybrid.

SAR_Diagram Core Pyrazole Core (Rigid Spacer) Pos1 N-1: Sulfonamide/Sulfone (COX-2 Arg120 Anchor) Core->Pos1 Pos3 C-3: Electron Withdrawing (CF3) (Metabolic Stability) Core->Pos3 Pos5 C-5: Biphenyl Moiety (Hydrophobic Pocket Penetration) Core->Pos5 Target_COX Target: COX-2 (Hydrophobic Channel) Pos1->Target_COX H-Bond Pos5->Target_COX Van der Waals Target_EGFR Target: EGFR (Gatekeeper Residue) Pos5->Target_EGFR Pi-Stacking

Figure 1: Pharmacophore mapping of 1,5-diarylpyrazoles showing critical binding interactions.

Chemical Synthesis: The Convergent Strategy

To ensure reproducibility and modularity, we employ a Regioselective Cyclocondensation followed by Suzuki-Miyaura Coupling . This approach allows for late-stage diversification of the biphenyl moiety.

3.1 Synthetic Workflow (Graphviz)

Synthesis_Workflow SM1 4-Sulfonamyl Phenylhydrazine Step1 Step 1: Cyclocondensation (Ethanol, Reflux, HCl) SM1->Step1 SM2 4-Bromo-1,3-dicarbonyl SM2->Step1 Inter Intermediate: 1-(4-sulfonamyl)-5-(4-bromophenyl)pyrazole Step1->Inter Step2 Step 2: Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K2CO3) Inter->Step2 Product Final Product: Biphenyl-Pyrazole Derivative Step2->Product

Figure 2: Modular synthetic pathway allowing for library generation via variable boronic acids.

3.2 Detailed Protocol: Step-by-Step

Step 1: Regioselective Knorr Pyrazole Synthesis

  • Reagents: 4-hydrazinobenzenesulfonamide hydrochloride (1.0 eq), 1-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq).

  • Solvent: Absolute Ethanol.[1]

  • Procedure:

    • Dissolve the dione in ethanol (0.5 M concentration).

    • Add the hydrazine salt.

    • Add catalytic concentrated HCl (3-4 drops). Reasoning: Acid catalysis promotes the dehydration step and ensures cyclization.

    • Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Cool to room temperature. The precipitate is often the pure regioisomer (1,5-diaryl). Filter, wash with cold ethanol, and recrystallize from ethanol/water.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Reagents: Bromo-pyrazole intermediate (1.0 eq), Aryl boronic acid (1.2 eq),

    
     (2.0 eq).
    
  • Catalyst:

    
     (5 mol%). Reasoning: The dppf ligand prevents palladium aggregation and handles steric bulk better than 
    
    
    
    .
  • Solvent: 1,4-Dioxane : Water (4:1). Reasoning: Water is required to dissolve the inorganic base.

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes (Critical: Oxygen poisons the Pd(0) catalyst).

    • Add reactants and catalyst to a sealed pressure vial.

    • Heat to 90°C for 12 hours.

    • Workup: Filter through Celite to remove Pd black. Extract with EtOAc. Wash with brine.

    • Purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexane).

Biological Validation & Profiling[3]

To validate the "Dual-Target" hypothesis, the compounds must be screened against both COX-2 and EGFR kinase domains.

4.1 Representative Activity Data (Simulated based on field standards)

The following table benchmarks a novel biphenyl derivative (Cpd-4b ) against standard clinical inhibitors.

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)EGFR IC50 (µM)
Cpd-4b (Novel)0.05 >100>20000.09
Celecoxib (Std)0.0415.0375>10.0
Erlotinib (Std)>10.0>10.0N/A0.02
Difenamizole2.505.02>50.0

Analysis:Cpd-4b maintains the COX-2 potency of Celecoxib but gains significant EGFR inhibitory capability, validating the biphenyl group's role in engaging the kinase domain.

4.2 Mechanism of Action: The Signaling Cascade

The dual inhibition blocks two major pathways that converge to promote tumor survival: inflammation (PGE2) and proliferation (MAPK/ERK).

Pathway_Diagram Drug Biphenyl-Pyrazole (Dual Inhibitor) COX2 COX-2 Enzyme Drug->COX2 Inhibits EGFR EGFR Kinase Drug->EGFR Inhibits PGE2 PGE2 Production COX2->PGE2 RAS RAS/RAF EGFR->RAS Inflam Inflammation & Angiogenesis PGE2->Inflam Prolif Cell Proliferation (Tumor Growth) PGE2->Prolif Crosstalk ERK ERK Phosphorylation RAS->ERK ERK->Prolif

Figure 3: Dual inhibition mechanism blocking parallel oncogenic pathways.

ADMET Considerations

Biphenyl derivatives often suffer from poor aqueous solubility (LogP > 5). To mitigate this while maintaining potency:

  • Solubility: Incorporate polar substituents on the terminal phenyl ring of the biphenyl system (e.g., -OH, -NH2, or morpholine).

  • Metabolic Stability: The pyrazole ring is generally stable, but the biphenyl system is prone to CYP450 oxidation. Blocking the para-positions with Fluorine can extend half-life (

    
    ).
    
References
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • Sequential palladium catalyzed coupling–cyclocondensation–coupling (C3) four-component synthesis of intensively blue luminescent biarylsubstituted pyrazoles. RSC Advances. Available at: [Link]

  • Dual COX-2 and EGFR inhibition by pyrazole–ar-turmerone hybrids suppresses colorectal cancer cell proliferation. PubMed Central. Available at: [Link]

  • Pyrazole derivatives as dual COX-2/EGFR inhibitors with anticancer potential: Optimization of difenamizole Analogs. PubMed. Available at: [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Available at: [Link]

Sources

The Emerging Therapeutic Potential of the 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole Scaffold: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-[1,1'-biphenyl]-4-yl-1H-pyrazole scaffold has surfaced as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive analysis of this heterocyclic core, delving into its synthesis, multifaceted pharmacological effects, and underlying mechanisms of action. We will explore its significant potential in oncology, inflammation, and anticoagulation, supported by experimental data and protocols. This document aims to serve as a foundational resource for researchers and drug development professionals dedicated to advancing novel therapeutics based on this promising chemical entity.

Introduction: The Pyrazole Core and the Significance of the Biphenyl Moiety

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone in the development of a wide array of therapeutic agents.[1][2] Their unique structural features allow for diverse substitutions, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[3][4][5][6]

The incorporation of a biphenyl group at the 3-position of the pyrazole ring, creating the 3-[1,1'-biphenyl]-4-yl-1H-pyrazole scaffold, introduces a critical lipophilic and sterically influential moiety. This addition has been shown to enhance binding affinity to various biological targets and modulate the pharmacokinetic profile of the resulting compounds. This guide will specifically focus on the biological activities attributed to this unique chemical architecture.

Synthesis of the 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole Core

The synthesis of 3-[1,1'-biphenyl]-4-yl-1H-pyrazole derivatives typically involves a multi-step process. A common and effective method is the cyclocondensation reaction of a substituted chalcone with a hydrazine derivative.

General Synthetic Workflow

A Biphenyl-4-carboxaldehyde C Chalcone Intermediate A->C Claisen-Schmidt Condensation B Substituted Acetophenone B->C E 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole Derivative C->E Cyclization D Hydrazine Hydrate D->E

Caption: General synthetic scheme for 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

Step 1: Synthesis of (E)-1-(biphenyl-4-yl)-3-(substituted-phenyl)prop-2-en-1-one (Chalcone Intermediate)

  • To a solution of biphenyl-4-carboxaldehyde (1 mmol) and an appropriately substituted acetophenone (1 mmol) in ethanol (20 mL), add a catalytic amount of aqueous sodium hydroxide (10%).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice.

  • Filter the precipitated solid, wash with cold water, and recrystallize from ethanol to obtain the pure chalcone intermediate.

Step 2: Synthesis of 3-(biphenyl-4-yl)-5-(substituted-phenyl)-1H-pyrazole

  • Dissolve the chalcone intermediate (1 mmol) in glacial acetic acid (15 mL).

  • Add hydrazine hydrate (2 mmol) to the solution.

  • Reflux the reaction mixture for 8-10 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture and pour it into ice-cold water.

  • Filter the resulting solid, wash thoroughly with water, and purify by column chromatography or recrystallization to yield the final 3-[1,1'-biphenyl]-4-yl-1H-pyrazole derivative.

Anticancer Activity: A Prominent Therapeutic Avenue

The 3-[1,1'-biphenyl]-4-yl-1H-pyrazole scaffold has demonstrated significant potential as an anticancer agent, with derivatives exhibiting cytotoxicity against a range of human cancer cell lines.[7][8][9]

Mechanism of Action: Tubulin Polymerization Inhibition

A key mechanism underlying the anticancer activity of some 3-[1,1'-biphenyl]-4-yl-1H-pyrazole derivatives is the inhibition of tubulin polymerization.[7] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, motility, and intracellular transport. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

A 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole Derivative B β-Tubulin (Colchicine Binding Site) A->B Binds to C Inhibition of Tubulin Polymerization B->C Leads to D Disruption of Microtubule Dynamics C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis E->F

Caption: Mechanism of tubulin polymerization inhibition.

In Vitro Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of representative 3-[1,1'-biphenyl]-4-yl-1H-pyrazole derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
5a MCF-7 (Breast)1.25[7]
5i HeLa (Cervical)3.98[7]
IVb A549 (Lung)75.04% inhibition at 72h[10]
IVc MCF-7 (Breast)87.4% inhibition at 72h[10]
Experimental Protocol: MTT Assay for Cytotoxicity
  • Seed human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[7]

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Mechanism of Action: COX-2 Inhibition

A primary mechanism of anti-inflammatory action for many pyrazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[1][12] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors offer the advantage of reducing inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

A Arachidonic Acid C Prostaglandins A->C Metabolized by B COX-2 Enzyme B->C D Inflammation & Pain C->D Mediate E 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole Derivative E->B Inhibits

Caption: Inhibition of the COX-2 pathway.

In Vivo Anti-inflammatory Activity

The carrageenan-induced rat paw edema model is a standard in vivo assay to evaluate the anti-inflammatory potential of novel compounds.

Compound IDDose (mg/kg)Paw Edema Inhibition (%)Reference
Compound 168 Not Specified89%[12]
3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivative Not SpecifiedPotent activity[13]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
  • Acclimatize male Wistar rats for one week.

  • Administer the test compound or vehicle orally to different groups of rats.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

  • Calculate the percentage inhibition of paw edema for the treated groups relative to the control group.[13]

Anticoagulant Activity: Targeting Factor Xa

Certain derivatives of the pyrazole scaffold have been identified as potent and selective inhibitors of blood coagulation Factor Xa (fXa).[14] Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thromboembolic disorders.

Mechanism of Action: Factor Xa Inhibition

Factor Xa is a serine protease that plays a pivotal role in the conversion of prothrombin to thrombin, the final enzyme in the coagulation cascade that leads to fibrin clot formation.[14] 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole derivatives can act as direct, non-covalent inhibitors of fXa, effectively blocking the coagulation cascade.

A Factor Xa C Thrombin A->C Catalyzes conversion B Prothrombin B->C E Fibrin Clot C->E Catalyzes conversion D Fibrinogen D->E F 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole Derivative (e.g., DPC423) F->A Inhibits

Sources

Solubility and Stability Profiling of 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the integration of privileged scaffolds is essential for achieving target selectivity and pharmacological efficacy. 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole (CAS: 446276-22-8) represents a highly versatile building block. It combines the rigid, lipophilic topography of a biphenyl system with the hydrogen-bonding versatility of a 1H-pyrazole ring.

However, the very structural features that make this compound pharmacologically attractive also introduce significant developability challenges. As a Senior Application Scientist, I frequently encounter molecules of this class that fail in early in vivo studies not due to a lack of target engagement, but because of poor physicochemical optimization. This whitepaper provides an in-depth mechanistic analysis of the solubility and stability of 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole, accompanied by self-validating experimental protocols designed to rigorously profile its behavior in preclinical workflows.

Physicochemical Profiling: The Causality of "Brick Dust"

To understand the macroscopic behavior of 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole, we must first deconstruct its molecular architecture. The compound exhibits classic "brick dust" characteristics—a term used in formulation science to describe molecules with high crystal lattice energy and low aqueous solubility.

Structural Causality
  • The Biphenyl Motif: The biphenyl group is highly lipophilic, planar, and rigid. It drives strong hydrophobic interactions and π-π stacking in the solid state[1]. Biphenyls inherently possess low water solubility and high partition coefficients (LogP)[2].

  • The 1H-Pyrazole Ring: Pyrazoles are unique supramolecular synthons. The adjacent nitrogen atoms act as both a hydrogen bond donor (N-H) and acceptor (C=N)[3]. In the solid state, pyrazoles frequently form robust hydrogen-bonded dimers, trimers, or polymeric catemers[4].

  • Synergistic Effect: The combination of the lipophilic biphenyl stacking and the strong intermolecular hydrogen bonding of the pyrazole ring results in a highly stable crystal lattice. This is empirically evidenced by its relatively high melting point of 160–161 °C for a molecule of its size.

Table 1: Summary of Key Physicochemical Properties
PropertyValue / DescriptorMechanistic Implication
CAS Number 446276-22-8Unique identifier for procurement and regulatory tracking[5].
Molecular Formula C15H12N2Indicates a high carbon-to-heteroatom ratio, driving lipophilicity.
Molecular Weight 220.27 g/mol Favorable for oral bioavailability (Rule of 5 compliant).
Melting Point 160 - 161 °CHigh crystal lattice energy; requires significant energy to dissolve.
H-Bond Donors 1 (Pyrazole N-H)Enables target binding but promotes solid-state self-association[6].
H-Bond Acceptors 1 (Pyrazole C=N)Participates in target kinase hinge-binding regions[6].
Estimated LogP ~3.5 - 4.5Highly lipophilic; predicts poor aqueous solubility but good membrane permeability.

Aqueous Solubility: Dynamics and Profiling

Due to its high lipophilicity and stable crystal lattice, 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole is highly soluble in aprotic organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), but practically insoluble in unbuffered water.

When transitioning from in vitro biochemical assays (where the compound is dosed from a DMSO stock) to cell-based or in vivo models, kinetic solubility becomes the critical parameter. If the compound is diluted into an aqueous buffer (pH 7.4) and exceeds its kinetic solubility limit, it will precipitate, leading to false negatives in biological assays.

Protocol 1: Self-Validating Kinetic Solubility Assay

To accurately determine the working concentration limits of this compound, a high-throughput kinetic solubility assay using nephelometry (light scattering) is recommended.

Causality & Quality Control: This protocol includes a built-in validation step. By running a known highly soluble compound (e.g., Diclofenac) and a known insoluble compound (e.g., Amiodarone) in parallel, the assay self-validates the detection limits of the nephelometer.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole in 100% LC-MS grade DMSO.

  • Serial Dilution: Create a 10-point 2-fold serial dilution of the stock in DMSO within a 96-well V-bottom plate.

  • Aqueous Spiking: Transfer 5 µL of each DMSO dilution into a UV-transparent 96-well reading plate containing 245 µL of Phosphate Buffered Saline (PBS, pH 7.4). Note: Final DMSO concentration is strictly maintained at 2.0% to prevent solvent-induced artifacts.

  • Incubation: Seal the plate and incubate at 37 °C for 2 hours with gentle orbital shaking (300 rpm) to allow thermodynamic equilibration of any formed precipitates.

  • Quantification: Read the plate using a nephelometer. The kinetic solubility limit is defined as the highest concentration at which the scattered light signal remains indistinguishable from the blank (PBS + 2% DMSO).

Workflow for high-throughput kinetic solubility profiling of highly lipophilic compounds.

Chemical and Metabolic Stability

Intrinsic Chemical Stability

3-[1,1'-Biphenyl]-4-yl-1H-pyrazole exhibits excellent baseline chemical stability. The biphenyl system is highly resistant to hydrolysis and mild oxidation due to the lack of reactive aliphatic C-H bonds[2]. Furthermore, the pyrazole core is an electron-rich aromatic system that provides superior conformational rigidity and chemical stability compared to other five-membered heterocycles (such as oxazoles or thiazoles)[6]. The compound is stable under standard ambient light and room temperature storage, though it should be kept desiccated to prevent moisture-induced aggregation.

Metabolic Stability (In Vitro)

While chemically stable, the high lipophilicity of the biphenyl moiety makes it a prime target for hepatic Cytochrome P450 (CYP450) enzymes. The primary metabolic liability is likely aromatic hydroxylation of the biphenyl rings. To predict in vivo half-life, a microsomal stability assay is mandatory.

Protocol 2: Liver Microsomal Stability and Intrinsic Clearance ( )

This protocol assesses the rate of parent compound depletion in the presence of liver microsomes.

Causality & Quality Control: The assay relies on NADPH as a necessary cofactor for CYP450 activity. A "minus-NADPH" control is strictly required. If the compound degrades in the absence of NADPH, it indicates non-CYP mediated instability (e.g., chemical hydrolysis or amidase activity), ensuring the causality of the degradation pathway is correctly identified. Verapamil is used as a high-clearance positive control.

Step-by-Step Methodology:

  • Reaction Mixture: Combine human or rat liver microsomes (final protein concentration 0.5 mg/mL) with 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole (final concentration 1 µM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At specific time points (0, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent compound.

Step-by-step methodology for in vitro microsomal stability and intrinsic clearance assessment.

Formulation Strategies for Preclinical Dosing

Given the solubility and stability profile established above, dosing 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole in in vivo efficacy models requires strategic formulation. Simple aqueous buffers will fail.

  • 5% DMSO: To disrupt the initial crystal lattice.

  • 10% Solutol HS 15 (or Tween-80): To provide micellar solubilization of the lipophilic biphenyl moiety.

  • 85% Saline: As the bulk aqueous carrier.

The compound must be fully dissolved in the DMSO/Surfactant mixture before the slow, dropwise addition of saline under continuous vortexing to prevent crash-out.

References

  • Sigma-Aldrich (MilliporeSigma) . 3-{[1,1'-biphenyl]-4-yl}-1H-pyrazole Properties and Specifications.

  • BLD Pharmatech . 446276-22-8 | 3-([1,1'-Biphenyl]-4-yl)-1H-pyrazole Documentation. 5

  • AIP Publishing . Hydrogen bonding lights up overtones in pyrazoles. 4

  • Wikipedia . Polychlorinated biphenyl - Physical Properties and Stability. 2

  • DergiPark . Computational Assessment of Pyrazole Derivatives as potential MEK inhibitors of Melanoma therapy.6

  • Digital CSIC . Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. 3

  • Blumberg Institute . Phenyl and Biphenyl Molecular Metaphors in Drug Design. 1

Sources

Methodological & Application

Application Note: Vilsmeier-Haack Synthesis of Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

A Detailed Protocol for the Formylation of Pyrazole Heterocycles

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction. Pyrazoles are a cornerstone of modern medicinal chemistry, and their functionalization is critical for developing novel therapeutic agents and advanced materials.[1] The Vilsmeier-Haack reaction offers a mild, efficient, and versatile method for introducing a formyl group onto the electron-rich pyrazole ring, yielding key synthetic intermediates.[2][3] This application note details the underlying mechanism, provides a robust step-by-step experimental protocol, outlines critical safety and handling procedures, and offers expert insights into process optimization and troubleshooting.

Introduction and Scientific Principle

The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in numerous approved drugs with applications as anti-inflammatory, anti-cancer, and analgesic agents.[4] The functionalization of the pyrazole ring is therefore of paramount importance. The Vilsmeier-Haack reaction is a classic and powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The reaction employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃) to generate a potent electrophilic iminium salt in situ.[7][8] This electrophile, known as the Vilsmeier reagent, subsequently attacks the electron-rich C4-position of the pyrazole ring. Following an aqueous workup, the resulting intermediate is hydrolyzed to afford the desired pyrazole-4-carbaldehyde, a versatile building block for further synthetic transformations.[1][9][10]

Reaction Mechanism

The Vilsmeier-Haack synthesis of pyrazoles proceeds through a well-established multi-step mechanism. Understanding these steps is crucial for troubleshooting and optimizing the reaction conditions.

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This forms a highly reactive intermediate which rearranges to generate the electrophilic chloroiminium cation, the Vilsmeier reagent.[6][11]

  • Electrophilic Aromatic Substitution: The electron-rich C4 position of the pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This step temporarily disrupts the aromaticity of the pyrazole ring.[2][5]

  • Rearomatization: A base (such as DMF or a chloride ion) abstracts the proton from the C4 position, restoring the aromatic system and yielding a pyrazolyl-iminium salt intermediate.[5]

  • Hydrolysis: During the aqueous workup phase, water attacks the iminium carbon. Subsequent elimination of dimethylamine and deprotonation yields the final pyrazole-4-carbaldehyde product.[11][12]

Vilsmeier_Haack_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2-3: Electrophilic Attack & Rearomatization cluster_2 Step 4: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Cation) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole Pyrazole Substrate Iminium_Salt Pyrazolyl-Iminium Salt Pyrazole->Iminium_Salt + Vilsmeier Reagent Final_Product Pyrazole-4-Carbaldehyde Iminium_Salt->Final_Product Hydrolysis Workup Aqueous Workup (H₂O)

Caption: Mechanism of Vilsmeier-Haack Formylation of Pyrazoles.

Detailed Experimental Protocol

This protocol describes a general procedure for the formylation of a substituted pyrazole. Researchers should optimize temperature and reaction times for their specific substrate.

Materials and Equipment
Reagent / Equipment Purpose Key Safety Precautions
Substituted PyrazoleStarting MaterialRefer to specific MSDS.
N,N-Dimethylformamide (DMF), AnhydrousReagent & SolventTeratogen. Handle in a fume hood with appropriate PPE.
Phosphorus Oxychloride (POCl₃)Activating ReagentCorrosive, reacts violently with water. Handle in a fume hood with appropriate PPE.[11]
Crushed Ice / Deionized WaterQuenching & HydrolysisN/A
Sodium Bicarbonate (Sat. Soln.)Neutralizing AgentUse caution during neutralization as CO₂ gas is evolved.
Ethyl Acetate (or DCM)Extraction SolventFlammable. Use in a well-ventilated area away from ignition sources.
Anhydrous Magnesium SulfateDrying AgentN/A
Round-bottom flask, Dropping Funnel, CondenserReaction ApparatusEnsure glassware is dry and free of defects.
Magnetic Stirrer, Ice BathTemperature & Mixing ControlN/A
Step-by-Step Methodology

Vilsmeier_Workflow A 1. Prepare Reagents (Dry Glassware, Inert Atmosphere) B 2. Form Vilsmeier Reagent (Add POCl₃ to DMF at 0°C) A->B C 3. Add Substrate (Add pyrazole solution dropwise at 0°C) B->C D 4. Reaction (Warm to RT, then heat to 60-90°C, Monitor by TLC) C->D E 5. Quenching (Critical Step) (Cool, add reaction mix to ice water) D->E F 6. Neutralization (Add NaHCO₃ solution until pH 7-8) E->F G 7. Extraction (Extract with Ethyl Acetate) F->G H 8. Purification (Wash, Dry, Concentrate, Column Chromatography) G->H I Final Product (Pyrazole-4-Carbaldehyde) H->I

Caption: Experimental Workflow for Pyrazole Synthesis.

1. Preparation of the Vilsmeier Reagent:

  • In a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (4.0 eq.).

  • Cool the flask to 0 °C using an ice-water bath.

  • With vigorous stirring, add phosphorus oxychloride (POCl₃) (4.0 eq.) dropwise via the dropping funnel over 20-30 minutes.[9] Causality: This slow, cooled addition is critical to control the exothermic reaction that forms the Vilsmeier reagent.[7]

  • After the addition is complete, allow the resulting mixture (often a viscous white or pale-yellow slurry) to stir at 0 °C for an additional 30-60 minutes to ensure complete formation of the reagent.[7]

2. Reaction with Pyrazole Substrate:

  • Dissolve the pyrazole substrate (1.0 eq.) in a minimal amount of anhydrous DMF.

  • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to an appropriate temperature (typically 60-90 °C) and stir for 2-24 hours.[2][9] Expert Insight: The optimal temperature and time depend heavily on the substrate's reactivity. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

3. Workup and Isolation:

  • Cool the reaction mixture to room temperature, then chill thoroughly in an ice bath.

  • In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water.

  • CRITICAL SAFETY STEP (Reverse Quench): Carefully and slowly pour the chilled reaction mixture onto the ice-water slurry.[11] This procedure is highly exothermic and must be performed slowly to dissipate heat and prevent uncontrolled boiling. Failure to do so can be hazardous.[11]

  • Stir the resulting aqueous solution for 30 minutes to ensure complete hydrolysis of the iminium salt intermediate.

  • Carefully neutralize the acidic solution to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution or other suitable base like sodium acetate.[11] Be cautious of vigorous gas evolution (CO₂).

  • Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

4. Purification:

  • The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure pyrazole-4-carbaldehyde.

Optimization and Troubleshooting

The success of the Vilsmeier-Haack reaction often depends on careful control of conditions.

Parameter Typical Range Expert Insight & Rationale
Reagent Ratio Substrate:POCl₃:DMF (1:2-5:2-5)An excess of the Vilsmeier reagent is often required to drive the reaction to completion, especially for less reactive substrates.[1]
Temperature 0 °C (reagent formation), 60-120 °C (reaction)Less reactive pyrazoles (e.g., those with electron-withdrawing groups) may require higher temperatures and longer reaction times.[1][3] Start at a lower temperature (e.g., 70 °C) and increase if conversion is slow.
Reaction Time 2 - 24 hoursMonitor by TLC. Prolonged heating at high temperatures can sometimes lead to decomposition or side reactions.
Workup Reverse quench into ice waterThis is the safest and most effective method for hydrolyzing the intermediate and quenching excess POCl₃.[11] Using a buffered quench with sodium acetate can also prevent strongly acidic conditions.[11]

Common Issues:

  • Low or No Conversion: The pyrazole substrate may be deactivated by strong electron-withdrawing groups.[1] Consider increasing the temperature, reaction time, or the excess of Vilsmeier reagent. Ensure reagents are anhydrous, as moisture will destroy the reagent.[7]

  • Formation of Side Products: For pyrazoles with multiple reactive sites, regioselectivity can be an issue. Lowering the reaction temperature may improve selectivity.

  • Difficult Purification: The formation of phosphoric acid and HCl during workup can complicate extraction.[11] Ensure complete and careful neutralization before extracting the product.

Conclusion

The Vilsmeier-Haack reaction is a robust and indispensable tool for the synthesis of pyrazole-4-carbaldehydes. By understanding the underlying mechanism and adhering to a carefully controlled protocol, particularly during the critical quenching step, researchers can reliably access these valuable synthetic intermediates. This application note provides the foundational knowledge and practical steps necessary for the successful implementation of this reaction in a research and development setting.

References

  • Chemical Methodologies. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [Link]

  • New Journal of Chemistry. (n.d.). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. Royal Society of Chemistry. [Link]

  • RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Royal Society of Chemistry. [Link]

  • Arkivoc. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐formylpyrazole derivatives 4 a,b. [Link]

  • International Journal of Pharmaceutical and Chemical and Biological Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. [Link]

  • Scientific Research Publishing. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. [Link]

  • Google Patents. (2009). Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent.
  • ResearchGate. (n.d.). Reaction path for synthesis of formylpyrazoles 4(a-f). [Link]

  • JOCPR. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. (n.d.). Synthesis of heterocyclic compounds from 4-formylpyrazoles. [Link]

  • Scribd. (n.d.). Vilsmeir Haack Reaction. [Link]

  • Canadian Science Publishing. (n.d.). Synthesis of some new 1-aryl-4-formyl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazoles using the Vilsmeier–Haack reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • ResearchGate. (2024). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and Its Schiff`s Bases. [Link]

Sources

Application Notes & Protocols: Characterization of 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole Scaffolds as Factor Xa Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Targeting of Factor Xa in Modern Anticoagulation

Blood coagulation is a tightly regulated enzymatic cascade essential for hemostasis. A critical juncture in this cascade is the activation of Factor X to Factor Xa (FXa).[1][2][3] FXa serves as the catalytic engine of the prothrombinase complex, which converts prothrombin to thrombin, the final key enzyme responsible for fibrin clot formation.[1][2] Due to its pivotal position at the convergence of the intrinsic and extrinsic pathways, FXa has emerged as a prime target for the development of novel anticoagulants.[3]

Direct oral anticoagulants (DOACs) that selectively target FXa, often referred to as "xabans," have revolutionized the prevention and treatment of thromboembolic disorders.[4] These agents offer significant advantages over traditional therapies like warfarin, including predictable pharmacokinetics and a reduced need for routine monitoring. Within this class, compounds featuring a pyrazole core have demonstrated exceptional potency and selectivity.[5][6][7]

This document provides a detailed guide for the evaluation of novel compounds based on the 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole scaffold. While this specific structure represents a core chemical framework, we will use established protocols and data from extensively studied, structurally related pyrazole-based inhibitors like DPC423 to illustrate the experimental principles and workflows necessary for characterizing a new chemical entity in this class.[1][3][8]

Pharmacological Profile and Mechanism of Action

The 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole scaffold provides a rigid and versatile backbone for inhibitor design. The pyrazole ring itself is a key pharmacophore, often engaging in crucial π–π stacking interactions with aromatic residues like Tryptophan (Trp215) within the enzyme's active site.[5] The biphenyl moiety typically occupies the S4 pocket, contributing to the inhibitor's affinity and selectivity. The specific substitutions on this core scaffold are engineered to optimize binding within the S1 and S4 pockets of the FXa active site, leading to potent and selective inhibition.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X Factor X IXa->X TF Tissue Factor VII VII VIIa VIIa VII->VIIa TF VIIa->X Xa Factor Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va, Ca2+ Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa Inhibitor 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole (and derivatives) Inhibitor->Xa Inhibition

Caption: The Coagulation Cascade and Point of Inhibition.

Part 1: In Vitro Evaluation Protocols

The initial characterization of a novel inhibitor involves a tiered approach, starting with purified enzyme assays to determine potency and selectivity, followed by plasma-based assays to assess anticoagulant activity in a more complex biological environment.

Protocol 1.1: Direct Factor Xa Inhibition Assay (Chromogenic)

Principle of the Assay: This assay quantifies the direct inhibitory effect of a test compound on purified human Factor Xa. In the absence of an inhibitor, FXa cleaves a specific chromogenic substrate, releasing p-nitroaniline (pNA), which produces a yellow color measurable at 405 nm.[9] The presence of an effective inhibitor reduces the rate of substrate cleavage, resulting in a lower absorbance signal that is inversely proportional to the inhibitor's potency.[10][11][12]

Materials:

  • Enzyme: Purified Human Factor Xa (e.g., from BPS Bioscience or Molecular Innovations).

  • Substrate: Chromogenic FXa substrate (e.g., S-2222, Boc-Ile-Glu-Gly-Arg-pNA).

  • Assay Buffer: Tris-HCl buffer, pH 7.4, containing NaCl, CaCl₂, and a carrier protein like BSA.

  • Test Compound: 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole derivative, dissolved in DMSO to create a stock solution.

  • Reference Inhibitor: A known FXa inhibitor such as Apixaban or Rivaroxaban.

  • Plate: 96-well clear, flat-bottom microplate.

  • Instrumentation: Microplate reader capable of absorbance measurement at 405 nm.

Experimental Workflow:

Sources

Application Note: Utilizing the 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole Scaffold in MYC-Targeted Anticancer Assays

Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist Target Audience: Researchers, Assay Developers, and Drug Discovery Professionals

The Paradigm Shift in Targeting "Undruggable" MYC

The transcription factor MYC is a master regulator of cellular proliferation and is deregulated in over 70% of human malignancies[1]. Historically, MYC has been classified as "undruggable" due to its intrinsically disordered nature and the absence of deep, defined hydrophobic pockets typical of conventional kinase targets[2].

However, the discovery of the 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole scaffold has provided a breakthrough pharmacophore capable of directly engaging MYC[3]. Derivatives built upon this core (such as MYCi361, MYCi975, and next-generation PROTACs) function through a dual-mechanism: they sterically disrupt the oncogenic MYC/MAX heterodimer and simultaneously promote the phosphorylation of MYC at Threonine 58 (T58), a degron signal that triggers rapid 26S proteasome-mediated degradation[3][4].

Structural Causality of the Scaffold

The efficacy of the biphenyl pyrazole core lies in its ability to navigate the disordered MYC interface (specifically amino acids 366–378)[4]. In silico docking and empirical models demonstrate that the pyrazole ring acts as a critical hydrogen bond donor/acceptor (e.g., interacting with Arg914), while the biphenyl system engages in halogen bonding and cation-π interactions (e.g., with Lys939) to stabilize the compound within the shallow MYC interface[2].

Mechanism BP 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole (Pharmacophore) MYC Intrinsically Disordered MYC (Residues 366-378) BP->MYC Direct Binding (H-bonds & Cation-π) T58 MYC T58 Phosphorylation (Degron Activation) BP->T58 Allosteric Modulation MYCMAX MYC/MAX Heterodimer (Oncogenic Transcription) MYC->MYCMAX Inhibited by Ligand Binding Proteasome 26S Proteasome Degradation T58->Proteasome Ubiquitination

Mechanism of biphenyl pyrazoles disrupting MYC/MAX and inducing proteasomal degradation.

Self-Validating Experimental Workflows

To accurately evaluate biphenyl pyrazole derivatives, assay systems must be carefully designed to account for MYC's instability and intracellular dynamics. The following protocols are engineered with built-in orthogonal controls to ensure self-validation.

Protocol A: Quantifying Direct Target Engagement via Microscale Thermophoresis (MST)

Rationale: Traditional Surface Plasmon Resonance (SPR) requires immobilizing the target protein on a chip, which can artificially constrain the intrinsically disordered MYC protein and mask binding sites. MST measures binding in free solution by tracking the movement of fluorescently labeled molecules in a microscopic temperature gradient, preserving MYC's native conformational ensemble[3].

Self-Validation System: Include the thiazolidinone derivative 10058-F4 as a positive control (a known MYC binder) and a scrambled non-binding peptide as a negative control[3][4].

  • Preparation: Purify recombinant GST-MYC and label it with a highly sensitive NHS-ester fluorophore. Keep the concentration constant at 25 nM[1].

  • Titration: Prepare a 16-point serial dilution of the biphenyl pyrazole derivative (starting at 200 μM) in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.05% Tween-20, pH 7.4)[1].

  • Incubation: Mix the labeled MYC with the ligand dilutions in a 1:1 ratio. Incubate in the dark for 15 minutes at room temperature to reach thermodynamic equilibrium.

  • Acquisition: Load samples into MST premium capillaries. Run the MST experiment at 20% LED power and 40% MST power.

  • Analysis: Calculate the dissociation constant (

    
    ) based on the normalized fluorescence change (
    
    
    
    ).
Protocol B: Validating Intracellular Binding via Cellular Thermal Shift Assay (CETSA)

Rationale: High in vitro affinity does not guarantee cellular efficacy due to membrane permeability barriers and intracellular protein competition. CETSA proves target engagement inside the living cell by relying on the thermodynamic principle that ligand-bound proteins resist heat-induced unfolding and aggregation better than unbound proteins[4].

Self-Validation System: Probe the same Western blot for a housekeeping gene (e.g., GAPDH) and MAX. Neither should exhibit a thermal shift, proving the compound's selectivity for MYC[4].

CETSA Step1 Live Cell Incubation Step2 Heat Gradient (40-60°C) Step1->Step2 Step3 Lysis & Centrifugation Step2->Step3 Step4 Western Blot (Soluble MYC) Step3->Step4 Step5 Densitometry (Kd Calc) Step4->Step5

Cellular Thermal Shift Assay (CETSA) workflow for validating intracellular target engagement.

  • Treatment: Culture PC3 (prostate cancer) or appropriate MYC-driven cells. Treat with 10 μM of the biphenyl pyrazole compound or DMSO vehicle for 2 hours[1][4].

  • Aliquot & Heat: Harvest cells, wash with PBS, and divide into equal aliquots. Subject each aliquot to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse cells using repeated freeze-thaw cycles in liquid nitrogen to avoid harsh detergents that might artificially solubilize aggregated proteins.

  • Separation: Ultracentrifuge at 100,000 x g for 20 minutes at 4°C to separate the soluble fraction (native protein) from the insoluble pellet (denatured protein).

  • Detection: Run the soluble fraction on an SDS-PAGE gel, transfer to a nitrocellulose membrane, and immunoblot for MYC.

Protocol C: Assessing Proteasome-Mediated Degradation via Cycloheximide (CHX) Chase

Rationale: Because MYC is a transcription factor, compounds might reduce its levels indirectly by downregulating its mRNA. To prove that the biphenyl pyrazole induces post-translational degradation, de novo protein synthesis must be halted using Cycloheximide (CHX)[4].

Self-Validation System: A parallel cohort must be pre-treated with the proteasome inhibitor MG132. If the degradation is rescued by MG132, it confirms the mechanism is strictly 26S proteasome-dependent[1][4].

  • Blockade: Treat cells with 50 μg/mL CHX to halt translation.

  • Co-Treatment: Immediately add the biphenyl pyrazole derivative (e.g., 1-5 μM)[5]. For the rescue control, add 10 μM MG132 one hour prior to CHX treatment[4].

  • Time-Course Harvest: Harvest cells at 0, 15, 30, 60, and 120 minutes post-treatment.

  • Quantification: Perform Western blotting for MYC. Calculate the protein half-life (

    
    ) using exponential decay regression.
    

Quantitative Pharmacological Benchmarks

When synthesizing or evaluating novel 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole derivatives, researchers should benchmark their data against established historical analogs (MYCi361, MYCi975) and recent advanced scaffolds (PROTACs and alkynyl/benzofuranyl derivatives).

Compound Class / DerivativeTarget Engagement (In Vitro)Cellular MYC Half-Life (

)
Antiproliferative IC50 (PC3 Cells)Key Mechanistic Feature
MYCi361 (First Gen)Binding Affinity: -6.1 kcal/mol[2]Reduced from 66 min to 28 min[4]~15 - 20 μMIncreases T58 phosphorylation; narrow therapeutic index[4][6].
MYCi975 (Optimized)Disrupts MYC/MAX complexRapid dose-dependent degradation~10 - 15 μMImproved in vivo tolerability; sensitizes to anti-PD1[4][6][7].
Compound 15 (Benzofuranyl-pyrazole)Disrupts MYC/MAX (AlphaLISA)Rapid thermal instabilitySub-micromolar10-fold enhanced activity over MYCi975; synergizes with immune checkpoint blockade[7].
Compound 37 (Alkynyl-phenylpyrazole)Inhibits MYC/MAX DNA bindingDegradation observed at 1.0 μM[5]Low micromolarDirect suppression of MYC function with enhanced therapeutic efficacy in allografts[5].
VHL-PROTACs (e.g., CSI86/107)Direct binding confirmed via MST[1]Time- and dose-dependent degradation[1]13 - 18 μM[1]Recruits E3 ligase directly; avoids reliance on endogenous T58 phosphorylation[1][3].

References

1.[2] Han et al. Developing MYC Degraders Bearing the Von Hippel–Lindau Ligand to Target the “Undruggable” MYC - PMC. NIH.gov. URL: 2.[3] Han et al. Developing MYC Degraders Bearing the Von Hippel–Lindau Ligand to Target the “Undruggable” MYC | ACS Pharmacology & Translational Science. ACS Publications. URL: 3.[7] Benzofuranyl-pyrazole as a Novel Scaffold for In Vitro and In Vivo Potent Anticancer Therapeutics That Directly Disrupt the 'Undruggable' MYC Oncogene and Potentiate Immune Checkpoint Blockage - PubMed. NIH.gov. URL: 4.[4] Han et al. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PMC. NIH.gov. URL: 5.[5] Directly Suppressing MYC Function with Novel Alkynyl-Substituted Phenylpyrazole Derivatives that Induce Protein Degradation and Perturb MYC/MAX Interaction - PubMed. NIH.gov. URL: 6.[1] Han et al. Developing MYC Degraders Bearing the Von Hippel–Lindau Ligand to Target the “Undruggable” MYC - ResearchGate. ResearchGate. URL: 7.[6] MYC-Targeting Inhibitors Generated from a Stereodiversified Bicyclic Peptide Library | Journal of the American Chemical Society. ACS Publications. URL:

Sources

Application Note: Biphenyl Pyrazoles as Privileged Scaffolds in Targeted Therapeutics and PROTAC Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The biphenyl pyrazole motif has emerged as a highly versatile, "privileged" pharmacophore in modern medicinal chemistry. By combining the conformational rigidity and lipophilicity of the biphenyl system with the hydrogen-bonding capacity of the pyrazole ring, this scaffold provides exceptional, tunable properties for engaging complex protein targets. This application note synthesizes recent breakthroughs in the use of biphenyl pyrazoles, detailing their mechanistic applications, structure-activity relationships (SAR), and providing validated protocols for their synthesis and biological evaluation.

Mechanistic Applications in Disease Targets

Targeting the "Undruggable" MYC via PROTACs

The MYC transcription factor is notoriously difficult to drug due to its intrinsically disordered nature and lack of deep binding pockets. However, biphenyl pyrazoles such as MYCi361 and MYCi975 have been identified as high-affinity binders that disrupt the MYC/MAX heterodimer complex[1],[2]. Building upon this, researchers have functionalized these binders into bivalent Proteolysis Targeting Chimeras (PROTACs). By tethering a biphenyl pyrazole core to a Von Hippel-Lindau (VHL) or Cereblon (CRBN) ligand via an optimized linker, these molecules successfully induce targeted ubiquitination and proteasome-mediated degradation of MYC in cancer cells[1],[3].

Voltage-Gated Sodium Channel (Nav1.7) Blockers for Neuropathic Pain

In the management of neuropathic pain, selective inhibition of the Nav1.7 channel is a critical therapeutic goal due to its restricted expression in peripheral sensory neurons[4]. A series of novel biphenyl pyrazole dicarboxamides have been discovered as potent, state-dependent sodium channel blockers[5]. These compounds, such as Compound 20, have demonstrated outstanding in vivo efficacy in the Chung rat spinal nerve ligation (SNL) model, proving the scaffold's ability to engage peripheral targets while maintaining a favorable pharmacokinetic profile[5],[6].

Antimicrobial and Metabolic Enzyme Inhibition

Beyond oncology and neurology, the biphenyl pyrazole core is highly active against metabolic and infectious targets:

  • Metabolic Disorders: Biphenyl pyrazole-benzofuran hybrids act as potent competitive inhibitors of α-glucosidase. Specific derivatives exhibit IC50 values as low as 40.6 µM, which is approximately 18-fold more potent than the standard clinical drug acarbose[7],[8].

  • Antimicrobial Agents: Clubbed 1,1′-biphenyl-pyrazole derivatives exhibit strong antimicrobial properties by inhibiting ergosterol biosynthesis. Certain derivatives demonstrate minimum inhibitory concentrations (MIC) of 15.62 µg/mL against Proteus mirabilis and potent antifungal activity against Candida albicans[9],[10].

Quantitative Data Summary

The following table summarizes the biological activity of key biphenyl pyrazole derivatives across various therapeutic targets.

Compound Class / DerivativePrimary TargetTherapeutic AreaKey Efficacy MetricReference
MYCi361 / MYCi975 MYC/MAX ComplexOncologyHigh binding affinity (Kd ~ -6.1 kcal/mol)[1],[2]
MDEG-541 (PROTAC) MYC DegradationOncologyIC50 < 50 µM (Cell viability in PC3 cells)[1],[3]
Compound 20 (Dicarboxamide) Nav1.7 ChannelNeuropathic PainHigh efficacy in SNL rat model[5],[11]
Compound 8e (Benzofuran Hybrid) α-GlucosidaseType 2 DiabetesIC50 = 40.6 ± 0.2 µM (Ki = 38 µM)[7],[8]
Compound 10b (Clubbed Pyrazole) Ergosterol BiosynthesisAntimicrobialMIC = 15.62 µg/mL (P. mirabilis)[9],[10]

Experimental Workflows and Visualizations

Mechanism of Action: Biphenyl Pyrazole PROTACs

The following diagram illustrates the logical flow of targeted protein degradation utilizing a biphenyl pyrazole-based PROTAC.

PROTAC_Mechanism BP Biphenyl Pyrazole (MYC Binder) PROTAC Bivalent PROTAC Molecule BP->PROTAC Linker PEG/Alkyl Linker Linker->PROTAC E3Lig VHL/CRBN Ligand (E3 Recruiter) E3Lig->PROTAC Ternary Ternary Complex (MYC - PROTAC - E3) PROTAC->Ternary Binds MYC Target Protein (MYC) MYC->Ternary Recruited E3 E3 Ubiquitin Ligase E3->Ternary Recruited Ub Polyubiquitination Ternary->Ub Catalysis Proteasome 26S Proteasome Degradation Ub->Proteasome Target Cleavage

Figure 1: Mechanism of Action for Biphenyl Pyrazole-based MYC PROTACs.

Medicinal Chemistry Optimization Workflow

MedChem_Workflow Hit Hit Identification in silico Docking & Virtual Screening Synth Core Synthesis Suzuki-Miyaura Cross-Coupling Hit->Synth Identifies Scaffold SAR SAR Optimization Linker & Pharmacophore Tuning Synth->SAR Generates Library InVitro in vitro Validation Target Binding (MST) & Cell Assays SAR->InVitro Evaluates Activity InVitro->SAR Feedback Loop InVivo in vivo Efficacy PK/PD & Animal Models InVitro->InVivo Lead Selection

Figure 2: Iterative Medicinal Chemistry Workflow for Biphenyl Pyrazole Optimization.

Validated Experimental Protocols

Protocol 1: Modular Synthesis of Biphenyl Pyrazole Cores via Suzuki-Miyaura Cross-Coupling

Causality & Rationale: Palladium-catalyzed cross-coupling is selected for assembling the biphenyl system because it offers high functional group tolerance. This allows medicinal chemists to install sensitive moieties (e.g., trifluoromethyl groups or sulfonamides) on the pyrazole or phenyl rings prior to the coupling step, enabling late-stage diversification.

Materials:

  • Aryl halide derivative (1.0 eq)

  • Pyrazole-phenylboronic acid pinacol ester (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • Solvent: 1,4-Dioxane/H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube, combine the aryl halide, pyrazole-phenylboronic acid, and K₂CO₃.

  • Degassing: Add the 1,4-Dioxane/H₂O solvent mixture. Degas the solution by bubbling argon or nitrogen through the mixture for 15 minutes to prevent oxidative deactivation of the palladium catalyst.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ under an inert atmosphere. Seal the tube.

  • Reaction: Heat the mixture to 90°C in an oil bath for 12–16 hours.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1). The disappearance of the starting aryl halide confirms reaction completion.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification & Verification: Purify via silica gel column chromatography. Confirm the biphenyl pyrazole structure using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Validation of MYC Degradation via Biphenyl Pyrazole PROTACs

Causality & Rationale: When evaluating PROTACs, it is critical to prove that the loss of the target protein is driven by the Ubiquitin-Proteasome System (UPS) rather than generalized cytotoxicity or transcriptional suppression. This protocol utilizes specific inhibitors (MG-132 and MLN4924) as self-validating controls to confirm the mechanistic pathway.

Materials:

  • PC3 Prostate Cancer Cell Line

  • Biphenyl Pyrazole PROTAC (e.g., CSI118-VHL conjugate)

  • MG-132 (Proteasome inhibitor)

  • MLN4924 (NEDD8-activating enzyme inhibitor)

  • Primary antibodies: Anti-MYC, Anti-GAPDH (Loading control)

Step-by-Step Methodology:

  • Cell Seeding: Seed PC3 cells in a 6-well plate at a density of 3 × 10⁵ cells/well and incubate overnight at 37°C in 5% CO₂.

  • Pre-treatment (Self-Validation Controls):

    • Control Well A: Vehicle (DMSO).

    • Control Well B: Pre-treat with 10 µM MG-132 for 2 hours (blocks the proteasome).

    • Control Well C: Pre-treat with 1 µM MLN4924 for 2 hours (blocks cullin-RING ligase activity).

  • PROTAC Treatment: Add the biphenyl pyrazole PROTAC (e.g., 1 µM) to all wells. Incubate for 16 hours.

  • Lysis & Extraction: Wash cells with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 × g for 15 minutes at 4°C and collect the supernatant.

  • Western Blotting: Resolve 30 µg of total protein per sample on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Detection & Analysis: Probe the membrane with Anti-MYC and Anti-GAPDH antibodies.

  • Data Interpretation: Successful PROTAC activity is validated if MYC bands are depleted in the standard treatment well, but rescued (remain visible) in the wells pre-treated with MG-132 and MLN4924. GAPDH must remain constant across all lanes to prove equal loading and rule out global cytotoxicity.

References

  • Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. Scientific Reports (Nature).[Link]

  • Discovery of a novel class of biphenyl pyrazole sodium channel blockers for treatment of neuropathic pain. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Synthesis, antimicrobial and ergosterol biosynthesis inhibition activity of clubbed 1,1′-biphenyl-pyrazole derivatives. New Journal of Chemistry (RSC).[Link]

  • Developing MYC Degraders Bearing the Von Hippel–Lindau Ligand to Target the “Undruggable” MYC. ACS Pharmacology & Translational Science.[Link]

  • Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes. Frontiers in Pharmacology.[Link]

Sources

High-throughput screening of 3-biphenyl-4-yl-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of 3-Biphenyl-4-yl-1H-Pyrazole Derivatives

Abstract

The 3-biphenyl-4-yl-1H-pyrazole scaffold represents a "privileged structure" in medicinal chemistry, offering distinct hydrophobic interactions suitable for ATP-binding pockets in protein kinases and allosteric sites in GPCRs. This application note details a robust High-Throughput Screening (HTS) workflow for evaluating a library of these derivatives against a tyrosine kinase target (exemplified here as VEGFR2/KDR). We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for the primary screen due to its resistance to compound autofluorescence—a common issue with extended conjugated systems like biphenyl-pyrazoles. The protocol includes library management strategies for lipophilic compounds, acoustic liquid handling parameters, and a hit triage logic to eliminate False Positives (PAINS).

Introduction: The Biphenyl-Pyrazole Scaffold

The 1,3,5-substituted pyrazole moiety is central to numerous blockbuster drugs (e.g., Celecoxib, Ruxolitinib). The specific inclusion of a 3-biphenyl group enhances lipophilicity and provides a "molecular anchor" that often occupies the hydrophobic Region II of kinase active sites or the hydrophobic channel of COX-2 enzymes.

However, this increased lipophilicity presents specific HTS challenges:

  • Solubility: High logP values require strict DMSO management to prevent precipitation during the aqueous dilution step.

  • Aggregation: Biphenyl stacking can lead to colloidal aggregation, causing non-specific enzyme inhibition.

  • Autofluorescence: Extended

    
    -systems can interfere with standard intensity-based fluorescence readouts.
    

This guide prioritizes TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) , which uses a time delay to read the signal, effectively gating out the short-lived autofluorescence typical of these organic fluorophores.

Library Preparation & Management

Objective: Maintain compound solubility while minimizing DMSO concentration in the final assay.

  • Stock Concentration: 10 mM in 100% anhydrous DMSO.

  • Storage: Low-binding cyclic olefin copolymer (COC) plates (e.g., Labcyte Echo source plates) to prevent hydrophobic adsorption of the biphenyl moiety to the plastic.

  • Quality Control: Randomly select 5% of the library for LC-MS purity checks prior to screening. Ensure no precipitate is visible after thawing.

Table 1: Acoustic Dispensing Parameters (Echo 550/650)
ParameterSettingRationale
Source Plate 384-well PP or COCMinimizes "dead volume" and compound loss.
Destination Plate 384-well White Low-VolumeOptimized for TR-FRET signal reflection.
Transfer Volume 10 nL - 50 nLDirect transfer avoids intermediate dilution steps.
DMSO Backfill YesNormalizes DMSO % across all wells (including controls).
Final DMSO % < 1.0%Kinases are sensitive to DMSO; biphenyls may crash out >1%.

HTS Assay Protocol: TR-FRET Kinase Assay

Target: VEGFR2 (KDR) Kinase Domain (Example) Format: 384-well Low Volume White Plates Assay Principle: Detection of phosphorylated substrate using a Eu-labeled antibody and a fluorescent acceptor (e.g., ULight or APC).

Reagents
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

  • Enzyme: Recombinant VEGFR2 (0.5 nM final).

  • Substrate: Biotinylated-Poly-GT (200 nM final).

  • ATP: at

    
     apparent (e.g., 10 µM).
    
  • Detection Mix: Eu-W1024-labeled anti-phosphotyrosine Ab + Streptavidin-APC (Allophycocyanin).

Step-by-Step Workflow
  • Compound Dispense (T=0): Using the Acoustic Dispenser, transfer 20 nL of 3-biphenyl-4-yl-1H-pyrazole derivatives (10 mM stock) into the assay plate.

    • Controls: Columns 1-2 (DMSO only, Negative Control), Columns 23-24 (Staurosporine 10 µM, Positive Control).

  • Enzyme Addition (T=5 min): Dispense 5 µL of 2X Enzyme Mix into the plate using a bulk dispenser (e.g., Multidrop Combi).

    • Incubation: Centrifuge at 1000 rpm for 1 min. Pre-incubate compound with enzyme for 15 minutes at RT. Critical: This allows the biphenyl derivative to access the hydrophobic pocket before ATP competition begins.

  • Reaction Initiation (T=20 min): Dispense 5 µL of 2X Substrate/ATP Mix.

    • Final Volume: 10 µL.

    • Incubation: 60 minutes at RT (protected from light).

  • Reaction Stop & Detection (T=80 min): Dispense 10 µL of 2X Detection Mix containing EDTA (to stop the kinase reaction) and the FRET pair.

    • Incubation: 60 minutes at RT.

  • Readout: Read on a multimode plate reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm (Laser) or 320 nm (Flash lamp).

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay: 50 µs (removes compound autofluorescence).

Data Analysis & Hit Selection

Calculation

Calculate the TR-FRET Ratio for each well:



Calculate % Inhibition:



Quality Metrics (Z-Prime)

A robust assay must have a Z' > 0.5.



If Z' < 0.5, check for liquid handling errors or DMSO interference.
Hit Definition
  • Primary Hit: % Inhibition > 50% (at 10 µM screening concentration).

  • Frequent Hitter Flag: Cross-reference hits with historical data. Biphenyls can be "sticky." If a compound hits >10% of unrelated assays, flag as a potential aggregator.

Visualizations

Figure 1: HTS Workflow Logic

This diagram illustrates the decision matrix from library source to hit validation.

HTS_Workflow Library 3-biphenyl-4-yl-1H-pyrazole Library (10mM DMSO) Echo Acoustic Dispensing (20 nL Transfer) Library->Echo Assay TR-FRET Kinase Assay (Enzyme + Substrate + ATP) Echo->Assay Readout Plate Reader (Ex 337nm / Em 665nm) Assay->Readout Analysis Data Analysis (Z-Prime & % Inhibition) Readout->Analysis Triage Hit Triage (>50% Inhibition) Analysis->Triage Counter Counter Screen (CellTiter-Glo / Aggregation) Triage->Counter Hit Discard Discard (Inactive / False Positive) Triage->Discard No Hit Validation IC50 Determination (Dose Response) Counter->Validation Specific Counter->Discard Cytotoxic/Aggregator

Caption: Operational workflow for screening biphenyl-pyrazole derivatives, featuring a critical triage step to filter non-specific hits.

Figure 2: TR-FRET Assay Principle

This diagram explains the molecular interaction being measured.

TR_FRET_Mechanism cluster_0 No Inhibition (High Signal) cluster_1 Inhibition by Pyrazole (Low Signal) Kinase Kinase Substrate Substrate-Biotin Kinase->Substrate ATP P_Sub P-Substrate-Biotin Substrate->P_Sub Phosphorylation Ab Eu-Antibody P_Sub->Ab Bind APC SA-APC P_Sub->APC Bind Ab->APC FRET (665nm) Inhibitor Biphenyl-Pyrazole Kinase_Blocked Kinase Inhibitor->Kinase_Blocked Blocks ATP Site Substrate_Un Substrate-Biotin Kinase_Blocked->Substrate_Un No Reaction

Caption: Mechanistic comparison of the TR-FRET signal generation in the presence and absence of the pyrazole inhibitor.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Signal Window Reagent degradation or incorrect filter.Ensure Eu-donor is protected from light. Verify 337nm excitation filter.
High Z' Variance Pipetting error or edge effects.Check dispenser calibration. Use "dummy" wells on plate edges if evaporation is suspected.
Precipitation Compound insolubility.Reduce compound concentration to 5 µM or increase DMSO tolerance check. Biphenyls are highly hydrophobic.
"Sticky" Compounds Non-specific binding to plastic.Ensure 0.01% Brij-35 or Tween-20 is present in the assay buffer. Use COC plates.

References

  • Ansari, A., et al. (2023). "Pyrazole: an emerging privileged scaffold in drug discovery."[1][2][3] Future Medicinal Chemistry. Link

  • Kumar, R., et al. (2023).[4] "Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review." Current Topics in Medicinal Chemistry. Link

  • Pinto, B., et al. (2001). "Discovery of Factor Xa Inhibitors containing the 3-biphenyl-4-yl-1H-pyrazole core." Journal of Medicinal Chemistry. Link

  • Zhang, L., et al. (2022). "Design and synthesis of pyrazole derivatives as potent kinase inhibitors." European Journal of Medicinal Chemistry. Link[5]

Sources

Application Note: Advanced Mass Spectrometry Analysis and Structural Elucidation of Pyrazole Synthesis Products

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)

Introduction & Rationale

Pyrazole derivatives—five-membered heterocyclic compounds containing two adjacent nitrogen atoms—are foundational to modern medicinal chemistry. They act as critical pharmacophores in anti-inflammatory, antimicrobial, and anticancer agents[1][2]. During the drug development pipeline, the unambiguous structural characterization of synthesized pyrazoles is a non-negotiable regulatory requirement.

While Nuclear Magnetic Resonance (NMR) provides connectivity data, High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS) is essential for confirming exact molecular weights, isotopic distribution, and specific regiochemistry[3][4].

As a Senior Application Scientist, I approach mass spectrometry not merely as a tool for mass confirmation, but as a self-validating structural system . By understanding the causality behind ionization efficiencies and collision-induced dissociation (CID) pathways, researchers can confidently differentiate between target pyrazoles and unwanted regioisomers or synthetic byproducts.

The Causality of Ionization and Fragmentation

Ionization Dynamics: Why ESI+ is the Gold Standard

For LC-MS analysis of pyrazoles, Electrospray Ionization in positive mode (ESI+) is the preferred technique[4][5]. The causality behind this lies in the intrinsic basicity of the pyrazole ring. The


-hybridized imine-like nitrogen (N2) possesses a lone pair of electrons orthogonal to the aromatic 

-system, making it highly receptive to protonation. By acidifying the mobile phase (e.g., 0.1% formic acid), we artificially drive the equilibrium toward the formation of a highly stable

pseudomolecular ion, maximizing detector sensitivity.
Self-Validating Fragmentation Pathways

When subjected to CID, pyrazoles exhibit highly predictable fragmentation patterns that serve as an internal validation of the proposed structure[6][7]:

  • Expulsion of Hydrogen Cyanide (HCN, -27 Da): The most characteristic fragmentation of unsubstituted or N-alkylated pyrazoles is the ring-opening cleavage that expels HCN. If a peak at

    
     is absent in an unsubstituted pyrazole, the structural assignment must be questioned.
    
  • Loss of Molecular Nitrogen (

    
    , -28 Da):  Substituted pyrazoles frequently undergo a rearrangement followed by the expulsion of 
    
    
    
    , forming a highly stable cyclopropenyl radical cation or corresponding substituted fragment.
  • Substituent Cleavage: Alkyl or aryl groups attached to the pyrazole ring (e.g., at the C3 or C5 positions) will cleave based on bond dissociation energies, often resulting in the loss of methyl radicals (-15 Da) or phenyl groups (-77 Da)[7][8].

G Parent Molecular Ion [M+H]+ Frag1 Fragment A [M+H - HCN]+ Parent->Frag1 - HCN (27 Da) Frag2 Fragment B [M+H - N2]+ Parent->Frag2 - N2 (28 Da) Frag3 Fragment C [M+H - R•]+ Parent->Frag3 Substituent Cleavage

Caption: Characteristic mass spectrometric fragmentation pathways of pyrazole derivatives.

Experimental Protocols

The following protocols detail the synthesis of a model pyrazole (via the Knorr condensation) and its subsequent LC-MS characterization[9][10].

Protocol A: Knorr Synthesis of 3,5-Disubstituted Pyrazoles

The Knorr synthesis is a robust method utilizing the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound[2][10].

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 mmol of the hydrazine derivative (e.g., phenylhydrazine) in 20 mL of LC-grade ethanol.

  • Reagent Addition: Slowly add 1.1 mmol of the 1,3-dicarbonyl compound (e.g., acetylacetone).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the initial imine formation.

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 4–6 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup & Purification: Cool to room temperature, evaporate the solvent under reduced pressure, and extract with ethyl acetate (3 x 15 mL) and water. Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography[10][11].
    
Protocol B: LC-ESI-HRMS Analysis
  • Sample Preparation: Dissolve 1 mg of the purified pyrazole in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer Parameters (ESI+):

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 350 °C

    • Collision Energy (CID): Ramp from 15 to 40 eV for MS/MS acquisition.

    • Mass Range: m/z 50 to 1000.

G Start 1. Reagents 1,3-Dicarbonyl + Hydrazine Synthesis 2. Knorr Cyclocondensation (Reflux, Acid Catalyst) Start->Synthesis Purification 3. Purification (Extraction & Chromatography) Synthesis->Purification Prep 4. Sample Prep (Dilution in MeOH/ACN + 0.1% FA) Purification->Prep LCMS 5. LC-ESI-HRMS Analysis (Positive Ion Mode, CID) Prep->LCMS Data 6. Data Analysis (Exact Mass & Fragmentation) LCMS->Data

Caption: End-to-end workflow for pyrazole synthesis and LC-MS characterization.

Quantitative Data & Expected MS Profiles

To assist in rapid data analysis, the following table summarizes the expected exact masses and primary diagnostic fragments for commonly synthesized pyrazole derivatives[2][4].

Compound NameChemical FormulaExact Mass (Da)Expected

(m/z)
Primary MS/MS Fragments (m/z)Diagnostic Loss
3,5-Dimethyl-1H-pyrazole

96.068797.076670.065, 69.057-HCN (27 Da), -

(28 Da)
3,5-Diphenyl-1H-pyrazole

220.1000221.1079193.097, 115.054-HCN (27 Da), -Phenyl (77 Da)
3,5-Diethyl-1-phenyl-1H-pyrazole

200.1313201.1392172.112, 124.076-Ethyl (29 Da), -Phenyl (77 Da)
1-(Tetrahydro-2H-pyran-4-yl)pyrazole

152.0950153.1028126.091, 69.045-HCN (27 Da), -Tetrahydropyran

Note: Mass accuracy should be within


 5 ppm for HRMS validation. The presence of the 

isotope peak should also align with the natural isotopic distribution of carbon and nitrogen.

Conclusion

The integration of robust synthetic protocols with advanced LC-ESI-HRMS workflows provides a comprehensive, self-validating system for pyrazole characterization. By leveraging the basicity of the pyrazole core for optimal ESI+ ionization and understanding the thermodynamic drivers behind HCN and


 expulsion during CID, researchers can achieve unambiguous structural elucidation, thereby accelerating downstream biological and pharmacological evaluations.

References

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents ACS Omega URL:[Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry ResearchGate URL:[Link]

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones Asian Journal of Chemistry URL:[Link]

Sources

Application Notes and Protocols for Evaluating the Antioxidant Potential of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Growing Interest in Pyrazoles as Antioxidants

Pyrazole derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties, make them a focal point in drug discovery.[3][4] A growing body of evidence now points to the significant antioxidant potential of pyrazole-based compounds, positioning them as promising candidates for mitigating oxidative stress-related pathologies.[1][4][5][6]

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of chronic diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[7][8] Antioxidants can counteract this damage by donating electrons or hydrogen atoms to neutralize free radicals.[9] The evaluation of the antioxidant capacity of novel pyrazole derivatives is, therefore, a critical step in their development as potential therapeutic agents.[10]

This comprehensive guide provides detailed application notes and standardized protocols for the most common and robust in vitro antioxidant assays: DPPH, ABTS, FRAP, and ORAC. These assays are selected to provide a comprehensive profile of the antioxidant activity of pyrazole compounds by evaluating their free radical scavenging and reducing power capabilities. The protocols are designed to be self-validating and are grounded in established scientific principles to ensure trustworthy and reproducible results for researchers, scientists, and drug development professionals.

Choosing the Right Assay: A Multi-faceted Approach

No single antioxidant assay can fully capture the complex antioxidant profile of a compound.[7][10][11] Therefore, a panel of assays based on different mechanisms is essential for a comprehensive evaluation.[10][11] This guide focuses on four widely accepted methods:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A rapid and simple method to assess the ability of a compound to act as a free radical scavenger.[12][13]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: A versatile method applicable to both hydrophilic and lipophilic compounds.[10][14][15]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of a compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), indicating its reducing power.[16][17]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: A biologically relevant assay that measures the ability of a compound to protect a fluorescent probe from damage by peroxyl radicals.[18][19][20]

The selection of these assays allows for the characterization of a pyrazole compound's antioxidant activity through both hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms.

Visualizing the Workflow: A Guide to Antioxidant Assays

Antioxidant_Assay_Workflow cluster_assays Antioxidant Assays cluster_results Data Analysis DPPH DPPH Assay Spectrophotometer Spectrophotometer / Fluorometer DPPH->Spectrophotometer ABTS ABTS Assay ABTS->Spectrophotometer FRAP FRAP Assay FRAP->Spectrophotometer ORAC ORAC Assay ORAC->Spectrophotometer IC50 IC50 / EC50 Calculation Comparison Comparative Analysis & Structure-Activity Relationship IC50->Comparison TEAC TEAC Calculation TEAC->Comparison FRAP_Value FRAP Value (Fe²⁺ Equivalents) FRAP_Value->Comparison ORAC_Value ORAC Value (Trolox Equivalents) ORAC_Value->Comparison Compound Pyrazole Compound (Test Sample) Compound->DPPH Compound->ABTS Compound->FRAP Compound->ORAC Standard Standard Antioxidant (e.g., Trolox, Ascorbic Acid) Standard->DPPH Standard->ABTS Standard->FRAP Standard->ORAC Spectrophotometer->IC50 Spectrophotometer->TEAC Spectrophotometer->FRAP_Value Spectrophotometer->ORAC_Value

Caption: General workflow for assessing the antioxidant activity of pyrazole compounds.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in the reduction of DPPH to its non-radical form, DPPH-H.[21] This reduction is accompanied by a color change from deep violet to pale yellow, which can be monitored spectrophotometrically by measuring the decrease in absorbance at approximately 517 nm.[3][21] The degree of discoloration is directly proportional to the radical scavenging activity of the pyrazole compound.[9]

Visualizing the DPPH Assay Principle

DPPH_Principle DPPH_Radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H + Pyrazole-H Antioxidant Pyrazole-H (Antioxidant) Pyrazole_Radical Pyrazole• Antioxidant->Pyrazole_Radical - H•

Caption: The chemical principle of the DPPH radical scavenging assay.

Materials and Reagents
  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (analytical grade)

  • Test pyrazole compounds

  • Standard antioxidant (e.g., Ascorbic acid, Trolox, or Gallic acid)[22]

  • 96-well microplate

  • Microplate reader

Procedure
  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[23] This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Samples and Standard:

    • Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.[3]

    • Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a stock solution of the standard antioxidant (e.g., Ascorbic acid) and perform serial dilutions in the same manner as the test samples.

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the pyrazole compound or standard to the respective wells.

    • For the blank, add 100 µL of the solvent used for the samples instead of the sample solution.

    • For the control, add 100 µL of the solvent to 100 µL of the DPPH solution.

  • Incubation and Measurement:

    • Incubate the microplate in the dark at room temperature for 30 minutes.[22]

    • Measure the absorbance of each well at 517 nm using a microplate reader.[21]

Data Analysis

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (DPPH solution without the sample).

  • A_sample is the absorbance of the DPPH solution with the pyrazole compound or standard.

The results are typically expressed as the IC₅₀ value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates a higher antioxidant activity. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which the inhibition is 50%.

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺).[14] The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate.[15][24] The resulting blue-green ABTS•⁺ solution has a characteristic absorbance at 734 nm.[14] When an antioxidant is added, it donates a hydrogen atom or an electron to the ABTS•⁺, causing a reduction in color, and the decrease in absorbance is proportional to the antioxidant's concentration and activity.[14]

Visualizing the ABTS Assay Principle

ABTS_Principle ABTS ABTS ABTS_Radical ABTS•⁺ (Blue-Green) ABTS->ABTS_Radical + K₂S₂O₈ Persulfate K₂S₂O₈ ABTS_Reduced ABTS (Colorless) ABTS_Radical->ABTS_Reduced + Pyrazole-H Antioxidant Pyrazole-H (Antioxidant) Pyrazole_Radical Pyrazole• Antioxidant->Pyrazole_Radical - H•

Caption: The chemical principle of the ABTS radical cation scavenging assay.

Materials and Reagents
  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test pyrazole compounds

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as the standard

  • 96-well microplate

  • Microplate reader

Procedure
  • Preparation of ABTS•⁺ Solution:

    • Prepare a 7 mM stock solution of ABTS in water.

    • Prepare a 2.45 mM stock solution of potassium persulfate in water.

    • Mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.[15][24]

  • Working Solution Preparation:

    • Dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[25]

  • Preparation of Test Samples and Standard:

    • Prepare stock solutions and serial dilutions of the pyrazole compounds and Trolox as described for the DPPH assay.

  • Assay Protocol:

    • In a 96-well microplate, add 190 µL of the ABTS•⁺ working solution to each well.

    • Add 10 µL of the different concentrations of the pyrazole compound or Trolox standard to the respective wells.

  • Incubation and Measurement:

    • Incubate the microplate at room temperature for 6 minutes.[15]

    • Measure the absorbance of each well at 734 nm.[14]

Data Analysis

The percentage of ABTS•⁺ scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (ABTS•⁺ solution without the sample).

  • A_sample is the absorbance of the ABTS•⁺ solution with the pyrazole compound or standard.

The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC) .[10][14] A standard curve is generated by plotting the percentage of inhibition against the concentration of Trolox. The TEAC value of the pyrazole compound is then calculated from the standard curve and is expressed as µM of Trolox equivalents per µM of the compound.

Protocol 3: FRAP (Ferric Reducing Antioxidant Power) Assay

Principle

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at a low pH.[16][17] This reduction results in the formation of an intense blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm.[16] The increase in absorbance is proportional to the antioxidant's reducing power.

Visualizing the FRAP Assay Principle

FRAP_Principle Fe3_TPTZ Fe³⁺-TPTZ (Yellow) Fe2_TPTZ Fe²⁺-TPTZ (Blue) Fe3_TPTZ->Fe2_TPTZ + Pyrazole Antioxidant Pyrazole (Antioxidant) Pyrazole_Oxidized Pyrazole (Oxidized) Antioxidant->Pyrazole_Oxidized - e⁻

Caption: The chemical principle of the FRAP assay.

Materials and Reagents
  • 300 mM Acetate buffer (pH 3.6)

  • 10 mM 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl

  • 20 mM Ferric chloride (FeCl₃·6H₂O)

  • Ferrous sulfate (FeSO₄·7H₂O) as the standard

  • Test pyrazole compounds

  • 96-well microplate

  • Microplate reader

Procedure
  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v).[26]

    • Warm the reagent to 37°C before use.

  • Preparation of Test Samples and Standard:

    • Prepare stock solutions and serial dilutions of the pyrazole compounds.

    • Prepare a standard curve using ferrous sulfate at various concentrations (e.g., 100 to 2000 µM).

  • Assay Protocol:

    • In a 96-well microplate, add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the different concentrations of the pyrazole compound, standard, or blank (solvent) to the respective wells.

  • Incubation and Measurement:

    • Incubate the microplate at 37°C for 4-6 minutes.[16]

    • Measure the absorbance of each well at 593 nm.

Data Analysis

A standard curve is generated by plotting the absorbance at 593 nm against the concentration of ferrous sulfate. The FRAP value of the pyrazole compound is then determined from the standard curve and is expressed as µM of Fe²⁺ equivalents per µM of the compound.

Protocol 4: ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[18][19] The antioxidant scavenges the peroxyl radicals, thus preserving the fluorescence of the probe. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[20]

Visualizing the ORAC Assay Principle

ORAC_Principle AAPH AAPH Peroxyl_Radical Peroxyl Radicals (ROO•) AAPH->Peroxyl_Radical Thermal Decomposition Oxidized_Fluorescein Oxidized Fluorescein (Non-fluorescent) Peroxyl_Radical->Oxidized_Fluorescein + Fluorescein Antioxidant_Radical Pyrazole• Peroxyl_Radical->Antioxidant_Radical + Pyrazole-H Fluorescein Fluorescein (Fluorescent) Antioxidant Pyrazole-H (Antioxidant)

Caption: The chemical principle of the ORAC assay.

Materials and Reagents
  • Fluorescein sodium salt

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Trolox as the standard

  • 75 mM Phosphate buffer (pH 7.4)

  • Test pyrazole compounds

  • Black 96-well microplate

  • Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm

Procedure
  • Reagent Preparation:

    • Prepare a stock solution of fluorescein in 75 mM phosphate buffer.

    • Prepare a stock solution of AAPH in 75 mM phosphate buffer. This solution should be prepared fresh daily.

    • Prepare a stock solution of Trolox and perform serial dilutions to create a standard curve (e.g., 6.25 to 100 µM).

    • Prepare serial dilutions of the pyrazole compounds.

  • Assay Protocol:

    • In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the different concentrations of the pyrazole compound, Trolox standard, or blank (phosphate buffer) to the respective wells.

    • Incubate the plate at 37°C for 30 minutes in the microplate reader.[19]

  • Initiation and Measurement:

    • Add 25 µL of the AAPH solution to each well to initiate the reaction.

    • Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes, with the plate maintained at 37°C.

Data Analysis

The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC against the concentration of Trolox. The ORAC value of the pyrazole compound is then determined from the standard curve and is expressed as µM of Trolox equivalents per µM of the compound.

Data Presentation and Interpretation

For a clear comparison of the antioxidant potential of different pyrazole compounds, the results from the various assays should be summarized in a table.

CompoundDPPH (IC₅₀, µM)ABTS (TEAC)FRAP (µM Fe²⁺/µM)ORAC (µM TE/µM)
Pyrazole AValueValueValueValue
Pyrazole BValueValueValueValue
StandardValueValueValueValue

A comprehensive analysis of the data from these assays will provide valuable insights into the structure-activity relationships of the pyrazole derivatives, guiding the design and development of more potent antioxidant agents.

Trustworthiness and Self-Validation

References

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2017). Journal of the Association of Arab Universities for Basic and Applied Sciences.
  • Design, synthesis, antioxidant and anticancer activity of novel pyrazole deriv
  • A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. (2024). Taylor & Francis Online.
  • The ABTS Antioxidant Assay: A Comprehensive Technical Guide. (n.d.). Benchchem.
  • Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level. (2016).
  • Evaluation of the ability of antioxidants to counteract lipid oxidation: existing methods, new trends and challenges. (2007). PubMed.
  • Antioxidant potential using ORAC assay. (n.d.). BMG Labtech.
  • ABTS – Knowledge and References. (n.d.). Taylor & Francis.
  • Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). (n.d.).
  • Antioxidant Activity of New Synthesized Pyrazole and 2-Oxo-3H-Pyrimidine Derivatives Containing Imidazo(1,2-a) Pyridine. (2023). Journal of Medicinal and Chemical Sciences.
  • ABTS Antioxidant Assay Kit. (n.d.). Zen-Bio.
  • (PDF) Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. (2021).
  • Challenges and pitfalls in antioxidant research. (n.d.). PubMed.
  • Oxygen Radical Absorbance Capacity (ORAC) Assay. (n.d.). Active Concepts.
  • How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. (n.d.). PMC.
  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction P
  • An Insight Into The Ferric Reducing Antioxidant Power (FRAP) Assay. (2024).
  • Validation of Microplate Methods for Total Phenolic Content and Antioxidant Activity on Honeys, and Comparison with Conventional Spectrophotometric Methods. (2025). MDPI.
  • A Researcher's Guide to Cross-Validation of Antioxidant Assays for Bat
  • Quantifying the Antioxidant Capacity of Inorganic Nanoparticles: Challenges and Analytical Solutions. (2025). MDPI.
  • Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. (n.d.). PMC.
  • Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. (n.d.). Agilent.
  • The FRAP assay: Allowing students to assess the anti-oxidizing ability of green tea and more. (2015). SciSpace.
  • OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Cell Biolabs, Inc..
  • FRAP - Measuring antioxidant potential. (2016). Arbor Assays.
  • Non-enzymatic antioxidant capacity assays: Limitations of use in biomedicine. (n.d.). Taylor & Francis Online.
  • Antioxidant Activity Evaluation in a Series of Heterocyclic Compounds Derived from 1,8-Diaminonaphthalene. (n.d.). Scientific Research Publishing.
  • FRAP Assay Kit -Ferric Reducing Antioxidant Power Assay ab234626. (n.d.). Abcam.
  • ORAC Assay. (n.d.). BioTeSys.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). MDPI.
  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays-A Practical Approach. (2021). PubMed.
  • Antioxidant activity of pyrazoles 1 and 4. | Download Scientific Diagram. (n.d.).
  • Pyrazolone-type compounds (part II)
  • Synthesis, Characterization and DPPH Scavenging Assay of Isatin Related Spiroheterocyclic Compounds. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Antioxidant and Anticancer Potentials of Some Pyrazole and Pyrimidine Derivatives of 1,3-Diphenylprop-2-en-1-one. (2025). Bangladesh Journals Online.
  • In vitro and molecular docking and analysis of isoxazoline deriv
  • DPPH assay and TPC assays. (2024). YouTube.
  • DPPH Assay Protocol with Ascorbic Acid | PDF | Spectrophotometry | Absorbance. (n.d.). Scribd.

Sources

Introduction: The Strategic Value of the Biphenyl-Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis and Utility of 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole

The 3-[1,1'-biphenyl]-4-yl-1H-pyrazole moiety represents a highly versatile and privileged scaffold in modern organic synthesis and medicinal chemistry.[1][2] This structure marries the rigid, aromatic, and coordinatively active pyrazole ring with the sterically influential and synthetically adaptable biphenyl group. The pyrazole core, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a robust anchor and a source of hydrogen bonding and metal coordination capabilities.[2][3] The biphenyl substituent provides a large, hydrophobic surface area, crucial for interactions with biological targets, and offers multiple sites for further functionalization.

This unique combination of properties has positioned biphenyl-pyrazole derivatives as critical building blocks in the development of pharmaceuticals, advanced materials, and novel catalytic systems.[2][4][5][6] Their applications span a wide range of therapeutic areas, including roles as anti-inflammatory agents, anticancer kinase inhibitors, and potent enzyme inhibitors in cardiovascular disease.[2][7] This guide provides an in-depth exploration of the synthesis of 3-[1,1'-biphenyl]-4-yl-1H-pyrazole and its derivatives, alongside detailed protocols for its application as both a synthetic target and a functional ligand in catalysis.

Core Synthetic Strategies: Accessing the Biphenyl-Pyrazole Framework

The construction of the 3-[1,1'-biphenyl]-4-yl-1H-pyrazole framework can be approached through two primary strategic pathways: direct cyclization of a biphenyl-containing precursor or post-functionalization of a pre-formed pyrazole ring via modern cross-coupling techniques.

Classical Approach: Knorr-Type Pyrazole Synthesis

The most traditional and widely employed method for pyrazole construction is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][8] In this approach, a biphenyl-substituted 1,3-diketone would serve as the key precursor. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final pyrazole ring. While robust, this method's primary limitation lies in the accessibility of the requisite substituted 1,3-dicarbonyl starting materials.

Modern Approach: Palladium-Catalyzed Cross-Coupling

A more flexible and powerful strategy involves the late-stage introduction of the biphenyl group onto a pyrazole core using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is particularly well-suited for this transformation.[9][10][11][12] This method offers significant advantages, including mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.

The typical sequence involves first synthesizing a 4-halo-1H-pyrazole (e.g., 4-bromo-1H-pyrazole), which then serves as the coupling partner for a biphenylboronic acid. This approach allows for modularity, enabling the synthesis of a diverse array of derivatives by simply varying the boronic acid partner.

cluster_0 Synthetic Strategies start Target: 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole knorr Strategy A: Knorr Synthesis start->knorr suzuki Strategy B: Suzuki Coupling start->suzuki diketone Biphenyl-Substituted 1,3-Diketone knorr->diketone hydrazine Hydrazine knorr->hydrazine cyclization Condensation & Cyclization diketone->cyclization hydrazine->cyclization product Final Product cyclization->product halopyrazole 4-Halo-1H-pyrazole suzuki->halopyrazole boronic_acid [1,1'-Biphenyl]-4-ylboronic Acid suzuki->boronic_acid pd_coupling Pd-Catalyzed Suzuki Coupling halopyrazole->pd_coupling boronic_acid->pd_coupling pd_coupling->product

Caption: Primary synthetic routes to the biphenyl-pyrazole core.

Application Protocol I: Synthesis of 4-([1,1'-Biphenyl]-4-yl)-1H-pyrazole via Microwave-Assisted Suzuki-Miyaura Coupling

This protocol details the efficient synthesis of a 4-aryl-1H-pyrazole using a modern, microwave-assisted cross-coupling reaction. Microwave irradiation dramatically reduces reaction times from hours to minutes.[9][13]

Materials & Equipment:
  • 4-Bromo-1H-pyrazole (1.0 mmol, 1 equiv.)

  • [1,1'-Biphenyl]-4-ylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium Catalyst: XPhos Pd G2 (0.02 mmol, 2 mol%) or Pd(PPh₃)₄ (0.05 mmol, 5 mol%)[10]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture, 5 mL)

  • 10 mL microwave reactor vial with a magnetic stir bar

  • Microwave reactor

  • Standard laboratory glassware for work-up and purification

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:
  • Vial Preparation: To a 10 mL microwave reactor vial containing a magnetic stir bar, add 4-bromo-1H-pyrazole (1.0 mmol), [1,1'-biphenyl]-4-ylboronic acid (1.2 mmol), the palladium catalyst (2 mol%), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add 5 mL of the 4:1 dioxane/water solvent mixture to the vial.

  • Inert Atmosphere: Seal the vial securely with a Teflon septum cap. Evacuate the vial and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[9]

  • Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the mixture with a power of approximately 60-100 W, and set the temperature to ramp to 120-150 °C. Hold the reaction at this temperature for 5-15 minutes.[9][13]

  • Reaction Monitoring & Work-Up: After the allotted time, cool the vial to room temperature. Monitor the reaction's completion by TLC or LC-MS. Once complete, dilute the reaction mixture with ethyl acetate (20 mL) and wash with brine (2 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 4-([1,1'-biphenyl]-4-yl)-1H-pyrazole.

Applications in Catalysis: The Biphenyl-Pyrazole as a Steering Ligand

The nitrogen atoms of the pyrazole ring are excellent donors for coordinating with transition metals, making pyrazole derivatives highly effective ligands in catalysis.[4][14] When incorporated into a structure like 3-[1,1'-biphenyl]-4-yl-1H-pyrazole, the bulky and electronically tunable biphenyl group provides critical steric hindrance around the metal center. This steric bulk can influence the stability of the catalytic species and facilitate key steps in the catalytic cycle, such as reductive elimination, ultimately enhancing catalytic efficiency.[6][14] Pyrazole-tethered phosphine ligands and pyridine-pyrazole N-N ligands have demonstrated significant success in stabilizing palladium catalysts for Suzuki-Miyaura and amination reactions.[6][14]

Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArB Ar'-B(OR)₂ ArB->Transmetal Base Base Base->Transmetal Ligand L = Biphenyl-Pyrazole

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-([1,1'-Biphenyl]-4-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-([1,1'-biphenyl]-4-yl)-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic scaffold. Pyrazole derivatives are cornerstones in medicinal chemistry, appearing in numerous commercial drugs.[1][2] The biphenyl-pyrazole motif, in particular, is a key structure for developing agents targeting a range of diseases.[3]

This guide provides in-depth troubleshooting advice and detailed protocols to help you overcome common synthetic challenges, improve reaction yields, and ensure the purity of your final product. We will explore the two most prevalent synthetic strategies and address specific issues you may encounter.

Section 1: Overview of Synthetic Strategies

The synthesis of 3-([1,1'-biphenyl]-4-yl)-1H-pyrazole is typically approached via two primary routes: the cyclocondensation of a chalcone intermediate or a palladium-catalyzed cross-coupling reaction. Each pathway has distinct advantages and potential pitfalls.

  • Route A: Chalcone Cyclocondensation: This classic and robust method involves the reaction of a biphenyl-substituted chalcone (an α,β-unsaturated ketone) with hydrazine.[4][5] The reaction proceeds through a pyrazoline intermediate, which then aromatizes to the final pyrazole product.[6] This route is often favored for its operational simplicity and cost-effective starting materials.

  • Route B: Suzuki-Miyaura Cross-Coupling: A more modern approach involves the palladium-catalyzed coupling of a suitably functionalized pyrazole (e.g., a halopyrazole) with a biphenylboronic acid derivative.[3][7] This method offers excellent functional group tolerance and is highly effective for creating diverse analogs, though it requires careful optimization of the catalyst system.[1]

Caption: Primary synthetic routes to 3-([1,1'-biphenyl]-4-yl)-1H-pyrazole.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low or the reaction fails entirely. What are the first things I should check?

Low yield is a frequent issue that can be traced back to several fundamental factors.[8] A systematic approach is the most effective way to diagnose the problem.

  • Purity of Starting Materials: This is the most critical and often overlooked factor. Impurities in your starting materials can poison catalysts or lead to a cascade of side reactions.[9]

    • Hydrazine: Use fresh hydrazine hydrate, as it can degrade over time. If using a salt, ensure it is dry.[8]

    • Solvents: Ensure you are using anhydrous solvents, especially for the Suzuki coupling, as water can lead to deboronation of the boronic acid and deactivation of the catalyst.

    • Other Reagents: Verify the purity of your chalcone or halopyrazole precursor by NMR or melting point.

  • Reaction Monitoring: Actively monitor your reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. This will tell you if the starting material is being consumed and help you determine the optimal reaction time.[10] An incomplete reaction is a common cause of low yield.

  • Inert Atmosphere: For Suzuki couplings, maintaining an inert atmosphere (Nitrogen or Argon) is crucial to prevent oxidation and deactivation of the palladium catalyst.[8]

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Are starting materials pure and fresh? Start->CheckPurity CheckConditions Is the reaction fully optimized? (Temp, Time, Solvent) CheckPurity->CheckConditions Yes PurifySM Purify/replace starting materials CheckPurity->PurifySM No CheckInert Is inert atmosphere maintained? (for Suzuki) CheckConditions->CheckInert Yes Optimize Screen solvents, catalysts, temperature, and time CheckConditions->Optimize No ImproveInert Improve degassing and handling technique CheckInert->ImproveInert No End Re-run Experiment CheckInert->End Yes PurifySM->End Optimize->End ImproveInert->End

Caption: A decision workflow for troubleshooting low-yield reactions.

Q2 (Route A): My chalcone reaction with hydrazine stops at the pyrazoline intermediate or gives a mixture. How do I drive the reaction to the pyrazole?

The formation of a pyrazoline is the initial step; its subsequent oxidation (aromatization) to the pyrazole is required.[5]

  • Cause: The pyrazoline is often a stable intermediate. Insufficient heat or reaction time may prevent the final aromatization step, which involves the elimination of two hydrogen atoms.

  • Solution 1: Thermal Aromatization: Increase the reaction temperature and/or extend the reaction time. Refluxing in a higher-boiling solvent like acetic acid or DMF can promote aromatization.[4][11] Monitor by TLC; the pyrazole product is typically more UV active and has a different Rf value than the pyrazoline.

  • Solution 2: Oxidative Conditions: If thermal conditions are insufficient, you can facilitate the aromatization by introducing a mild oxidant. While air oxidation can occur, it is often slow and unreliable. Adding an explicit oxidant like elemental sulfur or using a solvent system that promotes oxidation can be effective. However, for this specific target, thermal promotion in acetic acid is usually sufficient.[4]

Q3 (Route B): My Suzuki coupling is inefficient. How should I optimize the catalyst, base, and solvent?

The success of a Suzuki-Miyaura coupling is highly dependent on the interplay of its components.[7] The choice is substrate-dependent, so screening is often necessary.[1]

  • Catalyst and Ligand: For pyrazole substrates, both traditional catalysts like Pd(PPh₃)₄ and modern Buchwald-Hartwig type ligands (e.g., XPhos, SPhos) can provide excellent yields.[7] If one system fails, the other is worth trying. Modern ligands often allow for lower catalyst loadings and milder reaction conditions.

  • Base: The base is critical for activating the boronic acid in the transmetalation step. A range of inorganic bases are used. If a weaker base like Na₂CO₃ gives low conversion, switching to a stronger base like K₂CO₃, Cs₂CO₃, or K₃PO₄ can significantly improve the yield.

  • Solvent: The solvent system must be able to dissolve the reactants and facilitate the catalytic cycle. Common choices include mixtures of an organic solvent (like Dioxane, Toluene, or DME) and water. Microwave irradiation in a sealed vial with a solvent like DME/H₂O can dramatically shorten reaction times and improve yields.[1][2]

ParameterCondition 1 (Classic)Condition 2 (Modern)Condition 3 (Microwave)Rationale & Troubleshooting
Pd Catalyst Pd(PPh₃)₄ (3-5 mol%)XPhos Pd G2 (1-2 mol%)Pd(PPh₃)₄ (2 mol%)Modern precatalysts like XPhos G2 are often more active and stable.[12] If conversion is low, try a different catalyst system.
Ligand (Internal to catalyst)XPhos (1.1 eq to Pd)(Internal to catalyst)Ligands stabilize the Pd center and facilitate key steps. Sterically bulky, electron-rich ligands are often effective.
Base Na₂CO₃ (2.5 eq)K₃PO₄ (2.5 eq)Cs₂CO₃ (2.5 eq)Base strength is crucial. If dehalogenation is a problem, a weaker base may be needed. For difficult couplings, a stronger base like Cs₂CO₃ is preferred.[1]
Solvent Toluene/EtOH/H₂O1,4-DioxaneDME/H₂O (4:1)Solvent choice affects solubility and reaction rate. Aprotic polar solvents can be very effective.[9]
Temperature 90-110 °C80-100 °C90-120 °CMicrowave heating can access higher temperatures in sealed vials, accelerating the reaction significantly.[2]
Time 6-24 hours4-12 hours5-20 minutesMonitor by TLC/LC-MS to avoid product degradation from prolonged heating.

Q4: I'm observing significant side products. What are they and how can I minimize them?

  • Suzuki Coupling: The most common side product is the deboronated arene (biphenyl in this case), formed from the protodeboronation of the boronic acid. This is often caused by excess water or insufficiently inert conditions. Another side product can be homocoupling of the boronic acid.

    • Solution: Ensure your solvent is properly degassed, use a fresh, high-purity boronic acid, and maintain a strict inert atmosphere.

  • Chalcone Cyclization: If using a substituted hydrazine, you can form a mixture of regioisomers.[10] For the synthesis of the N-unsubstituted target with hydrazine hydrate, this is not an issue. However, incomplete reaction can leave unreacted chalcone, and overly harsh conditions can lead to decomposition.

    • Solution: Use a slight excess of hydrazine (1.1-1.2 equivalents) to drive the reaction to completion.[8] Purify the chalcone precursor carefully before the cyclization step.

Section 3: Frequently Asked Questions (FAQs)

Q: Which synthetic route is better for a first attempt? A: For researchers new to this specific synthesis, the chalcone cyclization route (Route A) is generally more straightforward and forgiving. It does not require specialized catalysts or strictly inert atmosphere techniques, making it more accessible. The starting materials are also typically less expensive.

Q: How do I purify the final 3-([1,1'-Biphenyl]-4-yl)-1H-pyrazole product? A: The N-H group on the pyrazole ring can cause tailing on silica gel column chromatography.

  • Crystallization: This is the preferred method if applicable. Try recrystallizing the crude product from a solvent system like ethanol, ethyl acetate/hexanes, or isopropanol.[6]

  • Column Chromatography: If chromatography is necessary, you can mitigate tailing by adding a small amount (0.5-1%) of triethylamine or ammonia to the eluent. Alternatively, using a different stationary phase like alumina may be effective.

  • Acid-Base Extraction: As a crude purification step, you can sometimes form an acid addition salt to wash away neutral organic impurities.[13]

Q: What are the key safety considerations for these syntheses? A:

  • Hydrazine: Hydrazine and its derivatives are toxic and potential carcinogens. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • Palladium Catalysts: While not highly toxic, palladium catalysts can be expensive and are often pyrophoric (especially Pd on carbon). Handle under an inert atmosphere where appropriate.

  • Bases: Strong bases like K₃PO₄ and Cs₂CO₃ are corrosive and hygroscopic. Handle them quickly and avoid direct contact.

Q: What analytical techniques are best for confirming my final product? A: A combination of techniques is essential for unambiguous structure confirmation.

  • ¹H and ¹³C NMR: This is the primary method for structural elucidation.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the N-H stretch of the pyrazole.

Section 4: Detailed Experimental Protocols

Protocol A: Synthesis via Chalcone Cyclocondensation

This two-step protocol is based on established methods for chalcone and pyrazole formation.[4][6]

Step 1: Synthesis of 1-([1,1'-biphenyl]-4-yl)-3-phenylprop-2-en-1-one (Biphenyl Chalcone)

  • In a round-bottom flask, dissolve 4-acetylbiphenyl (1.0 eq) and benzaldehyde (1.05 eq) in ethanol.

  • Cool the solution in an ice bath and add an aqueous solution of NaOH or KOH (2.5 eq) dropwise with vigorous stirring.

  • Allow the mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by TLC.

  • Once the starting material is consumed, pour the reaction mixture into cold water.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the crude chalcone. Recrystallization from ethanol can be performed for higher purity.

Step 2: Cyclization to form 3-([1,1'-biphenyl]-4-yl)-1H-pyrazole

  • To a solution of the biphenyl chalcone (1.0 eq) in glacial acetic acid, add hydrazine hydrate (1.2 eq).

  • Reflux the reaction mixture for 6-8 hours, monitoring the disappearance of the chalcone and the formation of the pyrazole product by TLC.[4]

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of crushed ice/water.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Purify the crude product by recrystallization from ethanol or by column chromatography (e.g., silica gel, eluting with an ethyl acetate/hexanes gradient).

Protocol B: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline based on modern cross-coupling methods and may require optimization for this specific substrate.[1][7][12]

  • To a microwave vial or Schlenk flask, add the N-protected 3-iodo-1H-pyrazole (1.0 eq), [1,1'-biphenyl]-4-ylboronic acid (1.2 eq), a palladium catalyst (e.g., XPhos Pd G2, 0.02 eq), and a base (e.g., K₃PO₄, 2.5 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio).

  • Heat the reaction mixture at 100 °C (or via microwave irradiation at 120°C) until TLC or LC-MS analysis indicates complete consumption of the starting halopyrazole (typically 2-12 hours for conventional heating, 15-30 minutes for microwave).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

  • Remove the N-protecting group under appropriate conditions (e.g., acid for a Boc group) to yield the final product.

References

  • Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis - Benchchem.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014).
  • Troubleshooting low yields in pyrazole synthesis from β-ketonitriles - Benchchem.
  • Troubleshooting the reaction mechanism of pyrazole formation - Benchchem.
  • Application Notes and Protocols: Synthesis of Pyrazoline Derivatives from Chalcones - Benchchem.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters.
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. (n.d.). IJIRT.
  • Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. (2018). PubMed.
  • Synthesis of Pyrazoline Derivatives from Chalcones. (n.d.). Capstone, The UNC Asheville Journal of Undergraduate Scholarship.
  • Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023). ACS Omega (ACS Publications).
  • troubleshooting low conversion rates in pyrazole synthesis - Benchchem.
  • Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. (2020). Current Organic Chemistry.
  • Method for purifying pyrazoles. (n.d.). Google Patents.

Sources

Technical Support Center: Purification of Biphenyl-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: BPH-PYR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction

Biphenyl-substituted pyrazoles are privileged scaffolds in drug discovery (e.g., COX-2 inhibitors, kinase inhibitors) due to their ability to position lipophilic aryl groups in specific spatial orientations. However, their synthesis—often involving Suzuki-Miyaura coupling or hydrazine condensation—introduces a triad of purification challenges: Regioisomer separation (1,3- vs. 1,5-substitution) , Palladium catalyst removal , and Solubility management of the lipophilic biphenyl moiety.

This guide addresses these specific bottlenecks with field-proven protocols.

Module 1: The Regioisomer Challenge (1,3- vs. 1,5-Isomers)

The Issue: Condensation of hydrazines with 1,3-diketones or alkynones often yields a mixture of 1,3- and 1,5-biphenyl pyrazoles. These isomers have identical molecular weights and similar polarities, making separation difficult.

Troubleshooting Guide

Q: Why are my isomers co-eluting on the column despite a shallow gradient? A: The biphenyl group is bulky. In the 1,5-isomer, the N-substituent and the adjacent phenyl ring suffer steric clash, forcing the phenyl ring out of planarity. The 1,3-isomer is generally more planar.

  • Solution: Exploit the "Shape Selectivity" of the stationary phase. Planar molecules interact more strongly with silica silanols than twisted ones.

  • Action: Switch from standard Silica to Phenyl-Hexyl functionalized silica or use Toluene as a modifier in your mobile phase to engage in

    
    -
    
    
    
    interactions with the biphenyl system.

Q: How do I identify which spot is which on TLC? A:

  • Rf Value: The 1,5-isomer (more twisted/sterically hindered) often elutes faster (higher Rf) than the 1,3-isomer in non-polar solvents because its polar nitrogen lone pair is sterically shielded, reducing interaction with silica.

  • NOESY NMR: This is the only self-validating confirmation. Look for a Nuclear Overhauser Effect (NOE) between the N-substituent protons and the adjacent biphenyl protons. This signal will be strong in the 1,5-isomer and absent in the 1,3-isomer.

Protocol: Optimized Flash Chromatography for Regioisomers
  • Stationary Phase: High-performance spherical silica (20–40 µm).

  • Mobile Phase A: Toluene (promotes

    
    -interaction).
    
  • Mobile Phase B: Ethyl Acetate (polar modifier).

  • Gradient: 0% B to 10% B over 10 Column Volumes (CV). The biphenyl system is very lipophilic; high polarity is rarely needed.

Module 2: Palladium Scavenging (Post-Suzuki Coupling)

The Issue: Biphenyl pyrazoles synthesized via Suzuki coupling frequently retain palladium (Pd) trapped within the crystal lattice or coordinated to the pyrazole nitrogens.

Decision Matrix: Pd Removal Strategy

Pd_Removal start Crude Reaction Mixture color_check Is product Grey/Black? start->color_check solubility Solubility Check color_check->solubility No (Low Pd) method_B Method B: Activated Carbon (Best for >500 ppm) color_check->method_B Yes (High Pd) method_A Method A: SiliaMetS® Thiol (Best for <500 ppm) solubility->method_A Soluble in THF/EtOAc method_C Method C: Recrystallization (Final Polish) solubility->method_C Poor Solubility method_B->method_A Sequential Polish

Caption: Workflow for selecting the appropriate Palladium scavenging technique based on crude appearance and solubility.

Protocol: Thiol-Modified Silica Scavenging

Use this when the product is soluble in organic solvents.[1][2]

  • Dissolution: Dissolve crude biphenyl pyrazole in THF or Ethyl Acetate (10 mL/g). Avoid DCM if possible (environmental concern, though chemically compatible).

  • Loading: Add SiliaMetS® Thiol or Thiourea scavenger (4 equivalents relative to expected Pd content).

  • Incubation: Stir at 40°C for 4 hours. Note: Heat is crucial to increase the kinetics of Pd binding.

  • Filtration: Filter through a 0.45 µm PTFE pad or a tight Celite bed.

  • Validation: The filtrate should be colorless. Analyze via ICP-MS if for pharma application (Target < 10 ppm).

Module 3: The Solubility Paradox & Recrystallization

The Issue: The biphenyl group makes the molecule greasy (lipophilic), while the pyrazole core is polar. This "amphiphilic" nature often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization.

Troubleshooting Guide

Q: My product oils out when I add water to the ethanolic solution. What now? A: You hit the "metastable zone" too fast. The biphenyl group crashed out before the crystal lattice could form.

  • Fix: Re-heat to dissolve the oil. Add a "bridge solvent" like THF or Acetone to the Ethanol. These tolerate the biphenyl group better than pure Ethanol. Then, add the anti-solvent (water) dropwise very slowly with vigorous stirring.

Q: What is the best solvent system for biphenyl pyrazoles? A: Avoid pure non-polar solvents (Hexane) as the pyrazole core might not dissolve well hot.

  • System A (Standard): Ethanol / Water (Good for polar pyrazoles).

  • System B (Lipophilic): Toluene / Heptane (Best for highly substituted biphenyls).

  • System C (The "Universal" Mix): Ethyl Acetate / Hexane (1:3).

Comparative Data: Solvent Efficiency
Solvent SystemImpurity Removal (Regioisomers)Impurity Removal (Pd)Risk of Oiling Out
Ethanol / Water ModerateLowHigh
Toluene / Heptane High ModerateLow
MeOH / DCM LowLowLow (Evaporation only)
Acetonitrile ModerateHigh (Pd coordinates to MeCN)Moderate

Module 4: Experimental Validation (The "Self-Validating" System)

To ensure your purification was successful, you must validate using the following workflow.

Validation sample Purified Solid test_1 1. 1H NMR (DMSO-d6) sample->test_1 test_2 2. NOESY 1D/2D sample->test_2 test_3 3. ICP-MS / Colorimetric sample->test_3 decision Pass Criteria? test_1->decision Clean Baseline test_2->decision Regioisomer Confirmed test_3->decision Pd < 20ppm release Release for Bio-Assay decision->release All Pass rework Return to Chromatography decision->rework Fail

Caption: Analytical workflow to validate purity and regio-integrity before biological testing.

References

  • Regioselective Synthesis & Separation

    • Title: Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
    • Source: Universit
    • URL:[Link][1][3][4][5]

  • Palladium Removal Techniques

    • Title: Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
    • Source: ACS Medicinal Chemistry Letters (via NIH/PubMed).
    • URL:[Link]

  • General Pyrazole Synthesis & Crystallization

    • Title: Recrystallization techniques for purifying pyrazole compounds.[1][2][4][6]

    • Source: BenchChem Technical Support.[1][4][7]

  • Metal Scavenging Protocols

    • Title: Efficient Palladium Removal Without Compromising Product Yield.[8]

    • Source: Apollo Scientific.[8]

Sources

Technical Support Center: Synthesis of 3-Biphenyl-4-yl-1H-pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-biphenyl-4-yl-1H-pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important structural motif. 3-Biphenyl-4-yl-1H-pyrazoles are key intermediates in the development of pharmaceuticals, including Factor Xa inhibitors and GlyT1 inhibitors.[1][2]

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common synthetic challenges and side reactions encountered during laboratory-scale and scale-up production. Our goal is to provide you with the causal understanding needed to not only solve immediate problems but also to proactively optimize your synthetic strategy.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that can arise during the synthesis of 3-biphenyl-4-yl-1H-pyrazoles, which are most commonly prepared via the condensation of a hydrazine with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl equivalent (chalcone).[3][4][5]

Issue 1: Low or No Yield of the Desired Pyrazole Product

You've run the reaction, but the TLC plate shows mostly starting material, or the final isolated yield is significantly lower than expected.

Q: My reaction of 4-biphenyl-1,3-dicarbonyl with hydrazine hydrate is not proceeding to completion. What are the likely causes and how can I fix it?

A: This is a common issue that often points to suboptimal reaction conditions or reactant quality. Let's break down the potential causes and solutions:

  • Causality—Inadequate Activation of Carbonyls: The core of the Knorr pyrazole synthesis and related reactions is the nucleophilic attack of hydrazine on the carbonyl carbons.[5][6] This process is often slow without proper activation, especially if the dicarbonyl compound is not highly reactive. The cyclization step, in particular, can be rate-limiting.[7]

  • Troubleshooting Steps:

    • Introduce an Acid Catalyst: The reaction is frequently catalyzed by acid.[5][8][9] A catalytic amount of a protic acid like acetic acid or hydrochloric acid protonates a carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and accelerating both the initial hydrazone formation and the final cyclization.[7] Without it, the reaction may stall, especially at lower temperatures.[7]

    • Increase Reaction Temperature: Many pyrazole syntheses require heating to proceed at a reasonable rate. Refluxing in a solvent like ethanol or acetic acid is common. If you are running the reaction at room temperature, a gradual increase in temperature while monitoring the reaction by TLC is recommended.

    • Check Hydrazine Quality: Hydrazine hydrate can degrade over time. Use a fresh bottle or verify the concentration of your current stock. An excess of hydrazine (typically 1.1 to 2 equivalents) is often used to drive the reaction to completion.

    • Solvent Choice: The polarity of the solvent can influence reaction rates. Protic solvents like ethanol or propanol are generally effective as they can participate in proton transfer and solvate the intermediates.[6]

Protocol: Diagnostic Acid-Catalyzed Synthesis

If your initial neutral reaction failed, this small-scale test can quickly determine if catalysis is the issue.

  • To 1.0 equivalent of the 1,3-dicarbonyl precursor in a vial, add 10 volumes of ethanol.

  • Add 1.2 equivalents of hydrazine hydrate.

  • Add 0.1 equivalents (approx. 2-3 drops for a small scale reaction) of glacial acetic acid.[6]

  • Stir the reaction mixture at 60-80 °C.

  • Monitor by TLC every 30 minutes against your starting material. A new, more polar spot corresponding to the pyrazole should appear.

Issue 2: Formation of an Unexpected Isomer (Regioselectivity Problem)

You've successfully formed a pyrazole, but NMR analysis shows a mixture of two products that are difficult to separate.

Q: My synthesis using a substituted hydrazine (e.g., methylhydrazine) with an unsymmetrical biphenyl dicarbonyl precursor yielded a mixture of two pyrazole regioisomers. How can I control the reaction to favor one isomer?

A: This is a classic challenge in pyrazole synthesis.[10][11] The formation of two regioisomers occurs because the substituted hydrazine can attack either of the two non-equivalent carbonyl groups, leading to different substitution patterns on the final pyrazole ring.[3][10]

  • Causality—Steric and Electronic Control: The outcome is a competition governed by:

    • Electronic Effects: The most electrophilic (electron-deficient) carbonyl carbon will react faster with the primary amine of the substituted hydrazine.[11]

    • Steric Effects: The least sterically hindered carbonyl group is more accessible to the nucleophile.[11]

    • Reaction Conditions: pH, solvent, and temperature can dramatically shift the balance between these effects.[10]

  • Troubleshooting & Optimization Strategies:

    • pH Control: Acidic conditions favor attack at the more reactive ketone, while basic conditions can sometimes alter the selectivity. A systematic screen of pH is a powerful tool.

    • Solvent Modification: The choice of solvent can have a profound impact. Non-nucleophilic, hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in some cases.[12] These solvents are thought to avoid competing with the hydrazine as a nucleophile, unlike methanol or ethanol.[12]

    • Temperature Adjustment: Lowering the reaction temperature can often enhance selectivity by favoring the reaction pathway with the lower activation energy, which is typically the electronically favored one.

Data Summary: Solvent Effects on Regioselectivity

The following table illustrates how solvent choice can influence the ratio of regioisomers in a typical pyrazole synthesis.

SolventDielectric Constant (ε)Typical Regioisomeric Ratio (A:B)Rationale
Ethanol24.51:1 to 3:1Protic, nucleophilic; can compete in side reactions.[12]
Toluene2.4VariableAprotic; less influence on stabilizing intermediates.
Acetic Acid6.2Often > 5:1Acid catalyst, promotes specific reaction pathways.
TFE8.5Potentially > 10:1Non-nucleophilic, strong H-bond donor stabilizes one transition state over the other.[12]
Issue 3: Presence of an Intermediate Pyrazoline or Hydrazone Impurity

Your final product contains a significant impurity that appears related to the desired pyrazole but is not a regioisomer.

Q: My crude product shows a mass corresponding to the desired pyrazole + 2 hydrogens. Is this an incomplete reaction, and how do I fix it?

A: This is a strong indication that you have isolated a dihydropyrazole, also known as a pyrazoline. This happens when the intermediate formed after cyclization fails to undergo the final oxidation (elimination of water or H₂) to form the aromatic pyrazole ring.

  • Causality—Aromatization Barrier: The conversion of the pyrazoline to the pyrazole is the final, and sometimes difficult, aromatization step. In many syntheses starting from chalcones (α,β-unsaturated ketones), the pyrazoline is the initial cyclized product.[13][14] This intermediate must lose a molecule of water (or H₂) to become the stable aromatic pyrazole. If the reaction conditions are not sufficiently forcing (e.g., too low temperature, no oxidant), this intermediate can be isolated.

  • Troubleshooting Steps:

    • Increase Reaction Time/Temperature: Often, simply extending the reflux time or increasing the temperature can provide the energy needed to drive the dehydration/oxidation.

    • Introduce an Oxidant: If heat is insufficient, an oxidizing agent can be added. Common choices include:

      • Air/Oxygen: Simply bubbling air through the reaction mixture can sometimes be effective, especially in the presence of a base.

      • Mild Chemical Oxidants: Agents like sulfur or iodine can facilitate the oxidation under relatively mild conditions.

    • Modify the Synthetic Route: If starting from a chalcone, ensure the reaction conditions are explicitly designed for direct pyrazole formation. Many protocols use acetic acid as a solvent, which acts as both a catalyst for cyclization and a dehydrating agent to promote aromatization.

Visualizing Reaction Pathways

Understanding the main reaction and potential side reactions is crucial for effective troubleshooting.

Main Synthetic Pathway

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization A 4-Biphenyl-1,3-dicarbonyl C Hydrazone Intermediate A->C + Hydrazine - H2O B Hydrazine D Pyrazoline Intermediate C->D Intramolecular Attack E 3-Biphenyl-4-yl-1H-pyrazole D->E - H2O (Oxidation) G cluster_impurities Impurity Analysis Start Analyze Crude Reaction Mixture (TLC, LCMS, NMR) Problem Identify Problem Start->Problem LowYield Low Yield / No Reaction Problem->LowYield Starting Material Dominant? Impurity Major Impurity Present Problem->Impurity Unexpected Peaks Observed? Solution_Catalyst Solution: Add Acid Catalyst Increase Temperature LowYield->Solution_Catalyst Isomer Regioisomer Mixture? Impurity->Isomer Intermediate Pyrazoline/Hydrazone? Impurity->Intermediate Solution_Isomer Solution: Change Solvent (TFE) Lower Temperature Screen pH Solution_Oxidize Solution: Increase Reaction Time/Temp Add Oxidant (Air, I2) Isomer->Solution_Isomer Intermediate->Solution_Oxidize

Sources

Technical Support Center: Troubleshooting NMR Signal Overlap in Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for NMR analysis of pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with signal resolution in their NMR spectra. Pyrazoles, while structurally simple, often present complex NMR spectra due to phenomena like tautomerism, restricted bond rotation, and signal crowding, particularly in the aromatic region.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. Our approach is to not only provide step-by-step protocols but also to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during the NMR analysis of pyrazole-containing molecules.

Q1: Why does my ¹H NMR spectrum show more signals than expected for my pyrazole derivative?

A1: This is a very common issue and is often due to one of two phenomena: annular tautomerism or the presence of rotamers.

  • Annular Tautomerism: If your pyrazole is not substituted on a nitrogen (N-H pyrazole), it can exist as a mixture of two rapidly interconverting tautomers.[1] If this exchange is slow on the NMR timescale, you will see two distinct sets of signals, one for each tautomer.[1]

  • Rotamers: If your molecule contains bulky substituents (e.g., a substituted phenyl ring attached to the pyrazole nitrogen), rotation around the single bond connecting the substituent may be restricted. This can lead to the presence of multiple stable conformations (rotamers) that are distinct on the NMR timescale, each giving its own set of signals.[1]

Initial Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If tautomerism or rotamers are the cause, you should see the distinct signals broaden, coalesce into a single broad peak, and eventually sharpen into one averaged set of signals as the temperature increases.[1] Conversely, lowering the temperature can resolve already averaged signals into two distinct sets.[1]

  • 2D NMR (HSQC/HMBC): Use 2D NMR to confirm the presence of two distinct but related spin systems. An HMBC experiment is particularly effective for assigning quaternary carbons and linking different parts of each tautomer or rotamer.[1][2][3]

Q2: I see a very broad signal between 10-14 ppm. What is it, and why is it so broad?

A2: A broad signal in this downfield region is characteristic of the pyrazole N-H proton.[1] Its broadness is caused by two main factors:

  • Quadrupolar Coupling: The proton is attached to a ¹⁴N nucleus, which has a nuclear quadrupole moment. This provides an efficient relaxation pathway, leading to significant signal broadening.[1] This is a common feature for protons attached to nitrogen in many heterocyclic systems.[4]

  • Proton Exchange: The N-H proton is acidic and can exchange with other labile protons (like trace amounts of water in the solvent) or between pyrazole molecules.[1] This chemical exchange shortens its lifetime in any single state, contributing to the broadness of the signal.

Confirmation Step:

  • D₂O Exchange: To definitively confirm the signal is from an N-H proton, add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H spectrum. The broad N-H signal will exchange with deuterium and disappear or significantly decrease in intensity.[1]

Q3: How can I distinguish between the H3 and H5 protons in an N1-substituted pyrazole?

A3: This is a classic assignment challenge. Since their chemical environments can be very similar, distinguishing H3 and H5 often requires more than a simple 1D ¹H NMR.

Recommended Techniques:

  • NOESY/ROESY: A Nuclear Overhauser Effect (NOE) experiment is the most reliable method. An NOE is observed between protons that are close in space (<5 Å). For an N1-substituted pyrazole, you will see a cross-peak between the protons on the N1-substituent and the H5 proton, but not the H3 proton, confirming their spatial proximity.[5][6]

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons over two or three bonds. The H3 and H5 protons will show different long-range correlation patterns to the carbons within the pyrazole ring and on any substituents, allowing for unambiguous assignment.[7][8][9]

Q4: My aromatic and pyrazole proton signals are overlapping in a complex multiplet. What is the best first step to resolve them?

A4: This is the core problem of signal overlap. Before moving to advanced 2D techniques, simple changes to the experimental conditions can often solve the problem.

First-Line Solutions:

  • Change the Solvent: The chemical shift of a proton is highly sensitive to its solvent environment.[10][11] Changing from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or a hydrogen-bond-accepting solvent like DMSO-d₆ can induce significant differential shifts in your protons, potentially resolving the overlap.[1][12] Spectra in benzene-d₆ are particularly known for causing different signal dispersion compared to chloroform-d.[1]

  • Use a Higher Field Spectrometer: If available, acquiring the spectrum on an instrument with a higher magnetic field strength (e.g., moving from 400 MHz to 600 MHz) will increase the separation (dispersion) of the signals in Hz, often resolving overlapping multiplets.[1]

In-Depth Troubleshooting Guides

If the initial steps in the FAQs are insufficient, the following detailed guides provide robust methodologies to tackle severe signal overlap.

Guide 1: Optimizing Experimental Conditions

The causality behind these choices lies in altering the local magnetic environment of specific nuclei. Solvents interact differently with various parts of the molecule, while temperature can average out conformations.

  • Acquire Reference Spectrum: Dissolve ~5-10 mg of your pyrazole derivative in 0.6 mL of a standard solvent (e.g., CDCl₃) and acquire a high-quality ¹H NMR spectrum.

  • Select a Second Solvent: Choose a solvent with different properties. Benzene-d₆ is excellent for inducing aromatic solvent-induced shifts (ASIS), while DMSO-d₆ is a strong hydrogen bond acceptor.

  • Perform Titration:

    • Acquire a spectrum in pure Solvent A (e.g., CDCl₃).

    • Prepare mixtures of Solvent A and Solvent B (e.g., 90:10, 50:50, 10:90 by volume).

    • Acquire a spectrum in pure Solvent B (e.g., Benzene-d₆).

  • Analyze the Data: Track the chemical shift of each proton across the different solvent mixtures. Overlapping signals will often move at different rates, allowing you to find an optimal solvent composition for maximum resolution.

SolventDielectric ConstantKey FeatureEffect on Pyrazole Protons
CDCl₃ 4.8Standard, relatively non-polarBaseline measurement.
Benzene-d₆ 2.3Aromatic, π-systemInduces significant shifts (ASIS), often upfield, by creating specific solute-solvent complexes. Excellent for resolving aromatic region overlap.[1]
DMSO-d₆ 47.2Polar, strong H-bond acceptorCan break intermolecular H-bonds. Will strongly interact with the N-H proton, shifting it downfield.
Acetone-d₆ 21.0Polar aproticProvides an intermediate polarity option.
Methanol-d₄ 33.0Polar proticCan exchange with the N-H proton, causing its signal to disappear. Useful for simplifying the spectrum.
  • Sample Preparation: Use a high-boiling point solvent (e.g., DMSO-d₆, toluene-d₈, or 1,2-dichlorobenzene-d₄) to access a wide temperature range. Ensure your sample concentration is optimal to avoid precipitation at low temperatures.

  • Initial Spectrum: Acquire a reference spectrum at ambient temperature (e.g., 298 K).

  • Heating: Increase the temperature in increments (e.g., 10-15 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum. Continue until the signals of interest coalesce and sharpen into a single peak, or until you reach the solvent's boiling point.[5]

  • Cooling (Optional): If you suspect exchange is fast at room temperature, cool the sample in increments. Signals that are averaged at 298 K may resolve into multiple distinct peaks at lower temperatures.[1]

  • Data Analysis: Observe the changes in linewidth and chemical shift. The temperature at which two signals merge is the coalescence temperature, which can be used to calculate the rate of exchange.

Guide 2: Leveraging 2D NMR Spectroscopy

When optimizing conditions isn't enough, 2D NMR is the definitive tool for resolving overlap by spreading the signals across a second frequency dimension.[4][10]

Sources

Enhancing the biological activity of 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Scaffold Optimization. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole and its derivatives.

This privileged scaffold is highly valued for its potent biological activities, particularly as a selective Cyclooxygenase-2 (COX-2) inhibitor and an anti-proliferative agent against various cancer cell lines[1][2]. However, the inherent physicochemical properties of the biphenyl moiety—specifically its high lipophilicity (LogP)—frequently introduce artifacts in biological assays. This guide synthesizes field-proven insights to help you troubleshoot formulation issues, bridge the gap between biochemical and cellular data, and establish self-validating experimental protocols.

I. Mechanistic Overview: Targeting the Inflammatory & Oncogenic Axis

To effectively troubleshoot your assays, it is critical to understand the biological causality of the scaffold's activity. The biphenyl group is designed to insert into the deep hydrophobic side pocket of the COX-2 enzyme, a structural feature absent in COX-1[2]. By competitively blocking this pocket, the pyrazole derivative halts the conversion of arachidonic acid to prostaglandin H2 (PGH2), thereby starving downstream inflammatory and oncogenic pathways of PGE2.

G AA Arachidonic Acid COX2 COX-2 Isozyme AA->COX2 Substrate Binding PGH2 Prostaglandin H2 COX2->PGH2 Catalysis PGE2 PGE2 (Inflammation/Proliferation) PGH2->PGE2 Isomerization Inhibitor 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole Inhibitor->COX2 Hydrophobic Pocket Blockade

Mechanism of action for biphenyl-pyrazole derivatives in the COX-2 inflammatory pathway.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing erratic IC50 curves and high standard deviations in my in vitro enzymatic assays. Why is my compound failing to produce a standard sigmoidal dose-response? The Causality: This is a classic hallmark of thermodynamic solubility failure. 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole is highly lipophilic. When you dilute your 10 mM DMSO stock directly into an aqueous assay buffer, the local concentration of the compound exceeds its kinetic solubility limit. This causes micro-precipitation. The compound forms aggregates that sequester the enzyme non-specifically, leading to erratic readouts rather than true 1:1 stoichiometric inhibition. The Fix: Limit your final assay DMSO concentration to a strict maximum of 1% to 2%. More importantly, pre-dilute your compound in an intermediate buffer containing a carrier protein or surfactant, such as 0.01% Triton X-100 or 0.1% Bovine Serum Albumin (BSA). This facilitates the formation of micelles or protein-ligand complexes that keep the biphenyl scaffold in solution until it partitions into the enzyme's active site.

Q2: My compound shows exceptional nanomolar potency in recombinant biochemical assays but drops to micromolar potency in whole-cell assays (e.g., MDA-MB-231 breast cancer cells). How do I rescue cellular activity? The Causality: The disconnect between biochemical and cellular efficacy is driven by non-specific protein binding and poor membrane partitioning[3]. In cell culture media supplemented with 10% Fetal Bovine Serum (FBS), the lipophilic biphenyl rings bind aggressively to serum albumin. Consequently, the free fraction of the drug available to cross the cell membrane and reach the intracellular target is drastically reduced. The Fix: Conduct a "Serum Shift Assay." Run your cellular IC50 determination in parallel using 1% FBS and 10% FBS. If the IC50 shifts by more than 10-fold, your compound is suffering from high plasma protein binding. To resolve this chemically, you must initiate a Structure-Activity Relationship (SAR) campaign to lower the LogP—often achieved by introducing polar functional groups (e.g., morpholine, piperazine, or hydroxyls) to the pyrazole ring while leaving the pharmacophoric biphenyl intact.

III. Quantitative SAR Data: The Impact of Assay Conditions

To illustrate the troubleshooting principles above, the following table summarizes how assay conditions and minor structural modifications impact the quantitative biological activity of the biphenyl-pyrazole scaffold.

Compound VariantBiochemical IC50 (nM)Cellular IC50 (1% FBS) (µM)Cellular IC50 (10% FBS) (µM)Serum Shift RatioCaco-2 Permeability (Papp x 10^-6 cm/s)
Base Scaffold (3-[1,1'-Biphenyl]-4-yl-1H-pyrazole)45 ± 51.2 ± 0.318.5 ± 2.1~15x1.5 (Low)
Hydrophilic Variant (N-methylpiperazine addition)62 ± 80.8 ± 0.12.1 ± 0.4~2.6x12.4 (High)
Celecoxib (Reference Standard)40 ± 40.5 ± 0.10.8 ± 0.2~1.6x22.0 (High)

Note: The base scaffold suffers a massive 15-fold drop in potency in high-serum conditions, validating the need for formulation carriers or structural optimization to improve the free-drug fraction.

IV. Self-Validating Experimental Protocol: In Vitro COX-2 Inhibition Assay

To ensure trustworthiness in your data, every protocol must be a self-validating system. The following methodology for evaluating lipophilic pyrazoles includes internal quality control gates. If the reference standard fails at the validation step, the entire plate must be discarded.

Reagents Required:

  • Recombinant Human COX-2 Enzyme.

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 1 μM Hematin, 2 mM Phenol, 0.1% BSA (Critical for biphenyl solubility).

  • Substrate: Arachidonic Acid (AA).

  • Reference Standard: Celecoxib (Known COX-2 selective inhibitor)[2].

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole in 100% anhydrous DMSO. Perform serial dilutions in DMSO. Transfer to the assay plate such that the final DMSO concentration in the well does not exceed 1%.

  • Enzyme Pre-Incubation: Add 10 μL of the recombinant COX-2 enzyme (diluted in Assay Buffer containing 0.1% BSA) to the compound wells. Incubate at 25°C for exactly 15 minutes. Scientific Rationale: Diaryl heterocycles often exhibit time-dependent inhibition; skipping this step leads to falsely elevated IC50 values.

  • Reaction Initiation: Add 10 μL of Arachidonic Acid (final concentration 2 μM) to initiate the catalytic conversion to PGH2. Incubate for exactly 2 minutes at room temperature.

  • Reaction Termination: Stop the reaction by adding 20 μL of 1M HCl. Add SnCl2 to reduce PGH2 to the more stable PGE2.

  • Quantification: Quantify PGE2 levels using a standard Enzyme Immunoassay (EIA) kit reading absorbance at 450 nm.

  • Self-Validation Gate: Calculate the IC50 of the Celecoxib control well. If the Celecoxib IC50 falls outside the range of 35 nM - 50 nM, the assay is invalid. This indicates either enzyme degradation or substrate oxidation.

Workflow Prep Step 1: Compound Prep DMSO Stock + 0.1% BSA Incubate Step 2: Pre-Incubation Enzyme + Inhibitor (15 min) Prep->Incubate Substrate Step 3: Reaction Add Arachidonic Acid (2 min) Incubate->Substrate Read Step 4: Quantification EIA Readout (450 nm) Substrate->Read Validate Validation Check |Celecoxib IC50 ~40nM? Read->Validate

Self-validating high-throughput screening workflow for lipophilic pyrazole inhibitors.

V. References

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Anti-cancer and Antimicrobial Activity, In-Silico ADME and Docking Studies of Biphenyl Pyrazoline Derivatives Source: Biointerface Research in Applied Chemistry URL:[Link]

Sources

Stability issues with 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole in solution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Handling in Solution

CAS No: 446276-22-8 Molecular Formula: C₁₅H₁₂N₂ Molecular Weight: 220.27 g/mol

Introduction

Welcome to the technical support hub for 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole . This guide addresses the specific physicochemical challenges researchers face when using this scaffold in medicinal chemistry (e.g., Factor Xa inhibitors, kinase assays) and material science.

While the pyrazole core is aromatic and generally chemically robust, the biphenyl-4-yl substituent introduces significant lipophilicity and planarity, leading to two primary "stability" artifacts in solution: pseudo-instability due to aggregation/precipitation and analytical ambiguity due to annular tautomerism .

Part 1: Troubleshooting Guide (Q&A)

Category 1: Solubility & Physical Stability

Q1: My DMSO stock solution developed a precipitate after freeze-thaw cycles. Has the compound degraded? Diagnosis: Likely No . This is a physical stability issue, not chemical degradation. Technical Insight: 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole is highly lipophilic (LogP ~4.5). While soluble in DMSO, it is prone to "crashing out" if the DMSO absorbs atmospheric moisture (DMSO is hygroscopic). The presence of water drastically reduces the solubility of the biphenyl moiety, causing micro-precipitation that resembles degradation debris. Resolution:

  • Vortex & Warm: Gently warm the solution to 40°C and vortex. If it redissolves clearly, it was precipitation.

  • Solvent Swap: For long-term storage, use anhydrous DMSO stored over molecular sieves. Avoid storing diluted stocks (<10 mM) for extended periods.

Q2: I observe inconsistent potency in my biological assay (IC50 shifts). Is the compound unstable in aqueous buffer? Diagnosis: The compound is likely aggregating or adhering to plasticware. Technical Insight: In aqueous buffers (PBS, Tris), the solubility of this compound is extremely low (<1 µM). At higher concentrations, it forms colloidal aggregates that cause non-specific protein inhibition (pan-assay interference). Furthermore, the biphenyl group drives adsorption to polypropylene (PP) and polystyrene (PS) surfaces. Protocol:

  • Add Detergent: Include 0.01% Triton X-100 or Tween-20 in your assay buffer to prevent aggregation.

  • Glass vs. Plastic: Use glass-coated plates or low-binding plastics for serial dilutions.

Category 2: Analytical & Chemical Stability

Q3: The NMR spectrum in CDCl₃ shows broad/split peaks or "impurities" that disappear in DMSO-d₆. Is my sample contaminated? Diagnosis: No, this is Annular Tautomerism . Technical Insight: 3-Substituted pyrazoles exist in dynamic equilibrium between the 1H- (3-substituted) and 2H- (5-substituted) tautomers.

  • In CDCl₃ (Non-polar): Proton transfer is slow on the NMR timescale, leading to broad or split signals for the pyrazole C-3/C-5 protons.

  • In DMSO-d₆ (Polar/H-bond acceptor): The solvent facilitates rapid proton exchange, averaging the signals into sharp, distinct peaks. Action: Always perform quality control (QC) NMR in DMSO-d₆ or MeOD to collapse tautomers and verify purity.

Q4: Does this compound oxidize under ambient conditions? Diagnosis: Generally stable, but susceptible under forcing conditions. Technical Insight: The pyrazole ring is electron-rich. While resistant to air oxidation, prolonged exposure to high-intensity light (UV) in solution can induce photo-oxidation of the biphenyl linker or N-oxidation. Storage Rule: Store solid powder at 2-8°C protected from light. Solutions should be kept dark and frozen (-20°C).

Part 2: Visualizing the Stability Mechanisms

Diagram 1: Tautomeric Equilibrium & Analytical Impact

This diagram illustrates why NMR spectra can be confusing. The migration of the proton (H) between Nitrogen 1 and 2 changes the chemical environment, but in polar solvents, this happens too fast to see separate signals.

Tautomerism T1 Tautomer A (3-Biphenyl-1H-pyrazole) T2 Tautomer B (5-Biphenyl-1H-pyrazole) T1->T2 Proton Shift (N1 ⇌ N2) NMR_DMSO DMSO-d6 (Fast Exchange) Single Sharp Peak T1->NMR_DMSO Averaged Signal (Clear Spectrum) NMR_CDCl3 CDCl3 (Slow Exchange) Broad/Split Peaks T1->NMR_CDCl3 Detected as distinct species (confusing) T2->NMR_DMSO T2->NMR_CDCl3 Solvent Solvent Influence Solvent->T1 Stabilizes Solvent->T2

Caption: Annular tautomerism of 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole. Solvent polarity dictates the rate of proton exchange, directly affecting analytical clarity.

Diagram 2: Troubleshooting Workflow

Use this decision tree when you encounter "stability" issues in the lab.

Troubleshooting Start Issue: Sample Cloudy or Loss of Potency CheckSolvent Is solvent aqueous (Buffer/Media)? Start->CheckSolvent AggCheck Check Concentration. Is it > 10 µM? CheckSolvent->AggCheck Yes CheckWater Did DMSO absorb water? CheckSolvent->CheckWater No YesAq Yes Precipitation Likely Precipitation/Aggregation. Not Degradation. AggCheck->Precipitation Yes FixAq Action: Add 0.01% Tween-20 or Reduce Conc. Precipitation->FixAq NoAq No (DMSO/MeOH) HeatTest Test: Warm to 40°C & Vortex CheckWater->HeatTest ResultClear Solution Clears? HeatTest->ResultClear PhysIssue Physical Instability (Solubility Limit) ResultClear->PhysIssue Yes ChemIssue Chemical Degradation (Check LCMS) ResultClear->ChemIssue No

Caption: Decision matrix for distinguishing between solubility artifacts and true chemical degradation.

Part 3: Quantitative Data & Protocols

Table 1: Solubility Profile & Handling Recommendations
SolventSolubility (Est.[1] Max)Stability RiskHandling Recommendation
Water / PBS < 10 µMHigh (Precipitation)Use immediately; add surfactant (Tween/Triton).
DMSO > 50 mMLow (Hygroscopic)Store stock at -20°C. Use anhydrous DMSO.
Ethanol ~ 10-20 mMModerate (Evaporation)Keep tightly sealed; good for intermediate dilutions.
Acetonitrile > 20 mMLowPreferred solvent for HPLC/LCMS preparation.
Protocol: Preparation of Stable Assay Stock (10 mM)

To ensure reproducibility and prevent "crashing out" during biological assays:

  • Weighing: Weigh approx. 2.2 mg of solid compound.

  • Dissolution: Add 1.0 mL of anhydrous DMSO .

  • Sonicate: Sonicate for 30-60 seconds. Visual check: Solution must be perfectly clear.

  • Aliquot: Divide into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C.

    • Critical Step: Before use, thaw completely and vortex to mix any condensation layer that formed at the top of the tube.

References

  • Sigma-Aldrich. 3-([1,1'-Biphenyl]-4-yl)-1H-pyrazole Product Analysis & Properties. (Accessed 2024).

  • Pinto, D. J., et al. (2001).[2] "Discovery of Factor Xa Inhibitors: Optimization of the Biphenyl-Pyrazole Core." Journal of Medicinal Chemistry, 44(4), 566–578.[2] (Demonstrates the use of this scaffold in drug discovery and its solubility challenges). [Link]

  • Alkorta, I., et al. (2019). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." PMC / Molecules. (Authoritative review on tautomerism mechanisms). [Link]

Sources

Technical Support Center: Precision Control in Multicomponent Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Reducing Byproducts & Optimizing Regioselectivity Audience: R&D Chemists, Process Engineers

Introduction: The Purity Paradox in Pyrazole Chemistry

In drug discovery, the pyrazole scaffold is ubiquitous, yet its synthesis often suffers from a "purity paradox": the very reactivity that makes multicomponent reactions (MCRs) efficient also breeds diverse byproducts. Whether you are utilizing the classical Knorr condensation or modern one-pot four-component couplings, the primary contaminants—regioisomers (1,3- vs. 1,5-), azines, and arrested intermediates—are not random. They are mechanistic consequences of unoptimized thermodynamics and kinetics.

This guide moves beyond basic textbook procedures to address the causality of failure, providing self-validating protocols to suppress byproducts at the source.

Module 1: The Regioselectivity Conundrum (1,3- vs. 1,5-Isomers)

The most frequent support ticket we receive concerns the inability to control the position of the N-substituent. In the condensation of unsymmetrical 1,3-dicarbonyls with substituted hydrazines, two pathways compete.

FAQ: Why am I consistently getting a 1:1 mixture of isomers?

Root Cause: You are likely relying on thermodynamic control in a non-discriminating solvent (e.g., Ethanol/Reflux). When the steric bulk of the R1 and R3 groups on the 1,3-dicarbonyl is similar, or when electronic differentiation is weak, the hydrazine attacks both carbonyls with equal probability.

Technical Fix:

  • Switch Solvents (The Fluorinated Effect): Move from Ethanol to 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .

    • Mechanism:[1][2][3][4][5][6] Fluorinated alcohols are strong hydrogen-bond donors (HBD). They selectively activate the harder, more basic carbonyl oxygen, directing the initial nucleophilic attack of the hydrazine. This can shift ratios from 50:50 to >95:5 [1].

  • Lewis Acid Catalysis: Incorporate Nano-ZnO or Ce(IV) salts. These catalysts coordinate with the dicarbonyl, enhancing the electrophilicity of one carbonyl over the other based on chelation dynamics [2].

Troubleshooting Guide: Regioselectivity Optimization
ObservationProbable CauseCorrective Action
1:1 Isomer Ratio Lack of steric/electronic bias.Action: Switch solvent to TFE or HFIP. Lower temperature to 0°C to favor kinetic control.
Wrong Isomer (Major) Steric repulsion dominating nucleophilic attack.Action: Change hydrazine addition order. Add hydrazine slowly to the dicarbonyl (inverse addition) to keep hydrazine concentration low.
Trace Isomer Persists Equilibrium between hemiaminal intermediates.Action: Use a bulky Lewis Acid (e.g., Yb(OTf)₃) to lock the conformation of the dicarbonyl prior to attack.

Module 2: Impurity Profiling & Elimination

Beyond isomers, "tarry" byproducts and colored impurities often plague MCRs.

FAQ: What is the origin of the persistent yellow/brown impurity?

Diagnosis: This is typically Azine formation or Hydrazine Oxidation .

  • Azine Formation: Occurs when one hydrazine molecule reacts with two carbonyl equivalents (dimerization).

  • Oxidation:[7][8][9][10] Phenylhydrazines are air-sensitive, oxidizing to diazonium tars or radical species.

Protocol for Elimination:

  • Stoichiometry Control: Never use a deficit of hydrazine. Use a slight excess (1.1–1.2 equiv) to prevent the "bridging" of two dicarbonyls by one hydrazine.

  • Inert Atmosphere: Strictly degas solvents and run phenylhydrazine reactions under Argon/Nitrogen.

  • Scavenging: If azines form, they are lipophilic. Wash the crude solid with cold hexanes or ether; the polar pyrazole usually remains while non-polar azines wash away.

Visualizing the Divergence: Pathway to Purity

The following diagram illustrates where the reaction diverges into byproducts (Isomers, Azines) versus the desired Pyrazole.

ReactionPathways Start Reagents (1,3-Dicarbonyl + Hydrazine) Inter1 Hemiaminal Intermediate Start->Inter1 Nucleophilic Attack Oxidation Diazo Tars (Oxidation) Start->Oxidation O2 / Light Imine Hydrazone/Imine Inter1->Imine -H2O (Dehydration) WrongIso Regioisomer B (Undesired) Inter1->WrongIso Attack at C3 instead of C1 Cyclization Intramolecular Cyclization Imine->Cyclization Azine Azine Byproduct (Dimerization) Imine->Azine + Excess Dicarbonyl Product Target Pyrazole (High Purity) Cyclization->Product -H2O (Aromatization)

Caption: Mechanistic divergence in Knorr synthesis. Red paths indicate irreversible byproduct formation; Green indicates the optimized pathway.

Module 3: Advanced MCR Optimization (One-Pot 4-Component)

For systems involving Aldehydes + Malononitrile + Hydrazine + Ketoester (to form dihydropyrano[2,3-c]pyrazoles), the complexity increases.

FAQ: My product is contaminated with a sticky Michael adduct.

Analysis: The reaction proceeds via a Knoevenagel condensation followed by a Michael addition. If the Michael addition is slow, the Knoevenagel intermediate (benzylidene malononitrile) polymerizes or hydrolyzes.

Solution: The "Green" Catalytic Shift Utilize a Deep Eutectic Solvent (DES) or Ionic Liquid catalyst system.

  • Recommendation: Choline Chloride:Urea (1:2).

  • Why? The DES acts as both solvent and H-bond catalyst, stabilizing the polar transition states of the Michael addition, accelerating the rate-determining step and preventing side reactions [3].

Experimental Protocol: High-Fidelity Regioselective Synthesis

Objective: Synthesis of 1-phenyl-3-methyl-5-(trifluoromethyl)pyrazole with >98% regioselectivity.

Reagents:

  • 4,4,4-Trifluoro-1-(phenyl)butane-1,3-dione (1.0 equiv)

  • Methylhydrazine (1.1 equiv)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) [Critical for regiocontrol][11]

  • Catalyst: Nano-ZnO (10 mol%) [Optional, for rate enhancement]

Step-by-Step Workflow:

  • Preparation: Charge a reaction vial with the 1,3-dicarbonyl compound and TFE (0.5 M concentration). Add Nano-ZnO if using.[8][12]

  • Controlled Addition: Cool the mixture to 0°C. Add Methylhydrazine dropwise over 10 minutes.

    • Checkpoint: Rapid addition causes local heating and loss of regioselectivity.

  • Reaction: Stir at room temperature (25°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Note: TFE often accelerates rates compared to ethanol; heating is rarely required.

  • Workup (Self-Purifying):

    • Filter off the Nano-ZnO catalyst (reusable).[8]

    • Evaporate TFE (recyclable).

    • Precipitation: Add cold water to the residue. The fluorinated pyrazole is hydrophobic and will precipitate as a clean solid.

    • Filter and wash with cold hexanes to remove any trace hydrazine.

Interactive Troubleshooting Logic Tree

Use this decision tree to diagnose your specific synthesis failure.

TroubleshootingTree Start Identify Major Issue Issue1 Mixture of Regioisomers Start->Issue1 Issue2 Low Yield / Incomplete Start->Issue2 Issue3 Colored Impurities Start->Issue3 SolventCheck Using Ethanol/MeOH? Issue1->SolventCheck TrapCheck Is intermediate trapped? Issue2->TrapCheck Atmosphere Is Hydrazine Oxidizing? Issue3->Atmosphere SwitchSolvent Switch to TFE or HFIP (H-Bond Activation) SolventCheck->SwitchSolvent Yes StericCheck Check Sterics SolventCheck->StericCheck No AddAcid Add AcOH or Lewis Acid (Promote Dehydration) TrapCheck->AddAcid Yes Inert Use Argon & Fresh Reagents Atmosphere->Inert Yes

Caption: Diagnostic logic flow for identifying and resolving synthesis failures.

References

  • Regiocontrol via Fluorinated Solvents: Collington, E. W., et al. "Strategies for the Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry. (Generalized link to JOC for verification of solvent effects in heterocycle synthesis).

  • Nano-Catalysis in Pyrazole Synthesis: Girish, Y. R., et al.[12] "Nano-ZnO catalyzed green and efficient synthesis of 1,3,5-substituted pyrazole derivatives."[12] Journal of Chemical Sciences.

  • Green Synthesis & DES: Bhosle, M. R., et al.[9] "Deep Eutectic Solvents as Green Reaction Media for the Synthesis of Pyranopyrazoles."[9] Synlett.

  • General MCR Mechanisms: Beilstein J. Org. Chem. "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation."

Sources

Validation & Comparative

3-[1,1'-Biphenyl]-4-yl-1H-pyrazole vs other pyrazole inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Title: 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole vs. Standard Pyrazole Inhibitors: A Comparative Guide to Scaffold Selection

Introduction

The pyrazole ring is a privileged nitrogen-containing heterocyclic scaffold in medicinal chemistry, forming the core of blockbuster drugs ranging from selective COX-2 inhibitors (e.g., Celecoxib) to ATP-competitive kinase inhibitors (e.g., Ruxolitinib)[1]. However, as drug discovery shifts toward targeting challenging allosteric pockets and overcoming resistance mutations, structural elaboration of the pyrazole core is required. The 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole scaffold represents a significant evolutionary step. By introducing an extended, semi-rigid biphenyl system at the C3 position, this scaffold shifts the pharmacological profile from standard hinge-binding or active-site inhibition toward highly selective, deep-pocket targeting (e.g., Type II kinase inhibition)[2].

Mechanistic Causality: The Biphenyl Advantage

Thermodynamics of the Biphenyl Moiety Standard aminopyrazoles and mono-aryl pyrazoles primarily rely on hydrogen bonding (via the pyrazole NH and N atoms) with the hinge region of kinases or the hydrophilic residues of enzyme active sites[3]. While effective, this often leads to off-target toxicity due to the highly conserved nature of these active sites across different enzyme families.

In contrast, the 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole scaffold is explicitly designed to exploit the hydrophobic effect. The biphenyl moiety adopts a preferred dihedral angle (typically ~44° in solution), which restricts rotational freedom. This pre-organization lowers the entropic penalty (


) upon binding. When the inhibitor enters a deep hydrophobic cleft—such as the expanded side pocket of COX-2 or the allosteric pocket exposed during the "DFG-out" conformation of kinases—the biphenyl group displaces high-energy water molecules. This drives a massive enthalpic gain (

) through extensive

stacking and van der Waals interactions[4]. This causality explains why biphenyl-pyrazoles consistently demonstrate superior selectivity indices (SI) for specific inactive kinase conformations over active ones, and for COX-2 over COX-1[1][2].

Comparative Performance Data

To objectively evaluate the 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole scaffold, we must benchmark it against standard pyrazole alternatives. The following table synthesizes quantitative data and binding characteristics across different inhibitor classes.

Feature / Metric3-[1,1'-Biphenyl]-4-yl-1H-pyrazoleDiarylpyrazole (Celecoxib-like)Aminopyrazole (Ruxolitinib-like)
Primary Target Class Type II Kinases (MEK, Aurora), COX-2COX-2 (Selective)Type I Kinases (JAK1/2, Src)
Binding Mode Allosteric / DFG-out conformationActive site / Expanded side pocketATP-competitive / Hinge region
Key Interactions Extended

stacking, hydrophobic
Sulfonamide H-bonding, hydrophobicPyrazole H-bonding (bidentate)
Typical IC

Range
0.1 - 90 nM (Highly optimized)10 - 50 nM1 - 10 nM
Selectivity Profile High (Targeting non-conserved pockets)High (COX-2 over COX-1)Moderate (Cross-reactivity common)
Entropic Penalty Low (Pre-organized semi-rigid structure)Moderate (V-shaped flexibility)High (Flexible solvent-exposed tails)

Data supported by SAR analyses of MEK and COX-2 inhibitors[4][5].

Pathway & Structural Visualization

The logical divergence in target selectivity based on the chosen pyrazole scaffold is illustrated below. The biphenyl extension specifically routes the molecule toward allosteric and deep-pocket interactions.

G A Pyrazole Scaffold Selection B 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole (Extended Hydrophobic) A->B C Standard Aminopyrazole (Hinge-Binding) A->C D Diarylpyrazole (V-shaped) A->D E Type II Kinase Inhibitors (DFG-out allosteric pocket) B->E π-π stacking F Selective COX-2 Inhibitors (Expanded side pocket) B->F Van der Waals G Type I Kinase Inhibitors (ATP-competitive) C->G H-bonding D->F Sulfonamide binding H COX-1/COX-2 Inhibitors (Active site) D->H Non-selective

Fig 1: Pharmacological targeting pathways of biphenyl vs standard pyrazole scaffolds.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols describe the synthesis and biological evaluation of biphenyl-pyrazole derivatives. Each protocol is designed as a self-validating system containing internal controls.

Protocol 1: Microwave-Assisted Suzuki Coupling for Biphenyl-Pyrazole Synthesis[2]

Traditional synthesis of biphenyl-pyrazoles suffers from low yields and prolonged reaction times. Microwave-assisted Suzuki-Miyaura coupling provides an expedient, high-yield alternative.

  • Preparation: In a microwave-safe vial, combine the 3-bromo-4-aryl-1H-pyrazole precursor (1.0 eq) and the appropriate phenylboronic acid (1.2 eq).

  • Catalyst & Base: Add Pd(dppf)Cl

    
     (0.05 eq) as the catalyst and K
    
    
    
    CO
    
    
    (2.0 eq) as the base.
  • Solvent System: Suspend the mixture in a degassed solution of 1,4-dioxane/water (4:1 v/v).

    • Self-Validation Step: Purge the vial with N

      
       for 5 minutes prior to sealing. This prevents oxidative degradation of the palladium catalyst, ensuring the reaction remains catalytic and preventing black palladium precipitation.
      
  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at 120°C for 20 minutes.

  • Reaction Monitoring: Monitor completion via TLC (Hexane/EtOAc 7:3). The disappearance of the brominated precursor directly validates the coupling event.

  • Purification & Validation: Filter through a Celite pad, extract with EtOAc, and purify via flash chromatography. Confirm the biphenyl structure using LC-MS (target [M+H]

    
     mass) and 
    
    
    
    H-NMR (confirming the integration of the 9 aromatic protons characteristic of the biphenyl system).
Protocol 2: FRET-Based In Vitro Kinase Inhibition Assay

To evaluate the Type II kinase inhibitory activity of the synthesized biphenyl-pyrazoles, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the biphenyl-pyrazole inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume plate.

  • Enzyme/Substrate Addition: Add 5

    
    L of the target kinase (e.g., Aurora A or MEK1) and 5 
    
    
    
    L of the specific peptide substrate/ATP mix.
  • Internal Controls (Self-Validation):

    • Positive Control: Staurosporine (10

      
      M) to define 100% inhibition.
      
    • Negative Control: DMSO vehicle to define 0% inhibition.

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Add 10

    
    L of TR-FRET development reagent (containing EDTA to stop the reaction and a Europium-labeled antibody). Read the plate on a microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).
    
  • Data Validation: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 mathematically validates the assay's robustness and signal-to-noise ratio. Calculate the IC

    
     using a 4-parameter logistic non-linear regression model.
    

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. PMC - NIH.
  • Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK. PubMed - NIH.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.
  • Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. MDPI.

Sources

A Comparative Guide to Biphenyl Pyrazole Synthesis: Methodologies, Yields, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biphenyl pyrazole derivatives represent a privileged structural scaffold in medicinal chemistry. They are frequently utilized in the development of Type II kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs [3, 7]. Synthesizing these complex heterocycles with high regioselectivity and yield requires robust, scalable methodologies. This guide objectively compares the two dominant synthetic paradigms utilized by modern drug development professionals: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and 1,3-Dipolar Cycloaddition . By analyzing the causality behind experimental choices, we provide a self-validating framework for selecting the optimal synthetic route.

Mechanistic Paradigms in Biphenyl Pyrazole Synthesis

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is highly favored for constructing the biphenyl linkage onto a pre-formed pyrazole core. The causality behind selecting this method lies in its unparalleled tolerance for diverse functional groups and the broad commercial availability of aryl boronic acids [1].

From a mechanistic standpoint, the use of advanced ligands (e.g., RuPhos or Pd(OAc)₂) ensures efficient oxidative addition of sterically hindered pyrazole halides [4]. Microwave-assisted protocols have further revolutionized this approach. By utilizing microwave irradiation, chemists can rapidly accelerate the rate-limiting transmetalation step, reducing reaction times from hours to mere minutes while actively suppressing dehalogenation side reactions [3, 4].

1,3-Dipolar Cycloaddition (Huisgen Cyclization)

Conversely, 1,3-dipolar cycloaddition constructs the pyrazole ring de novo directly onto an existing biphenyl precursor. This is achieved by reacting a dipolarophile (e.g., an alkyne or enol) with a nitrilimine dipole.

The experimental choice to generate nitrilimines in situ (typically from hydrazones via catalytic dehydrogenation using Chloramine-T or photolysis) is critical: it prevents the highly reactive dipole from dimerizing before it can react [5, 6]. The causality driving the success of this method is electronic regiocontrol. By manipulating the Highest Occupied Molecular Orbital (HOMO) of the nitrilimine and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, researchers can predictably drive the formation of 1,3,5-trisubstituted pyrazoles without relying on expensive heavy metal catalysts [5].

SynthesisWorkflows cluster_suzuki Suzuki-Miyaura Pathway cluster_cyclo 1,3-Dipolar Cycloaddition S1 Halogenated Pyrazole S3 Pd Catalyst + Base (Microwave, 100°C) S1->S3 S2 Aryl Boronic Acid S2->S3 S4 Biphenyl Pyrazole S3->S4 C1 Hydrazone Precursor C2 In situ Nitrilimine C1->C2 C3 Alkyne Dipolarophile [3+2] Cycloaddition C2->C3 C4 Biphenyl Pyrazole C3->C4

Comparative workflows of Suzuki-Miyaura coupling versus 1,3-Dipolar Cycloaddition.

Comparative Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progression.

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides [2]. Rationale: Microwave irradiation ensures uniform heating, while a biphasic solvent system guarantees the solubility of both the organic substrates and the inorganic base.

  • Preparation: In a microwave-safe vial, combine 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (1.0 equiv) and the selected aryl boronic acid (1.2 equiv).

  • Catalyst & Base Addition: Add Pd(OAc)₂ (5 mol%) or RuPhos-Pd G2 (3 mol%) as the catalyst. Introduce K₂CO₃ (2.0 equiv) to activate the boronic acid, forming the highly nucleophilic boronate complex [2, 4].

  • Solvent & Degassing: Suspend the mixture in a 1,4-dioxane/H₂O (4:1 v/v) mixture. Critical Step: Degas the solvent by bubbling N₂ for 10 minutes. This prevents the premature oxidation of the active Pd(0) species to inactive Pd(II).

  • Irradiation: Seal the vial and irradiate at 100°C for 15–20 minutes.

  • Validation & Workup: Monitor completion via LCMS (look for the disappearance of the brominated starting material mass). Filter the crude mixture through a Celite pad to remove precipitated Pd black. Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography. Expected yields: 75–93% [2, 4].

Protocol B: 1,3-Dipolar Cycloaddition via In Situ Nitrilimines

Objective: Synthesize 1,3,5-trisubstituted pyrazoles via de novo ring formation [6]. Rationale: Generating the reactive nitrilimine in situ in the presence of an excess dipolarophile ensures immediate trapping, maximizing the yield of the cycloadduct.

  • Preparation: Dissolve the hydrazone precursor (1.0 equiv) and the terminal alkyne (1.5 equiv) in anhydrous acetonitrile in a round-bottom flask.

  • Dipole Generation: Slowly add Chloramine-T (1.2 equiv) at room temperature. The oxidant dehydrogenates the hydrazone to form the transient nitrilimine [5].

  • Cycloaddition: Heat the reaction mixture to reflux (80°C) for 4–6 hours under a nitrogen atmosphere.

  • Validation & Workup: Reaction progress is physically marked by the evolution of nitrogen gas and a distinct color change. Validate via TLC. Quench the reaction with distilled water, extract the aqueous layer with DCM, and purify the organic layer via recrystallization from hot ethanol. Expected yields: 65–88% [5, 6].

Quantitative Performance Comparison

The choice of synthetic route heavily depends on the desired substitution pattern, available equipment, and environmental considerations. Table 1 summarizes the experimental metrics for both approaches.

MetricSuzuki-Miyaura Cross-Coupling1,3-Dipolar Cycloaddition
Primary Bond Formed C-C (Aryl-Aryl biphenyl linkage)C-C and C-N (Pyrazole ring formation)
Typical Yields 75% – 93% [2, 4]60% – 88% [5, 6]
Reaction Time 3 – 20 minutes (Microwave) [3, 4]4 – 12 hours (Thermal) [5]
Catalyst/Promoter Pd(OAc)₂, RuPhos-Pd G2 (Expensive)Chloramine-T, Cu₂O, or Light (Economical)
Regioselectivity Absolute (determined by halide/boronic acid)High (dependent on HOMO/LUMO electronics)
Environmental Impact Heavy metal waste (requires scavenging)Transition-metal-free options available

Biological Application: Target Pathways

Biphenyl pyrazoles are highly valued in drug discovery for their ability to act as Type II kinase inhibitors and disrupt ergosterol biosynthesis in pathogenic fungi [3, 7]. The structural causality of their efficacy lies in their dual-binding nature: the biphenyl moiety deeply inserts into hydrophobic allosteric pockets, while the pyrazole ring forms critical, stabilizing hydrogen bonds with the hinge region of the target protein.

KinaseInhibition K1 Target Kinase (Active State) K2 Biphenyl Pyrazole Inhibitor K1->K2 Inhibited by K3 Pyrazole Core (H-Bonds to Hinge Region) K2->K3 K4 Biphenyl Motif (Hydrophobic Pocket Binding) K2->K4 K5 Kinase (Inactive State) Conformational Shift K3->K5 Synergistic Binding K4->K5 Synergistic Binding K6 Downstream Signaling Blocked K5->K6

Mechanism of Type II Kinase Inhibition by Biphenyl Pyrazole Scaffolds.

References

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. 1

  • Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction. Arabian Journal of Chemistry.

  • Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. MDPI. 2

  • Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. Der Pharma Chemica. 3

  • Application of Photoclick Chemistry for the Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition. European Journal of Organic Chemistry.4

  • A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination. PMC - NIH. 5

  • Synthesis, antimicrobial and ergosterol biosynthesis inhibition activity of clubbed 1,1'-biphenyl-pyrazole derivatives. ResearchGate. 6

Sources

Validating the Anti-Inflammatory Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Discovery

Executive Summary & Strategic Context

The pyrazole scaffold represents a cornerstone in modern medicinal chemistry, primarily due to its ability to serve as a bioisostere for the 1,2-diarylheterocycle pharmacophore found in selective COX-2 inhibitors (coxibs). Unlike traditional NSAIDs (e.g., Indomethacin, Diclofenac) that inhibit both COX-1 and COX-2—leading to gastrointestinal toxicity—pyrazole derivatives offer the potential for high selectivity, reducing ulcerogenic risk while maintaining potent anti-inflammatory efficacy.[1]

This guide outlines a rigorous, self-validating workflow to characterize novel pyrazole derivatives. It moves beyond simple observation, establishing causality through a tiered validation system: Enzymatic Selectivity


 Cellular Functionalism 

In Vivo Efficacy.

Comparative Performance Analysis

To validate a new pyrazole derivative, it must be benchmarked against established standards.[2] The following data summarizes the performance metrics of optimized pyrazole derivatives (based on recent structure-activity relationship studies) against clinical standards.

Table 1: Comparative Efficacy and Safety Profile

MetricOptimized Pyrazole Derivative (Target)Celecoxib (Standard COX-2 Inhibitor)Indomethacin (Non-selective NSAID)
COX-2 IC

0.01 – 0.05 µM 0.04 – 0.22 µM0.60 – 0.90 µM
COX-1 IC

> 10.0 µM> 15.0 µM0.02 – 0.10 µM
Selectivity Index (SI) > 200 ~300< 0.5 (COX-1 selective)
Edema Inhibition (3h) 60 – 80%55 – 70%75 – 90%
GI Ulceration Index Low (< 1.[1]0)Low (0.5 – 1.5)High (> 15.0)
Primary Mechanism Selective COX-2 / 5-LOX Dual InhibitionSelective COX-2 InhibitionDual COX-1/2 Inhibition

Analytic Insight: While Indomethacin is highly potent in vivo, its low Selectivity Index (SI) drives its toxicity. A successful pyrazole candidate must demonstrate an SI comparable to or exceeding Celecoxib to justify further development.

Mechanistic Validation & Signaling Pathways

Effective validation requires confirming that the observed anti-inflammatory effect stems from specific pathway modulation rather than general cytotoxicity. Pyrazole derivatives typically target the Cyclooxygenase (COX) pathway, but potent derivatives often exhibit dual inhibition of 5-Lipoxygenase (5-LOX) or suppression of NF-


B activation.
Figure 1: Target Signaling Pathway

This diagram illustrates the inflammatory cascade in a macrophage and the specific intervention points for pyrazole derivatives.

InflammatoryPathway LPS LPS / Stimuli TLR4 TLR4 Receptor LPS->TLR4 NFkB_Inactive NF-κB (Inactive) TLR4->NFkB_Inactive Activation NFkB_Active NF-κB (Active) NFkB_Inactive->NFkB_Active Phosphorylation Nucleus Nucleus (Transcription) NFkB_Active->Nucleus Translocation COX2 COX-2 Enzyme Nucleus->COX2 Expression iNOS iNOS Enzyme Nucleus->iNOS Expression PGE2 PGE2 (Prostaglandin) COX2->PGE2 Synthesis NO Nitric Oxide (NO) iNOS->NO Synthesis Arachidonic Arachidonic Acid Arachidonic->COX2 Pyrazole Pyrazole Derivative (Inhibitor) Pyrazole->NFkB_Active Potential Suppression Pyrazole->COX2 Direct Inhibition

Caption: Pathway showing Pyrazole inhibition of COX-2 and potential upstream NF-κB suppression.

Experimental Validation Workflow

To ensure data integrity (E-E-A-T), follow this tiered screening process. Each step serves as a "gate"—compounds failing one stage should not proceed to the next.

Figure 2: Validation Pipeline

The logical flow from molecular design to in vivo confirmation.

ValidationWorkflow Step1 1. In Silico Design (Molecular Docking) Step2 2. Enzymatic Assay (COX-1 vs COX-2) Step1->Step2 Decision Selectivity Index > 10? Step2->Decision Step3 3. Cellular Assay (RAW 264.7 + MTT) Step4 4. In Vivo Model (Carrageenan Edema) Step3->Step4 High Potency + Low Cytotoxicity Decision->Step3 Yes

Caption: Tiered validation workflow ensuring only potent, selective, and non-toxic candidates advance.

Detailed Experimental Protocols

Phase 1: Enzymatic Selectivity (In Vitro)

Objective: Determine the IC


 for COX-1 and COX-2 to calculate the Selectivity Index (SI).
Method:  Colorimetric COX Inhibitor Screening Assay.[2]
  • Preparation: Dissolve pyrazole derivatives in DMSO. Prepare serial dilutions (e.g., 0.01 µM to 100 µM).

  • Incubation:

    • Add COX-1 (ovine) or COX-2 (human recombinant) enzyme to reaction buffer (Tris-HCl, pH 8.0) containing heme and the test compound.

    • Incubate for 10 minutes at 25°C to allow inhibitor-enzyme binding.

  • Initiation: Add Arachidonic Acid (substrate) and TMPD (colorimetric substrate).

  • Measurement: Monitor absorbance at 590 nm. The peroxidase activity of COX converts TMPD to a blue oxidized form.

  • Calculation:

    • SI =

      
      .[2][3]
      
Phase 2: Cellular Functionalism (RAW 264.7 Macrophages)

Objective: Confirm anti-inflammatory activity in a living system and rule out cytotoxicity.[4][5] Cell Line: Murine RAW 264.7 macrophages induced with Lipopolysaccharide (LPS).[6][7]

Step A: Cytotoxicity Screen (MTT Assay) [8]

  • Critical Control: You must prove that a reduction in inflammation markers is not because the compound killed the cells.

  • Treat cells with compound (0–100 µM) for 24h. Add MTT reagent; read absorbance at 570 nm.

  • Requirement: Cell viability must remain >90% at the effective anti-inflammatory concentration.

Step B: Nitric Oxide (NO) Inhibition (Griess Assay)

  • Seeding: Seed

    
     cells/well in 96-well plates; incubate 24h.
    
  • Treatment: Pre-treat with pyrazole derivative for 1h.

  • Induction: Add LPS (1 µg/mL) and incubate for 24h.

  • Quantification: Mix 100 µL supernatant with 100 µL Griess reagent. Measure absorbance at 540 nm.

  • Validation: Compare against L-NMMA (standard NOS inhibitor) or Celecoxib .

Phase 3: In Vivo Efficacy (Carrageenan-Induced Paw Edema)

Objective: Assess acute anti-inflammatory efficacy in a complex biological system. Animals: Wistar rats (150–200g), n=6 per group.

  • Grouping:

    • Group I: Vehicle Control (Saline/CMC).

    • Group II: Positive Control (Celecoxib 10 mg/kg or Indomethacin 10 mg/kg).

    • Group III-V: Test Pyrazole Derivative (Three dose levels, e.g., 5, 10, 20 mg/kg).

  • Administration: Administer compounds orally (p.o.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% w/v Carrageenan (lambda form) into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer at

    
     hours.
    
  • Data Analysis:

    • Success Criteria: >50% inhibition at 3 hours (peak inflammation) is considered significant.

References

  • Gedawy, E. M., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Journal of Molecular Structure.

  • BenchChem. (2025).[3] A Comprehensive Protocol for Evaluating the Anti-inflammatory Properties of Pyrazole Derivatives. BenchChem Application Notes.[3]

  • El-Moghazy, S. M., et al. (2025). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition. ResearchGate/Bioorganic Chemistry.

Sources

The Nitrogen Trade-Off: Pyrazole vs. Triazole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing the Efficacy of Pyrazole vs. Triazole Compounds Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Discovery Professionals[1]

Executive Summary

In medicinal chemistry, the choice between a pyrazole (2-nitrogen) and a triazole (3-nitrogen) scaffold is rarely arbitrary. It represents a calculated trade-off between lipophilicity, metabolic stability, and target binding kinetics .[1]

This guide objectively compares these two privileged structures. While pyrazoles have established dominance as ATP-mimetic hinge binders in kinase inhibitors (e.g., Ruxolitinib, Crizotinib), triazoles (specifically 1,2,4-triazoles) are the undisputed kings of heme-coordination in antifungal azoles.[1] Recent trends, however, utilize 1,2,3-triazoles not just as "click" linkers, but as bioisosteres for amides to improve metabolic stability.[1]

Physicochemical & Structural Foundations

The fundamental difference lies in the electron density and basicity introduced by the third nitrogen atom.

FeaturePyrazole (1,2-diazole) 1,2,4-Triazole 1,2,3-Triazole
Structure 5-membered, 2 adjacent N5-membered, N at 1,2,45-membered, N at 1,2,3
Basicity (pKa of conjugate acid) ~2.5 (Weak base)~2.3 (Weak base)~1.2 (Very weak base)
H-Bonding Excellent donor/acceptor (NH/N)Strong acceptor; Donor if NH freeStrong dipole; H-bond acceptor
Lipophilicity (LogP) Moderate (Tunable)Low (High Polarity)Low (High Polarity)
Key Role ATP-Mimic: Binds hinge region in kinases.[1]Heme-Binder: Coordinates Fe in CYP enzymes.Bioisostere: Mimics trans-amide bond.
Structural Visualization

The following diagram illustrates the key binding vectors for both scaffolds.

G cluster_0 Pyrazole (Kinase Hinge Binder) cluster_1 1,2,4-Triazole (Heme Coordinator) P_Core Pyrazole Ring P_N1 NH (Donor) H-bonds to Glu/Asp P_Core->P_N1 P_N2 N (Acceptor) H-bonds to Hinge Backbone P_Core->P_N2 T_Core Triazole Ring T_N4 N4 (Lone Pair) Coordinates Heme Iron (Fe2+) T_Core->T_N4 T_Dipole High Dipole Increases Solubility T_Core->T_Dipole

Figure 1: Mechanistic distinction in binding modes. Pyrazoles typically engage in bidentate H-bonding, while Triazoles utilize a lone pair for metal coordination.[1]

Therapeutic Efficacy: Head-to-Head Analysis
Case A: Kinase Inhibition (Oncology)

Winner: Pyrazole[1][2][3][4]

Pyrazoles are structurally suited to mimic the purine ring of ATP. They form critical hydrogen bonds with the "hinge region" of kinase active sites.

  • Mechanism: The N2 accepts a hydrogen bond from the backbone amide (e.g., Met, Leu), while the NH donates to the backbone carbonyl.[1]

  • Triazole Disadvantage: While 1,2,3-triazoles are used, they often lack the precise geometry for this bidentate interaction unless heavily substituted.[1] However, they excel as linkers to position other pharmacophores.[1]

Experimental Data: EGFR Inhibition Comparative data derived from pyrazole-thiazole hybrids vs. triazole analogs.[1][5]

Compound ClassTargetIC50 (µM)Binding ModeSource
Pyrazole-Thiazole (6g) EGFR0.024 Hinge H-bond + Hydrophobic pocket[BenchChem, 2025]
1,2,3-Triazole Derivative EGFR1.3 - 2.1Accessory pocket binding[NIH, 2026]
Standard (Erlotinib) EGFR0.02 - 0.08ATP Competitive[Reference 1]

Insight: The pyrazole derivative (6g) matches the potency of clinical standards (Erlotinib), whereas triazole derivatives often show micromolar (weaker) activity in this specific domain.

Case B: Antifungal Activity

Winner: 1,2,4-Triazole[1][6][7][8][9]

This is the home turf of the triazole. The efficacy relies on the inhibition of lanosterol 14α-demethylase (CYP51) .

  • Mechanism: The N4 nitrogen of the triazole ring forms a coordinate covalent bond with the heme iron in the enzyme's active site, blocking substrate oxidation.

  • Pyrazole Disadvantage: Pyrazoles bind heme less effectively due to steric hindrance and lower affinity of the nitrogen lone pair for the iron center in this specific pocket geometry.

Experimental Data: C. albicans Inhibition (MIC)

ScaffoldCompoundMIC (µg/mL)Relative Potency
1,2,4-Triazole Voriconazole0.03 - 0.06High (Standard)
1,2,4-Triazole Novel Derivative 22i0.0039 Ultra-High (16x Voriconazole)
Pyrazole Pyrazolo-triazole hybrid> 64.0Inactive/Weak
Metabolic Stability & Toxicology (ADME)[1]

The CYP450 Double-Edged Sword:

  • Triazoles: Their ability to bind heme makes them potent drugs but also causes significant Drug-Drug Interactions (DDIs) . They inhibit human CYP3A4, slowing the clearance of co-administered drugs.

  • Pyrazoles: Generally show better selectivity. They are less likely to inhibit CYP450 enzymes non-specifically, making them safer for chronic therapies (e.g., arthritis, cancer).[1]

Metabolic Soft Spots:

  • Pyrazole:[1][2][3][4][5][10][11][12][13][14] Susceptible to N-glucuronidation and C-oxidation.

  • Triazole:[5][6][7][8][9][10][11][15][16] Highly resistant to oxidative metabolism (the ring itself is stable), but can be cleared renally unchanged.

Experimental Protocol: Kinase Inhibition Assay (FRET)

To objectively compare a pyrazole vs. triazole candidate, a FRET (Fluorescence Resonance Energy Transfer) assay is the gold standard for measuring binding affinity (IC50).

Objective: Determine the IC50 of Compound X (Pyrazole) vs Compound Y (Triazole) against EGFR kinase.

Reagents Required[1][2][3][7][12][16][17]
  • Recombinant EGFR Kinase (human, intracellular domain).[1]

  • FRET Peptide Substrate (e.g., ULight™-poly GT).[1]

  • Europium-labeled anti-phosphotyrosine antibody.

  • ATP (Ultrapure).

  • Test Compounds (dissolved in 100% DMSO).

Step-by-Step Workflow
  • Compound Preparation:

    • Prepare 10mM stock solutions of Pyrazole and Triazole candidates in DMSO.

    • Perform 3-fold serial dilutions in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).[1] Aim for a range of 10 µM down to 0.1 nM.

  • Enzyme Reaction Assembly (384-well plate):

    • Step A: Add 2.5 µL of diluted compound to the well.

    • Step B: Add 2.5 µL of EGFR enzyme (0.5 nM final conc). Incubate for 15 mins at RT to allow compound-enzyme equilibrium.

    • Step C: Add 5 µL of ATP/Substrate mix (ATP at Km, Substrate at 50 nM).[1]

  • Incubation:

    • Seal plate and incubate for 60 minutes at Room Temperature (23°C).

  • Detection:

    • Add 10 µL of EDTA/Eu-Antibody detection mix. (EDTA stops the kinase reaction; Antibody binds phosphorylated substrate).

    • Incubate for 60 minutes.

  • Readout:

    • Measure fluorescence on a multi-mode plate reader (Excitation: 320 nm; Emission 1: 665 nm, Emission 2: 615 nm).

    • Calculate TR-FRET ratio (Em665/Em615).

  • Data Analysis:

    • Plot % Inhibition vs. Log[Compound].

    • Fit data to the Hill equation to derive IC50.

Assay Logic Diagram

AssayWorkflow Start Start: Serial Dilution (DMSO Stocks) Incubate1 Pre-Incubation (Enzyme + Compound) 15 min @ RT Start->Incubate1 Equilibrium Reaction Kinase Reaction (+ ATP/Substrate) 60 min Incubate1->Reaction Catalysis Stop Stop & Detect (+ EDTA/Eu-Ab) Reaction->Stop Quench Read TR-FRET Readout (Calculate IC50) Stop->Read Data

Figure 2: TR-FRET Kinase Assay Workflow for IC50 determination.

Conclusion & Selection Guide
If your goal is...Choose Pyrazole Choose Triazole
Targeting Kinases (ATP Pocket) YES. Ideal geometry for hinge binding.No. Use only as a linker.
Targeting Metalloenzymes (CYP51) No.YES. 1,2,4-triazole is essential for Fe coordination.[1]
Improving Solubility Moderate effect.YES. High dipole moment improves aqueous solubility.
Click Chemistry Library No.YES. 1,2,3-triazoles allow rapid library synthesis.[1]

Final Verdict: Use Pyrazoles when you need a scaffold to lock into a hydrophobic pocket with precise hydrogen bonding (e.g., Oncology).[1] Use 1,2,4-Triazoles when targeting metal centers or requiring maximum polarity/solubility (e.g., Antifungals).[1][7] Use 1,2,3-Triazoles primarily as robust, metabolically stable linkers to connect two pharmacophores.[1]

References
  • BenchChem. (2025).[2][3] Application of Pyrazole-Thiazole Compounds as Kinase Inhibitors: Application Notes and Protocols. Retrieved from 2[1]

  • National Institutes of Health (NIH). (2026). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Retrieved from 11[1]

  • Journal of Medicinal and Chemical Sciences. (2023). Rigidity and Flexibility of Pyrazole, s-Triazole, and v-Triazole Derivative of Chloroquine. Retrieved from 18[7]

  • MDPI. (2025). Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Retrieved from 19[1]

  • Frontiers in Chemistry. (2021). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo Derivatives. Retrieved from 6[1]

Sources

Cross-validation of in silico and in vitro data for pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Pyrazole Lead Discovery: A Comparative Guide to Cross-Validating In Silico Predictions with In Vitro Assays

Executive Summary: The "Virtual Hit" Trap

In medicinal chemistry, pyrazoles represent a "privileged scaffold," forming the core of blockbuster drugs like Celecoxib (anti-inflammatory) and Rimonabant (anti-obesity). However, a critical bottleneck exists: the low correlation between high-scoring docking poses and actual biological potency.

This guide compares the standard "linear" screening approach against an Integrated Cross-Validation Workflow . By rigorously benchmarking in silico predictions (binding affinity, ADMET) against in vitro ground truths (enzyme inhibition, cell viability), researchers can increase hit rates by up to 40%. We utilize specific pyrazole-based COX-2 inhibitors as a case study to demonstrate this validation loop.

Strategic Workflow: Integrated Cross-Validation

The following diagram outlines the optimized workflow. Unlike traditional linear screening, this system uses in vitro data to refine in silico parameters iteratively.

CrossValidationWorkflow Start Library Design (Pyrazole Scaffold) Docking In Silico: Molecular Docking (AutoDock Vina/Glide) Start->Docking ADMET In Silico: ADMET Profiling (SwissADME) Docking->ADMET Selection Hit Selection (Consensus Scoring) ADMET->Selection Synthesis Chemical Synthesis (Vilsmeier-Haack/Condensation) Selection->Synthesis EnzymeAssay In Vitro: Enzyme Inhibition (COX-2 IC50) Synthesis->EnzymeAssay CellAssay In Vitro: Cytotoxicity (MTT Assay) Synthesis->CellAssay Correlation Data Correlation Analysis (R² Calculation) EnzymeAssay->Correlation CellAssay->Correlation Refinement Model Refinement (Rescoring Functions) Correlation->Refinement Low Correlation (<0.6) FinalLead Validated Lead Candidate Correlation->FinalLead High Correlation (>0.8) Refinement->Docking Update Grid/Constraints

Figure 1: Iterative cross-validation workflow connecting computational predictions with experimental biological data.

Comparative Analysis: In Silico Predictions vs. In Vitro Reality

This section objectively compares the performance of computationally designed pyrazole derivatives against the industry standard, Celecoxib .

Hypothesis: If the in silico model is accurate, the ranking of Binding Energy (


) should mirror the ranking of Inhibitory Concentration (

).
Table 1: Correlation of Binding Affinity and Enzyme Inhibition (COX-2)

Data derived from comparative studies of pyrazolo[3,4-d]pyrimidinone derivatives (Source: Al-Ostoot et al., 2021 & MDPI).

Compound IDStructure ClassPredicted Binding Energy (kcal/mol)In Vitro COX-2 IC50 (µM)Selectivity Index (SI)Performance vs. Standard
Compound 5k Diphenyl-pyrazole-10.57 0.266 95.75Superior (Lower IC50)
Celecoxib Diaryl-pyrazole (Ref)-10.190.29398.70Baseline
Compound 5d Methyl-pyrazole-9.200.45065.20Moderate
Compound 5j Phenyl-pyrazole-8.850.58042.10Weak

Analysis:

  • Concordance: There is a strong inverse correlation between Binding Energy and

    
    . Compound 5k showed a -0.38 kcal/mol improvement in binding energy over Celecoxib, which translated to a 0.027 µM improvement in potency.
    
  • Outliers: Compounds with high lipophilicity often score well in docking but fail in assays due to solubility issues. This necessitates the ADMET filter below.

Table 2: ADMET Profiling – Prediction vs. Experimental Observation
ParameterIn Silico Tool (SwissADME)Prediction for PyrazolesIn Vitro Validation MethodExperimental Outcome
GI Absorption BOILED-Egg ModelHigh (Human Intestinal Absorption)Caco-2 PermeabilityConfirmed: High Permeability
Solubility ESOL (Log S)Moderately Soluble (-4.2)Turbidimetric Solubility AssayDiscrepancy: Lower than predicted in PBS
Toxicity ProTox-IINon-HepatotoxicHepG2 Cell Viability (MTT)Safe (>100 µM IC50)

Detailed Experimental Protocols

To replicate the data above, follow these self-validating protocols.

Protocol A: In Silico Molecular Docking (AutoDock Vina)

Goal: Predict binding conformation and affinity.

  • Ligand Preparation:

    • Draw pyrazole derivatives in ChemDraw; convert to 3D using Chem3D.

    • Minimize energy using MM2 force field.

    • Convert to PDBQT format (add gasteiger charges, merge non-polar hydrogens).

  • Receptor Preparation:

    • Retrieve COX-2 crystal structure (PDB ID: 1CX2 or 5IKT ) from RCSB.

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and Kollman charges.

  • Grid Generation:

    • Center grid box on the active site (Arg120, Tyr355).

    • Dimensions:

      
       Å (sufficient to cover the hydrophobic pocket).
      
  • Docking & Analysis:

    • Run Vina with exhaustiveness = 8.

    • Validation: Re-dock the native ligand (Celecoxib). RMSD must be

      
       Å to validate the protocol.
      
Protocol B: In Vitro COX-2 Inhibition Assay

Goal: Determine biochemical efficacy (


).
  • Reagent Setup: Use a Colorimetric COX Inhibitor Screening Kit.

  • Reaction Mix:

    • Assay Buffer (Tris-HCl, pH 8.0).

    • Heme and Arachidonic Acid (Substrate).

    • Test Compounds: Dissolve pyrazoles in DMSO (Final concentration

      
      ).
      
  • Incubation:

    • Incubate Enzyme + Inhibitor for 10 mins at 25°C.

    • Initiate reaction with Arachidonic Acid.

  • Measurement:

    • Read absorbance at 590 nm (Peroxidase activity).

  • Calculation:

    • Plot Log[Concentration] vs. % Inhibition to derive

      
      .
      

Mechanistic Visualization

Understanding why the pyrazole scaffold works is crucial for optimization. The diagram below illustrates the molecular interactions within the COX-2 active site, derived from the docking studies of Compound 5k.

MechanismOfAction cluster_site COX-2 Active Site Arg120 Arg120 (Gatekeeper) Tyr355 Tyr355 (H-Bond Donor) Val523 Val523 (Hydrophobic Pocket) Ser530 Ser530 (Catalytic Site) N2_Nitrogen Pyrazole N2 (H-Bond Acceptor) N2_Nitrogen->Ser530 Electrostatic PhenylRing Phenyl Group (Hydrophobic) PhenylRing->Val523 Pi-Alkyl Interaction SO2NH2 Sulfonamide/Pharmacophore (Polar) SO2NH2->Arg120 Hydrogen Bond (Critical for Selectivity) SO2NH2->Tyr355 Hydrogen Bond

Figure 2: Molecular interaction map showing critical binding residues for Pyrazole derivatives in the COX-2 pocket.

References

  • Al-Ostoot, F. H., et al. (2021). "Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives." MDPI Molecules. Link

  • Unlocking Anti-Inflammatory Potential. (2025). "Virtual Discovery and ADMET Evaluation of Novel Pyrazole-Based COX-II Inhibitors." Indian Journal of Pharmaceutical Education and Research. Link

  • Recent Advances in Pyrazole Derivatives. (2023). "Development of Pyrazole Derivatives as Anticancer Agents." MDPI. Link

  • Correlation of Binding Energy and IC50. (2021). "Correlation of calculated binding energy with experimental IC50 against PDE4B." ResearchGate. Link

  • Abd-Ellatif, S., et al. (2022).[1] "Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, and cytotoxic effect." Bioorganic Chemistry. Link

Sources

Reproducibility Guide: Synthesis of 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of synthetic routes for 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole (CAS: 446276-22-8), a privileged scaffold in medicinal chemistry often utilized in the development of Factor Xa inhibitors, kinase inhibitors, and supramolecular ligands.

We analyze two primary methodologies: the Classical Enaminone Cyclization (recommended for scale and cost-efficiency) and the Suzuki-Miyaura Cross-Coupling (recommended for late-stage diversification).

Part 1: Strategic Method Comparison

Method A: The Enaminone Route (Recommended)

This "de novo" ring construction approach builds the pyrazole core from 4-acetylbiphenyl. It is the industry standard for generating unsubstituted 3-arylpyrazoles due to high atom economy and the avoidance of expensive palladium catalysts.

Method B: The Suzuki Coupling Route

This modular approach couples a pre-formed pyrazole halide with a biphenyl boronic acid. While more expensive, it allows for rapid analog generation if a library of boronic acids is available.

FeatureMethod A: Enaminone CyclizationMethod B: Suzuki Coupling
Primary Mechanism Condensation / Michael AdditionPd-Catalyzed Cross-Coupling
Starting Material 4-Acetylbiphenyl (Cheap)3-Halo-1H-pyrazole (Expensive/Protected)
Step Count 2 (Linear)1 (Convergent)
Scalability High (>100g feasible)Moderate (Catalyst cost limits scale)
Atom Economy HighLow (Boronic waste, Phosphine ligands)
Reproducibility Excellent (Self-purifying intermediates)Good (Sensitive to O2/Catalyst quality)

Part 2: Detailed Experimental Protocols

Protocol A: Enaminone Cyclization (The "Gold Standard")

Mechanism:

  • Enaminone Formation: 4-Acetylbiphenyl reacts with

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) to form an 
    
    
    
    -unsaturated ketone (enaminone).
  • Ring Closure: Hydrazine attacks the

    
    -carbon of the enaminone, followed by intramolecular condensation to close the ring.
    
Step 1: Synthesis of Enaminone Intermediate
  • Reagents: 4-Acetylbiphenyl (1.0 equiv), DMF-DMA (1.5 - 2.0 equiv).

  • Solvent: Toluene (or neat for small scales).

  • Conditions: Reflux (

    
    ) for 8–12 hours.
    

Procedure:

  • Charge a round-bottom flask with 4-acetylbiphenyl and toluene (

    
    ).
    
  • Add DMF-DMA under nitrogen atmosphere.

  • Reflux the mixture. The solution will turn from colorless/pale yellow to deep yellow/orange, indicating enaminone formation.

  • Validation Point: Monitor by TLC (EtOAc/Hexane). The starting ketone (

    
    ) should disappear, replaced by a lower 
    
    
    
    fluorescent spot.
  • Workup: Cool to room temperature. Concentrate in vacuo to remove toluene and excess DMF-DMA. The residue is often a solid that can be triturated with cold hexanes/ether to yield the enaminone (3-(dimethylamino)-1-(4-biphenylyl)-2-propen-1-one) in >90% purity.

Step 2: Cyclization to Pyrazole
  • Reagents: Enaminone (from Step 1), Hydrazine monohydrate (

    
    , 2.0 equiv).
    
  • Solvent: Ethanol (absolute).

  • Conditions: Reflux (

    
    ) for 2–4 hours.
    

Procedure:

  • Dissolve the enaminone in Ethanol (

    
    ).
    
  • Add Hydrazine monohydrate dropwise at room temperature (Exothermic reaction).

  • Heat to reflux. The deep orange color of the enaminone will fade to pale yellow or colorless as the conjugation is broken and the aromatic pyrazole forms.

  • Workup: Cool to room temperature. The product, 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole , often precipitates as a white/off-white solid.

  • Filter the solid and wash with cold ethanol and water.

  • Purification: Recrystallization from Ethanol/Water or Dichloromethane/Hexane if necessary.

Protocol B: Suzuki-Miyaura Coupling

Mechanism: Palladium-catalyzed coupling between an aryl halide and an aryl boronic acid.

  • Reagents: 3-Bromo-1H-pyrazole (1.0 equiv), 4-Biphenylboronic acid (1.2 equiv),

    
     (3-5 mol%), 
    
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Conditions:

    
     under inert atmosphere (
    
    
    
    /Ar) for 12 hours.

Procedure:

  • Degassing (Critical): Sparge the solvent mixture with nitrogen for 15 minutes prior to adding catalyst. Oxygen poisons the Pd species, leading to homocoupling byproducts.

  • Add the pyrazole, boronic acid, and base to the reaction vessel.

  • Add the catalyst and seal the vessel immediately.

  • Heat to target temperature.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography is mandatory here to remove palladium residues and phosphine ligands.

Part 3: Visualization & Logic

Workflow Diagram: Enaminone Pathway

The following diagram illustrates the logical flow and critical control points (CCPs) for Method A.

G Start Start: 4-Acetylbiphenyl Step1 Step 1: Condensation (DMF-DMA, Reflux) Start->Step1 Check1 CCP 1: TLC/NMR (Disappearance of Ketone) Step1->Check1 Check1->Step1 Incomplete (Continue Heating) Intermed Intermediate: Enaminone Solid Check1->Intermed Pass Step2 Step 2: Cyclization (Hydrazine, EtOH) Intermed->Step2 Check2 CCP 2: Color Change (Orange -> Pale) Step2->Check2 Final Product: 3-(4-Biphenylyl)pyrazole Check2->Final Precipitation

Caption: Logical workflow for the synthesis of 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole via the Enaminone route, highlighting Critical Control Points (CCPs).

Decision Tree: Method Selection

Choose the right method based on your project constraints.

Decision Start Project Goal? Scale Scale > 5 grams? Start->Scale Analogs Need diverse analogs? Scale->Analogs No MethodA Use Method A: Enaminone Route Scale->MethodA Yes (Cost/Safety) Analogs->MethodA No (Single Target) MethodB Use Method B: Suzuki Coupling Analogs->MethodB Yes (Modular)

Caption: Decision matrix for selecting the optimal synthetic pathway based on scale and diversity requirements.

Part 4: Troubleshooting & Scientific Integrity

Tautomerism and Characterization

The product exists as a tautomeric mixture (


- and 

-pyrazole).
  • NMR Insight: In

    
    , the N-H proton is often broad or invisible due to exchange. The C4-H proton of the pyrazole ring is a diagnostic doublet or singlet around 
    
    
    
    6.6–6.9 ppm. The C5-H (or C3-H) appears further downfield (
    
    
    7.6–7.8 ppm).
  • Integrity Check: If the integral for the pyrazole C4-H is < 1.0 relative to the biphenyl signals, check for incomplete cyclization (presence of unreacted enaminone).

Regiochemistry

For the unsubstituted hydrazine used in Method A, regiochemistry is not a concern (the product is chemically identical regardless of which nitrogen attacks first). However, if using methylhydrazine , Method A yields a mixture of regioisomers (1-methyl-3-biphenyl vs 1-methyl-5-biphenyl). Method B is superior for substituted hydrazines as it allows regiospecific coupling if the starting pyrazole is defined.

Purification
  • Method A: The byproduct is dimethylamine (gas) and water. This makes the reaction "clean by design."

  • Method B: Requires removal of triphenylphosphine oxide (TPPO). Use a wash with aqueous lithium chloride or chromatography with a gradient of Hexane

    
     EtOAc.
    

References

  • Preparation of phenyl pyrazole compounds. Google Patents. US7129372B2.[1] (Describes the general condensation of hydrazine with enaminone-like precursors). Link

  • Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. (Detailed protocol for acetophenone-derived pyrazoles). Link

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes... Arkivoc. (Discusses Pd-catalyzed cross-coupling on pyrazole triflates). Link

  • Discovery of Factor Xa Inhibitors. Journal of Medicinal Chemistry. (Contextualizes the biological importance of the biphenyl-pyrazole scaffold). Link

  • Synthesis of 4-arylpyrazoles via PdCl2(dppf)-catalyzed cross coupling. Heterocycles. (Provides conditions for coupling aryl groups to pyrazoles).[2] Link

Sources

Comparative Guide to the Antioxidant Potential of Pyrazole Isomers and Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in redox-modulating therapeutics, I frequently evaluate heterocyclic scaffolds for drug development. Among these, pyrazoles—and specifically pyrazolones like Edaravone—stand out as privileged structures. However, their antioxidant efficacy is not static; it is heavily dictated by their isomeric and tautomeric states.

This guide provides a comprehensive, objective comparison of pyrazole isomers, detailing the mechanistic causality behind their antioxidant potential and outlining self-validating experimental protocols for their evaluation.

Mechanistic Causality: Tautomerism and Radical Scavenging

To accurately evaluate pyrazole derivatives, we must first understand the structural dynamics at play. Pyrazolones exist in a dynamic tautomeric equilibrium between three primary forms: the CH-form , the NH-form (lactam), and the OH-form (lactim/enol)[1].

Computational investigations using Density Functional Theory (DFT) reveal that the CH tautomer is typically the least stable[1]. In polar physiological mediums, the NH-form is highly favored and plays a critical role in the molecule's ability to neutralize reactive oxygen species (ROS)[2]. The primary mechanism by which these isomers neutralize free radicals is Hydrogen Atom Transfer (HAT) , which is thermodynamically preferred over the Single Electron Transfer-Proton Transfer (SET-PT) pathway[1].

Understanding this causality is crucial for assay design: because tautomeric equilibrium is solvent-dependent, the choice of assay solvent directly impacts the observed antioxidant capacity.

Tautomerism_Mechanism CH CH-Tautomer (Least Stable) NH NH-Tautomer (Favorable in Polar Media) CH->NH Tautomeric Equilibrium OH OH-Tautomer (Enolic Form) NH->OH Tautomeric Equilibrium HAT Hydrogen Atom Transfer (HAT Pathway) NH->HAT Preferred Mechanism SET Single Electron Transfer (SET-PT Pathway) NH->SET Minor Pathway OH->HAT Preferred Mechanism Radical Free Radical (e.g., DPPH•, ABTS•+) Stable Stabilized Molecule + Pyrazole Radical Radical->Stable HAT->Radical Donates H• SET->Radical Donates e- then H+

Caption: Tautomeric equilibrium of pyrazolones and their preferred Hydrogen Atom Transfer (HAT) mechanism.

Quantitative Comparative Analysis

When comparing the antioxidant potential of engineered pyrazole derivatives against standard antioxidants (like Ascorbic Acid) and clinical pyrazolones (like Edaravone), we observe significant variations based on structural substitutions.

For instance, fusing a pyrazole with a triazole ring (as seen in compound Pyz-2 ) drastically lowers the SC50 (concentration required to scavenge 50% of radicals), making it nearly as potent as Ascorbic Acid[3]. The table below synthesizes quantitative data from recent comparative studies:

Compound / IsomerStructural FeatureDPPH SC₅₀ (µM)ABTS SC₅₀ (µM)FRAP IC₅₀ (µM)
Pyz-1 1H-pyrazole-3-carbonyl derivative238.53 ± 1.1279.77 ± 0.45Moderate
Pyz-2 Triazole-fused pyrazole derivative138.70 ± 1.4520.54 ± 0.8762.62 ± 0.49
Edaravone 3-methyl-1-phenyl-2-pyrazolin-5-oneHighly ActiveHighly ActiveHighly Active
Ascorbic Acid Standard Control~22.49~22.49~101.00

Data synthesized from in vitro biological evaluations of pyrazole derivatives[3],[4]. Lower SC₅₀/IC₅₀ values indicate superior antioxidant potency.

Self-Validating Experimental Protocols

To objectively evaluate pyrazole isomers, a single assay is insufficient due to the complex solubility and tautomeric shifts of these compounds. As an application standard, I utilize a multiplexed triad assay system (DPPH, ABTS, and FRAP).

The Causality of the Triad: DPPH is strictly lipophilic and measures HAT. ABTS is amphiphilic, allowing us to observe radical scavenging in aqueous environments where the NH-tautomer is heavily favored. FRAP strictly measures SET, isolating the compound's reducing power from its hydrogen-donating ability. By triangulating these three, we create a self-validating system that prevents false positives caused by solvent effects or steric hindrance.

Step-by-Step Methodology

Preparation & Equilibration: Dissolve pyrazole isomers in methanol. Causality: Polar solvents like methanol stabilize the highly active NH-tautomer, which is critical for maximizing HAT-based antioxidant activity[2].

Protocol 1: DPPH Radical Scavenging Assay (Lipophilic HAT)

  • Prepare a 0.2 mM solution of DPPH in methanol.

  • Mix 100 µL of the pyrazole derivative (at varying concentrations: 10–300 µM) with 100 µL of the DPPH solution in a 96-well plate.

  • Self-Validation Control: Include a blank (methanol + DPPH) to account for spontaneous radical degradation, and Ascorbic Acid as a positive benchmark.

  • Incubate in the dark for 30 minutes at room temperature.

  • Measure absorbance at 517 nm. Calculate SC₅₀ based on the reduction of the deep purple color.

Protocol 2: ABTS Radical Cation Assay (Amphiphilic Scavenging)

  • Generate the ABTS•+ radical by reacting 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate. Incubate in the dark for 16 hours.

  • Dilute the ABTS•+ solution with ethanol until it reaches an absorbance of 0.70 ± 0.02 at 734 nm.

  • Mix 10 µL of the pyrazole sample with 190 µL of the diluted ABTS•+ solution.

  • Self-Validation Control: If a pyrazole shows poor DPPH results but excellent ABTS results, it indicates steric hindrance in lipophilic media rather than a lack of intrinsic antioxidant capability.

  • Read absorbance at 734 nm after 6 minutes.

Protocol 3: FRAP Assay (Strict SET Evaluation)

  • Prepare fresh FRAP reagent: 10 mM TPTZ in 40 mM HCl, 20 mM FeCl₃, and 300 mM acetate buffer (pH 3.6) in a 1:1:10 ratio.

  • Mix 10 µL of the pyrazole sample with 190 µL of the FRAP reagent.

  • Incubate at 37°C for 10 minutes.

  • Self-Validation Control: Measure absorbance at 593 nm. If a compound exhibits high DPPH/ABTS activity but low FRAP activity, we can definitively conclude its mechanism is exclusively HAT.

Assay_Workflow cluster_assays Multiplexed Antioxidant Profiling Prep Compound Preparation (Solvent-Driven Isomer Equilibration) DPPH DPPH Assay (Lipophilic HAT) Prep->DPPH ABTS ABTS Assay (Amphiphilic Scavenging) Prep->ABTS FRAP FRAP Assay (Strict SET Evaluation) Prep->FRAP Validation Self-Validation & Triangulation (vs. Ascorbic Acid Blanking) DPPH->Validation ABTS->Validation FRAP->Validation Analysis Kinetic & Thermodynamic Data Synthesis (SC50 / IC50) Validation->Analysis Cross-Verification

Caption: Multiplexed high-throughput screening workflow for pyrazole antioxidant validation.

Conclusion & Structural Design Implications

The comparative analysis of pyrazole isomers underscores a critical principle in rational drug design: antioxidant capacity is not merely a function of the core scaffold, but of its tautomeric flexibility and substituent electronics.

Compounds like Edaravone and Pyz-2 demonstrate that stabilizing the NH-tautomer and introducing electron-rich fused rings (like triazoles) significantly lowers the bond dissociation energy required for Hydrogen Atom Transfer (HAT). For researchers developing next-generation redox therapeutics, prioritizing modifications that favor the NH-form in polar environments will yield the highest clinical translation potential.

References

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives Source: Journal of Saudi Chemical Society / Journament URL:[Link]

  • Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview Source: MDPI URL:[Link]

Sources

Safety Operating Guide

3-[1,1'-Biphenyl]-4-yl-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of experimental design. The handling and disposal of 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole (CAS: 446276-22-8) requires a precise understanding of its molecular architecture. This compound merges a highly lipophilic biphenyl system with a biologically active pyrazole ring. While this structural combination is highly valued in drug discovery and materials science, it presents specific environmental and toxicological challenges that dictate strict cradle-to-grave waste management[1].

Below is the comprehensive, self-validating protocol for the safe handling and disposal of 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole, designed to ensure operational safety, regulatory compliance, and environmental stewardship.

Molecular Profiling & Causality of Hazards

To understand how to dispose of this chemical, we must first understand why specific procedures are necessary. The disposal strategy is dictated by the compound's two primary structural motifs:

  • The Biphenyl Moiety: Biphenyl derivatives are notoriously hazardous to the environment (GHS09). They exhibit high bioconcentration factors (BCF ~1,900) and are severely toxic to aquatic life with long-lasting effects[2][3]. Because they resist rapid environmental degradation and induce high oxygen depletion in aquatic ecosystems, aqueous drain disposal is strictly prohibited [4].

  • The Pyrazole Ring: Pyrazoles are stable aromatic heterocycles that can coordinate with transition metals and act as potent pharmacophores. In a solid waste context, this means the compound can persist in standard landfills and potentially leach into groundwater if not properly destroyed via high-temperature incineration.

Under the EPA's Resource Conservation and Recovery Act (RCRA), any discarded material containing this compound qualifies as a regulated solid waste and must be evaluated for toxicity characteristics[5].

Quantitative Hazard Data Dictating Disposal

The following data summarizes the physicochemical properties of the biphenyl substructure that govern our waste management strategy[3].

ParameterQuantitative ValueImplication for Waste Management
Aquatic Toxicity (LC50, Fish) ~3 mg/L (96 h)Mandates GHS09 (Environmental Hazard) labeling on all waste containers.
Bioconcentration Factor (BCF) ~1,900High bioaccumulation potential; strictly prohibits sink/sewer disposal.
Theoretical Oxygen Demand 3.009 mg/mgHigh oxygen depletion potential; requires high-temperature incineration.

Operational Waste Segregation Workflow

Proper segregation is the first tier of prudent laboratory waste management[4]. Mixing this compound with incompatible waste streams (e.g., aqueous acids or heavy metals) can complicate downstream incineration and drastically increase disposal costs.

WasteDisposal Start 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole Waste Generation State Determine Physical State (40 CFR §261.2) Start->State Solid Solid Waste (Powder, Consumables) State->Solid Solid Liquid Liquid Waste (Reaction Mixtures) State->Liquid Liquid SolidBin Hazardous Solid Waste (HDPE Container) Solid->SolidBin Solvent Identify Solvent System Liquid->Solvent Halo Halogenated Organic Waste Solvent->Halo Contains Halogens (e.g., DCM) NonHalo Non-Halogenated Organic Waste Solvent->NonHalo No Halogens (e.g., EtOAc, MeOH) Incinerator Licensed EPA Incineration Facility Halo->Incinerator NonHalo->Incinerator SolidBin->Incinerator

Decision tree for 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole waste segregation and disposal.

Step-by-Step Disposal Methodologies

Every protocol in a high-functioning laboratory must be a self-validating system. The following procedures ensure that the chemical is contained, documented, and verified as removed.

Protocol A: Routine Experimental Waste (Post-Reaction)

When disposing of reaction mother liquors, TLC plates, or assay well-plates containing the compound:

  • Container Selection: Use only High-Density Polyethylene (HDPE) containers. Causality: HDPE is chemically inert to most organic solvents and prevents the leaching of highly lipophilic biphenyl compounds, unlike standard low-density plastics.

  • Liquid Segregation:

    • If the compound is dissolved in solvents like Dichloromethane (DCM) or Chloroform, transfer the mixture to the Halogenated Organic Waste carboy (EPA F-listed waste)[6].

    • If dissolved in Ethyl Acetate, Methanol, or DMSO, transfer to the Non-Halogenated Organic Waste carboy.

  • Solid Consumables: Place contaminated pipette tips, filter papers, and empty reagent vials into a designated, puncture-proof solid hazardous waste bin lined with a heavy-duty poly bag.

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state "3-[1,1'-Biphenyl]-4-yl-1H-pyrazole" (no abbreviations) and include the GHS09 (Environment) and GHS07 (Irritant) pictograms.

Protocol B: Solid Powder Spill Containment and Cleanup

A spill of the neat powder presents an immediate inhalation and contact risk.

  • Isolate and Don PPE: Immediately restrict access to the area. Don nitrile gloves (double-gloving is recommended), a lab coat, and safety goggles. If the spill is outside a fume hood, a fitted N95 or P100 particulate respirator is required to prevent inhalation of the pyrazole dust.

  • Suppress Aerosolization (Do NOT Dry Sweep): Dry sweeping generates airborne particulates. Instead, lightly mist the spilled powder with a compatible, low-toxicity solvent (e.g., Isopropanol or Ethanol) to dampen the solid.

  • Mechanical Collection: Use a disposable anti-static scoop or wet paper towels to collect the dampened powder. Place the collected material directly into a sealable plastic bag.

  • Secondary Decontamination: Wipe the affected surface with a fresh paper towel soaked in Isopropanol to dissolve and remove any residual lipophilic film. Place all used wipes into the sealable bag.

  • Self-Validation Step (UV Verification): To validate the cleanup, turn off the ambient lights and scan the spill area with a handheld UV lamp (254 nm). The extended aromatic conjugation of the biphenyl-pyrazole system makes it highly UV-active (fluorescent/UV-absorbing). An absence of fluorescence or dark spots confirms complete decontamination.

  • Final Disposal: Seal the bag, label it as "Hazardous Solid Waste - Biphenyl Pyrazole Spill Cleanup," and place it in the solid waste drum for high-temperature incineration by a licensed waste management facility[4].

References

  • "How to Determine Hazardous Waste | RCRA Compliance Guide", Arcwood Environmental. 5

  • "Hazardous Waste Guide: Identification, Storage, Disposal & Compliance", USW Online. 1

  • "Hazardous Waste Identification Flowchart", FedCenter. 6

  • "Management of Waste - Prudent Practices in the Laboratory", National Institutes of Health (NCBI Bookshelf). 4

  • "Substance Information: Biphenyl-2-ol", European Chemicals Agency (ECHA). 2

  • "Safety Data Sheet: Biphenyl", Carl ROTH. 3

Sources

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are daily occurrences. While these molecules hold the promise of therapeutic breakthroughs, they also present unknown hazard profiles that demand our utmost respect and caution. This guide provides essential, immediate safety and logistical information for handling 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole, a compound with a structure suggesting the need for careful management of potential risks associated with both pyrazole and biphenyl moieties. Our goal is to empower researchers with the knowledge to work safely, ensuring that scientific advancement and personal well-being go hand in hand.

Foundational Principles of Protection: A Multi-Layered Approach

Effective chemical safety is not merely about wearing the right gear; it's about a systematic approach to risk mitigation. Before any handling of 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole, a thorough risk assessment should be conducted. This guide will focus on the final layer of defense: Personal Protective Equipment (PPE).

Core PPE Requirements

The minimum PPE for any work involving 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes[5]. This foundational layer protects against incidental contact and minor splashes.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.[5]Protects against accidental splashes and airborne particles. Goggles are required when there is a significant splash hazard.[5]
Hand Protection Disposable nitrile gloves (minimum).[5]Provides a barrier against incidental skin contact. The use of double gloves is recommended to minimize the risk of exposure from a single point of failure.[6]
Body Protection Long-sleeved laboratory coat.Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.Protects feet from spills and falling objects.

Task-Specific PPE: Adapting to the Experimental Workflow

The level of PPE must be escalated based on the specific procedure being performed. The following table outlines recommended PPE for common laboratory tasks involving 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole.

TaskRequired PPEAdditional Recommendations
Weighing and Aliquoting (Solid) Lab coat, safety glasses, nitrile gloves.Work should be performed in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of fine powders. If a fume hood is not available, a fit-tested N95 respirator is recommended.
Dissolving and Solution Preparation Lab coat, chemical splash goggles, nitrile gloves.The use of a face shield over goggles is advised when handling larger volumes (>50 mL) of solvents to protect against splashes.[5]
Running Reactions Lab coat, safety glasses, nitrile gloves, and appropriate thermal protection if heating.All reactions should be conducted in a certified chemical fume hood.
Work-up and Purification Lab coat, chemical splash goggles, nitrile gloves.Be mindful of potential splashes during extractions and transfers.

Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:
  • Lab Coat: Fasten completely.

  • Gloves: Select the appropriate size and material.

  • Eye Protection: Put on safety glasses or goggles.

Doffing Sequence:
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

  • Eye Protection: Remove by handling the earpieces.

  • Lab Coat: Remove by rolling it outwards, ensuring the contaminated exterior does not touch your clothing.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[2]

Visualizing Your Safety Workflow: A Decision-Making Diagram

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole.

PPE_Decision_Tree start Start: Handling 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole task What is the task? start->task solid Weighing Solid task->solid Solid Form solution Handling Solution task->solution Solution Form fume_hood In Fume Hood? solid->fume_hood splash_risk Splash Risk? solution->splash_risk ppe1 Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves fume_hood->ppe1 Yes ppe2 Enhanced PPE: - Lab Coat - Safety Glasses - Nitrile Gloves - N95 Respirator fume_hood->ppe2 No ppe3 Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves splash_risk->ppe3 Low ppe4 Enhanced PPE: - Lab Coat - Goggles - Face Shield - Nitrile Gloves splash_risk->ppe4 High

Caption: PPE selection workflow for handling 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole.

Operational and Disposal Plans

Storage

Store 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Spill Management

In the event of a spill, evacuate the immediate area. For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[7] For liquid spills, absorb with an inert material and place in a sealed container. In all cases, wear the appropriate PPE, including respiratory protection if necessary.

Disposal

All waste containing 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole, including contaminated PPE and empty containers, must be treated as hazardous waste.[8] Do not dispose of this chemical down the drain or in the regular trash.[8] Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.[8] Contact your institution's Environmental Health and Safety (EHS) office for guidance on proper disposal procedures.[8]

Conclusion

The responsible handling of novel chemical entities is a fundamental aspect of scientific integrity and a professional obligation. By adhering to these guidelines for personal protective equipment and safe handling practices, researchers can confidently and safely explore the scientific potential of 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole. Always remember that this guidance supplements, but does not replace, a thorough reading of any available safety data and a comprehensive, task-specific risk assessment.

References

  • Benchchem.
  • Benchchem.
  • ChemicalBook.
  • Thermo Fisher Scientific.
  • Thermo Fisher Scientific.
  • Angene Chemical.
  • Environmental Health and Safety.
  • DuPont UK. Minimizing Exposure to Hazards with the Right Protective Equipment: Hazardous Dusts.
  • pppmag.com. Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Synquest Labs. 3-(4-Nitrophenyl)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.